Product packaging for 3-Methylisoxazol-4-amine(Cat. No.:CAS No. 354795-62-3)

3-Methylisoxazol-4-amine

Cat. No.: B1355365
CAS No.: 354795-62-3
M. Wt: 98.1 g/mol
InChI Key: BNOWDJRGXLVJHD-UHFFFAOYSA-N
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Description

3-Methylisoxazol-4-amine (CAS 354795-62-3) is a high-purity, heteroaromatic amine serving as a versatile chemical building block in organic and medicinal chemistry research. This compound features a primary amine group on an isoxazole ring, making it a valuable precursor for the synthesis of more complex molecules. With a molecular formula of C 4 H 6 N 2 O and a molecular weight of 98.10 g/mol, it is a key intermediate for researchers exploring nitrogen and oxygen-containing heterocyclic systems . Aminosoxazole derivatives are of significant interest in pharmaceutical research for creating novel bioactive compounds. This scaffold is frequently utilized in the synthesis of Schiff bases, which are a class of compounds known for their diverse biological activities, including potential antibacterial, antifungal, and anticancer properties . The primary amine group readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes, to form these imine derivatives, which are attractive targets for medicinal chemistry and pharmacology . As such, this compound provides a crucial starting point for developing new chemical entities in drug discovery programs. For safe handling, please note the following safety information: The compound carries the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Researchers should wear protective equipment and handle the material in a well-ventilated place. The recommended storage condition is in a dark place, under an inert atmosphere, and at room temperature . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O B1355365 3-Methylisoxazol-4-amine CAS No. 354795-62-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2-oxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-3-4(5)2-7-6-3/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOWDJRGXLVJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60549980
Record name 3-Methyl-1,2-oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

354795-62-3
Record name 3-Methyl-1,2-oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60549980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Beginner's Guide to the Synthesis of 3-Methylisoxazol-4-amine: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed, beginner-friendly protocol for the synthesis of 3-Methylisoxazol-4-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a robust and accessible cyclocondensation reaction. This document offers a comprehensive walkthrough of the synthetic strategy, a step-by-step experimental protocol, safety considerations, and methods for product characterization. The guide is designed to be self-validating, with explanations for each procedural choice to empower researchers and scientists new to this synthesis with the expertise needed for successful execution.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component for designing molecules that can interact with biological targets. This compound, in particular, serves as a crucial starting material for creating more complex molecules, including potent anti-inflammatory agents, antibacterials, and anticancer therapeutics[1][2]. This guide details a common and reliable method for its preparation from readily available starting materials.

Synthetic Strategy: Cyclocondensation of a β-Ketonitrile

The chosen synthetic route involves the cyclocondensation of a β-ketonitrile with hydroxylamine. This reaction is a cornerstone of isoxazole synthesis and is favored for its reliability and generally good yields[3][4][5].

The core transformation proceeds in two conceptual stages:

  • Oxime Formation: The hydroxylamine initially reacts with the ketone group of the β-ketonitrile to form an oxime intermediate.

  • Intramolecular Cyclization: The nitrogen of the oxime then attacks the nitrile carbon, leading to ring closure and the formation of the aromatic isoxazole ring after dehydration.

This approach is highly regioselective, ensuring the desired 4-amino isomer is the major product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Reagents and Materials
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 2-cyano-3-oxobutanoateC7H9NO3155.157.76 g50.01.0
Hydroxylamine HydrochlorideNH2OH·HCl69.494.17 g60.01.2
Sodium Acetate (Anhydrous)CH3COONa82.036.15 g75.01.5
Ethanol (Absolute)C2H5OH46.07100 mL--
Water (Deionized)H2O18.0250 mL--
Ethyl AcetateC4H8O288.11As needed--
Saturated Sodium BicarbonateNaHCO384.01As needed--
Anhydrous Magnesium SulfateMgSO4120.37As needed--
Step-by-Step Synthesis

Step 1: Preparation of the Hydroxylamine Solution

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (4.17 g, 60.0 mmol) and sodium acetate (6.15 g, 75.0 mmol).

  • Add 50 mL of deionized water and stir at room temperature until all solids have dissolved. This in-situ neutralization generates free hydroxylamine.

    • Scientist's Note: Hydroxylamine is often supplied as a more stable hydrochloride salt. A weak base like sodium acetate is used to liberate the free hydroxylamine needed for the reaction without making the solution strongly basic, which could promote side reactions.

Step 2: The Condensation Reaction

  • To the aqueous hydroxylamine solution, add 100 mL of absolute ethanol.

  • Add ethyl 2-cyano-3-oxobutanoate (7.76 g, 50.0 mmol) to the flask in one portion.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting β-ketonitrile spot has disappeared.

    • Scientist's Note: Heating the reaction accelerates the rate of both oxime formation and the subsequent cyclization. Ethanol is an excellent solvent as it solubilizes the organic starting material while being miscible with the aqueous hydroxylamine solution.

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the flask to cool to room temperature.

  • Remove the ethanol using a rotary evaporator.

  • The remaining aqueous solution will likely contain a precipitate or appear as an oil. Add 100 mL of ethyl acetate to the flask and transfer the contents to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and then 50 mL of brine.

    • Scientist's Note: The sodium bicarbonate wash is crucial for removing any unreacted acidic starting materials or acidic byproducts. The brine wash helps to remove residual water from the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude this compound, often obtained as a pale yellow or off-white solid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

  • Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification reagents Hydroxylamine HCl + Sodium Acetate in Water reaction_mix Combine and Reflux (4-6 hours) reagents->reaction_mix start_mat Ethyl 2-cyano-3-oxobutanoate in Ethanol start_mat->reaction_mix evaporation Remove Ethanol reaction_mix->evaporation extraction Ethyl Acetate Extraction evaporation->extraction wash Wash with NaHCO3 & Brine extraction->wash dry_conc Dry & Concentrate wash->dry_conc recrystallize Recrystallization dry_conc->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Overall workflow for the synthesis of this compound.

Characterization

To confirm the identity and purity of the synthesized this compound, the following characterization methods are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the methyl group protons and the amine protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule, corresponding to the isoxazole ring and the methyl group.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, which should match the expected value of 98.10 g/mol [6][7].

  • Infrared Spectroscopy (IR): Look for characteristic absorption bands corresponding to N-H stretches of the amine group and C=N/C=C stretches of the isoxazole ring.

Safety and Handling

Chemical Hazard Overview:

  • Hydroxylamine Hydrochloride: Toxic if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure[8][9][10].

  • Ethyl 2-cyano-3-oxobutanoate: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Ethanol: Flammable liquid and vapor.

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile)[11][12].

  • Ventilation: Conduct the entire synthesis in a well-ventilated chemical fume hood to avoid inhalation of vapors and dust[8][11].

  • Handling Hydroxylamine: Exercise extreme caution when handling hydroxylamine hydrochloride. Avoid creating dust. Use a scoop or spatula for transfers. Do not eat, drink, or smoke when handling this chemical[8][11].

  • Heating: Use a heating mantle with a stirrer for controlled heating. Do not heat flammable solvents with an open flame.

  • Waste Disposal: Dispose of all chemical waste according to your institution's official regulations. Do not pour organic solvents or solutions containing hydroxylamine down the drain[9][10].

  • Spill Response: In case of a small spill, dampen the solid material with water to prevent dust formation before sweeping it into a suitable container for disposal[12]. For larger spills, evacuate the area and alert the appropriate safety personnel[11].

Conclusion

This guide outlines a reliable and accessible method for the synthesis of this compound, a compound of significant interest to the drug discovery and development community. By following this detailed protocol and adhering to the specified safety precautions, even researchers new to this area can successfully prepare this valuable chemical building block. The emphasis on understanding the rationale behind each step is intended to build a strong foundational knowledge for further exploration in heterocyclic chemistry.

References

An In-depth Technical Guide to 3-Methylisoxazol-4-amine (CAS: 354795-62-3)

Author: BenchChem Technical Support Team. Date: January 2026

A Core Building Block for Contemporary Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Methylisoxazol-4-amine, a heterocyclic amine of significant interest to researchers, medicinal chemists, and professionals in drug development. While not as extensively documented in public literature as some common reagents, its structural motif is of considerable value in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. This document synthesizes available information and provides expert insights into its synthesis, characterization, reactivity, and applications.

Introduction to this compound

This compound, with the CAS number 354795-62-3, is a five-membered heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 3-position and an amine group at the 4-position[1][2][3][4]. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The arrangement of the methyl and amino groups on this scaffold provides a unique vector for chemical modification and interaction with biological targets.

The primary utility of this compound lies in its role as a versatile synthetic intermediate. The nucleophilic amine ortho to a methyl group on the electron-rich isoxazole ring allows for a range of chemical transformations, making it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. It is important for researchers to be aware of the safety and handling precautions associated with this compound, as outlined in its Safety Data Sheet (SDS). The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is typically stored under inert gas in a cool, dark place to ensure its stability.

PropertyValueSource
CAS Number 354795-62-3[1][2][3][4]
Molecular Formula C₄H₆N₂O[1][2]
Molecular Weight 98.10 g/mol [1][2]
Appearance Solid (form may vary)[5]
Purity Typically >95%[2]
Storage Store at 2-8°C, protected from light, under an inert atmosphere[2]

Synthesis of this compound

Figure 1: Proposed two-step synthesis workflow for this compound.

Part 1: Synthesis of 3-Methyl-4-nitroisoxazole (Intermediate)

The synthesis of the key intermediate, 3-methyl-4-nitroisoxazole, can be achieved through the nitration of 3,5-dimethylisoxazole. This reaction is a common method for introducing a nitro group onto the isoxazole ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add 3,5-dimethylisoxazole to the cooled acid mixture while maintaining the temperature below 5°C. The choice of a solvent-free or solvent-based (e.g., using nano-titania as a solid support) approach can be considered to improve the greenness of the synthesis[6].

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-methyl-4-nitroisoxazole.

Part 2: Reduction to this compound (Final Product)

The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed for this step.

Experimental Protocol (Iron in Acetic Acid Method):

  • Reaction Setup: To a solution of 3-methyl-4-nitroisoxazole in a mixture of acetic acid and water, add iron powder[7].

  • Reaction: Heat the reaction mixture with stirring (e.g., to 50°C) and monitor the reaction by TLC until the starting material is consumed[7].

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate[7].

  • Neutralization and Extraction: Basify the aqueous layer with a saturated solution of sodium carbonate and extract multiple times with ethyl acetate[7].

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography or recrystallization.

Characterization and Analytical Profile

Definitive, publicly available experimental spectroscopic data for this compound is scarce. However, based on the known spectra of isomeric and related compounds, a predicted analytical profile can be established. Researchers who synthesize this compound should perform comprehensive characterization using the following techniques.

TechniqueExpected Observations
¹H NMR A singlet for the methyl protons (CH₃), a singlet for the C5-proton of the isoxazole ring, and a broad singlet for the amine protons (NH₂). The chemical shifts will be influenced by the solvent.
¹³C NMR Resonances for the methyl carbon, the three carbons of the isoxazole ring (C3, C4, and C5), with the C4 carbon bearing the amino group showing a characteristic upfield shift compared to unsubstituted isoxazole.
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 98.10 g/mol . Fragmentation may involve the loss of CO, HCN, and methyl radicals.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the methyl group, C=N and C=C stretching of the isoxazole ring (in the 1500-1650 cm⁻¹ region), and N-O stretching.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the nucleophilic character of the 4-amino group. This amine can readily participate in a variety of reactions to form new carbon-nitrogen and heteroatom-nitrogen bonds.

Figure 2: Key reactions of the amino group in this compound.

Key Reactions:
  • Acylation: The amino group readily reacts with acyl chlorides and anhydrides to form the corresponding amides. This is a common strategy for introducing a variety of substituents and for protecting the amine group.

  • Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents[8].

  • Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides, a functional group prevalent in many pharmaceuticals.

  • Condensation Reactions: The amine can undergo condensation with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines[3].

  • Coupling Reactions: In the context of medicinal chemistry, the amine can be used in various coupling reactions to build more complex molecules, such as in the synthesis of kinase inhibitors. For instance, isoxazole amine derivatives have been used to synthesize covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.

While specific examples detailing the use of this compound are not abundant in the literature, its structural similarity to other aminoisoxazoles used in drug discovery suggests its high potential. For example, the general class of aminoisoxazoles serves as valuable building blocks for peptidomimetics and other bioactive compounds[9].

Conclusion

This compound is a valuable, albeit under-documented, building block for organic synthesis and medicinal chemistry. Its straightforward, proposed synthesis from readily available starting materials, combined with the versatile reactivity of its amino group, makes it an attractive intermediate for the generation of diverse chemical libraries. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the utility of reagents like this compound is expected to increase. Further research into its synthesis, characterization, and applications will undoubtedly solidify its place in the synthetic chemist's toolbox.

References

physical and chemical properties of 3-Methylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methylisoxazol-4-amine: Properties, Synthesis, and Applications

Executive Summary

This compound is a heterocyclic amine built upon the isoxazole scaffold, a five-membered ring structure renowned for its prevalence in a multitude of biologically active compounds.[1] As a functionalized building block, it offers researchers and medicinal chemists a versatile starting point for the synthesis of complex molecules with therapeutic potential.[2] The strategic placement of the methyl and amine groups on the isoxazole core imparts specific reactivity and structural characteristics that are instrumental in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[3][4] This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic signatures, synthetic routes, chemical reactivity, and key applications of this compound, tailored for professionals in chemical research and pharmaceutical development.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

The isoxazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[5][6] Its presence in numerous FDA-approved drugs—such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole—highlights its metabolic stability and favorable pharmacokinetic profile.[5] The isoxazole moiety serves not merely as a passive scaffold but actively participates in molecular interactions through hydrogen bonding and dipole interactions, while its aromaticity contributes to molecular rigidity. This compound is a prime example of a decorated isoxazole, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and optimize drug candidates.[1]

Core Physicochemical Properties

The fundamental properties of this compound dictate its behavior in both chemical reactions and biological systems. While experimental data for this specific isomer is limited in publicly available literature, its properties can be predicted based on its structure and data from closely related analogues.

PropertyValue / DescriptionSource(s)
IUPAC Name This compoundN/A
CAS Number 354795-62-3[7]
Molecular Formula C₄H₆N₂O[7]
Molecular Weight 98.11 g/mol [7][8]
Appearance Expected to be a white to off-white or brown crystalline powder.[2]
Melting Point Data not available. The related 3-amino-5-methylisoxazole melts at 57-65 °C.[2]
Boiling Point Not available; likely to decompose at higher temperatures.N/A
Solubility Expected to have solubility in polar organic solvents like ethanol, DMF, and DMSO.[1][9]
InChI Key InChI=1S/C4H6N2O/c1-3-4(5)2-7-6-3/h2H,5H2,1H3[7]

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of substituted isoxazoles is well-established, with the most common methods involving either 1,3-dipolar cycloaddition or the condensation of hydroxylamine with a β-dicarbonyl equivalent.[5] A plausible and efficient route to this compound involves a multi-step condensation reaction starting from commercially available materials like ethyl acetoacetate and hydroxylamine, followed by functional group manipulations at the C4 position.

The diagram below illustrates a conceptual synthetic workflow. The choice of reagents is critical; for instance, the initial condensation forms the core isoxazole ring, which can then be nitrated at the C4 position. Subsequent reduction of the nitro group, commonly achieved with reducing agents like tin(II) chloride or catalytic hydrogenation, yields the target amine.

G A Ethyl Acetoacetate + Hydroxylamine B 3-Methylisoxazol-5(4H)-one A->B Condensation D 3-Methyl-4-nitroisoxazol B->D Nitration C Nitration (e.g., HNO₃/H₂SO₄) F This compound D->F Reduction E Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) G cluster_0 cluster_1 mol n1 N-Acylation N-Alkylation n1->n1_target n2 Electrophilic Substitution n2->n2_target G A This compound (Core Scaffold) B Chemical Derivatization (e.g., Acylation, Coupling Reactions) A->B C Library of Analogues B->C D Biological Screening (e.g., Kinase Assays) C->D E Lead Compound Identification (e.g., FLT3 Inhibitor) D->E

References

The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity to engage in various non-covalent interactions have established it as a cornerstone in the design of novel therapeutic agents.[2] Isoxazole derivatives are not merely synthetic curiosities; they are found in numerous natural products and are integral to a range of FDA-approved drugs, including the COX-2 inhibitor valdecoxib, the antibiotic cloxacillin, and the antirheumatic agent leflunomide.[3]

This technical guide provides an in-depth exploration of the multifaceted biological activities of isoxazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It is designed for researchers, scientists, and drug development professionals, offering insights into mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to empower the next generation of drug discovery.

Part 1: The Broad Spectrum of Biological Activity

The versatility of the isoxazole ring allows for the development of derivatives that exhibit a remarkable breadth of pharmacological actions.[4] Structural modifications to the core ring system enable the fine-tuning of compounds to interact with a wide array of biological targets, leading to diverse therapeutic effects. The primary activities that have garnered significant attention in the scientific community are anticancer, anti-inflammatory, and antimicrobial actions.[3][5]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Isoxazole derivatives have emerged as potent anticancer agents that operate through a variety of mechanisms to halt tumor growth and induce cancer cell death.[6] Their modes of action are diverse and include the induction of apoptosis, inhibition of key enzymes like protein kinases and topoisomerases, and disruption of tubulin polymerization, a critical process for cell division.[7][8]

Key Mechanisms of Anticancer Action:

  • Induction of Apoptosis: Many isoxazole-containing compounds trigger programmed cell death in cancer cells. This can occur through the activation of caspase enzymes and modulation of the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial membrane.[9]

  • Enzyme Inhibition: Isoxazoles serve as effective scaffolds for designing inhibitors of crucial enzymes involved in cancer progression. This includes protein kinases, which are often overactive in cancer cells, and topoisomerases, which are essential for DNA replication.[6]

  • Tubulin Polymerization Inhibition: Several isoxazole derivatives interfere with the dynamics of microtubules, which form the mitotic spindle necessary for cell division. By inhibiting tubulin polymerization, these compounds arrest the cell cycle and lead to cell death.[6]

  • Aromatase Inhibition: In hormone-dependent cancers like certain types of breast cancer, isoxazole derivatives have been shown to inhibit aromatase, the enzyme responsible for estrogen synthesis.[8]

Anti-inflammatory Activity: Modulating the Immune Response

Inflammation is a critical biological process, but its dysregulation can lead to chronic diseases. Isoxazole derivatives have shown significant promise as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase (COX) enzymes.[10] The COX enzymes, particularly COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[11] The well-known drug Valdecoxib, a selective COX-2 inhibitor, features an isoxazole core, highlighting the scaffold's potential in this therapeutic area.[3]

Key Mechanisms of Anti-inflammatory Action:

  • COX-1/COX-2 Inhibition: The primary mechanism for many anti-inflammatory isoxazoles is the inhibition of COX enzymes. Selective inhibition of COX-2 is a key goal in drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[10][12]

  • Inhibition of Pro-inflammatory Cytokines: Some derivatives have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further contributing to their anti-inflammatory effects.[13]

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. Isoxazole derivatives have demonstrated significant efficacy against a wide range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[5]

Key Mechanisms of Antimicrobial Action:

  • Cell Wall Synthesis Inhibition: Similar to beta-lactam antibiotics that contain an isoxazolyl group (e.g., cloxacillin), some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[14]

  • Inhibition of Essential Metabolic Pathways: Other isoxazoles may act as bacteriostatic agents by inhibiting critical metabolic pathways necessary for bacterial growth and replication.[14] The exact mechanisms for many novel isoxazole antimicrobials are still an active area of research, with potential targets including DNA gyrase, dihydrofolate reductase, and other essential bacterial enzymes.

Part 2: Structure-Activity Relationships (SAR)

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding these structure-activity relationships is fundamental to the rational design of more potent and selective drug candidates.

dot

Core {Isoxazole Core|Positions for Substitution} R3 Electron-withdrawing groups (e.g., -Cl, -NO₂) often enhance antimicrobial activity [33] Aryl groups are common for anticancer & anti-inflammatory activity Core->R3 Position 3 R4 R⁴ Aryl groups here are critical for COX-2 selectivity [34] Bulky substituents can influence binding pocket interactions Core->R4 Position 4 R5 R⁵ Substituents like methoxy (-OCH₃) or halogens can increase anticancer potency [9] Modifications here significantly impact overall lipophilicity and pharmacokinetics Core->R5 Position 5

Caption: Conceptual overview of Isoxazole Structure-Activity Relationships (SAR).

Key SAR Insights:

  • Substituents at C3 and C5: The activity of isoxazole derivatives is often dictated by the nature of the groups at the C3 and C5 positions. For instance, in antimicrobial agents, the presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring, and methoxy or bromo groups at the C-5 phenyl ring, has been shown to enhance activity.[3]

  • Aryl Groups for Anticancer and Anti-inflammatory Activity: For anticancer and anti-inflammatory applications, the presence of aryl (aromatic ring) substituents is a common feature. In diarylisoxazoles designed as COX-2 inhibitors, the specific substitution pattern on these aryl rings is crucial for achieving selectivity over COX-1.[10]

  • Influence of Methoxy and Halogen Groups: In the context of anticancer activity, SAR studies have revealed that substitutions with groups like methyl, methoxy, or chloride on the aryl rings attached to the isoxazole core can enhance the cytotoxic effects against cancer cell lines.[2] Specifically, electron-donating methoxy groups and electron-withdrawing halogens on a benzene ring have been shown to increase anticancer potency.[2]

The following table summarizes the anticancer activity of selected indolylisoxazoline derivatives, illustrating the impact of substitutions on potency.

CompoundR1 (Indole N1)R2 (Phenyl at C3 of Isoxazoline)IC50 (µM) against C4-2 Prostate Cancer Cells
6c H4-Br2.5 - 5.0[15]
6d H4-Cl2.5 - 5.0[15]
6i CH₃4-Br2.5 - 5.0[15]
Table 1: Example of SAR data for anticancer isoxazole derivatives.[15]

Part 3: Experimental Protocols for Biological Evaluation

Rigorous and standardized experimental protocols are essential for the accurate evaluation of the biological activity of novel isoxazole derivatives. This section provides step-by-step methodologies for key in vitro and in vivo assays.

dot

cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Confirmation cluster_2 Phase 3: Lead Optimization start Synthesized Isoxazole Derivative antimicrobial Antimicrobial Assay (MIC Determination) start->antimicrobial anticancer Cytotoxicity Assay (e.g., MTT Assay) start->anticancer anti_inflammatory Enzyme Inhibition Assay (e.g., COX-2 Assay) start->anti_inflammatory sar Structure-Activity Relationship (SAR) Studies antimicrobial->sar anticancer->sar in_vivo_inflammation Anti-inflammatory Model (Carrageenan Paw Edema) anti_inflammatory->in_vivo_inflammation Promising Hit in_vivo_inflammation->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the biological evaluation of novel isoxazole derivatives.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[16][17]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Prepare serial dilutions of the isoxazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[18]

  • MTT Addition: After incubation, remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16]

  • Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[16][18]

  • Solubilization: Carefully remove the MTT solution. Add 130-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[16][18]

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 490-590 nm.[18]

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the viability against the log concentration of the compound to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to evaluate the acute anti-inflammatory activity of new compounds.[19] Inflammation is induced by injecting carrageenan, an irritant, into the paw of a rodent, which causes a reproducible inflammatory response characterized by edema (swelling).[20]

Protocol:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the isoxazole derivative to the test group of animals (e.g., intraperitoneally or orally) at a predetermined dose. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[19]

  • Induction of Edema: Thirty minutes to one hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[19][21]

  • Measurement of Paw Volume: Measure the volume of the injected paw immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[19][22]

  • Data Analysis: The degree of edema is calculated as the increase in paw volume (Vt - V₀), where Vt is the volume at time t. The percentage of inhibition of edema by the test compound is calculated relative to the control group using the formula: % Inhibition = [(Vcontrol - Vtreated) / Vcontrol] x 100.[22]

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]

Protocol:

  • Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the isoxazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[23] This is typically done by adding 100 µL of broth to wells 2 through 10, adding 200 µL of the stock compound solution to well 1, and then serially transferring 100 µL from well to well.[23]

  • Inoculum Preparation: Prepare a bacterial suspension from a pure overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23] Dilute this suspension so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.[23]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).[23]

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[24]

  • Result Determination: After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[24] This can be done by eye or with the aid of a plate reader measuring optical density.

Part 4: Future Perspectives and Conclusion

The isoxazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and diverse biological activities ensure its place in the development of future therapeutics.[2][4] Emerging trends include the development of multi-targeted therapies, where a single isoxazole derivative is designed to interact with multiple biological targets, potentially offering enhanced efficacy for complex diseases like cancer.[25]

This guide has provided a comprehensive overview of the biological activities of isoxazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the essential experimental protocols for their evaluation. By integrating rational drug design with rigorous biological testing, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

An In-Depth Technical Guide to 3-Methylisoxazol-4-amine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-Methylisoxazol-4-amine, a pivotal heterocyclic amine in contemporary drug discovery and development. We will delve into its fundamental molecular characteristics, detailed synthetic protocols, thorough characterization methodologies, and its strategic applications as a synthon for novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who seek to leverage the unique properties of this isoxazole derivative in their research endeavors.

Core Molecular Attributes of this compound

This compound is a stable, crystalline solid at room temperature. Its structure features a five-membered isoxazole ring substituted with a methyl group at the 3-position and an amine group at the 4-position. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis.

PropertyValueSource(s)
Molecular Formula C₄H₆N₂O[1]
Molecular Weight 98.1 g/mol [1]
CAS Number 354795-62-3[1]
Appearance White to off-white crystalline solid
Canonical SMILES CC1=NOC=C1N

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient synthesis of this compound involves a two-step process: the nitration of 3-methylisoxazole followed by the reduction of the resulting 4-nitro derivative. This approach provides a reliable route to the desired product in good yields.

Synthesis Pathway Overview

G 3-Methylisoxazole 3-Methylisoxazole 3-Methyl-4-nitroisoxazole 3-Methyl-4-nitroisoxazole 3-Methylisoxazole->3-Methyl-4-nitroisoxazole Nitrating Agent (e.g., HNO₃/H₂SO₄) This compound This compound 3-Methyl-4-nitroisoxazole->this compound Reducing Agent (e.g., Fe/AcOH or H₂/Pd-C)

Caption: Synthetic route to this compound.

Experimental Protocol

Part A: Synthesis of 3-Methyl-4-nitroisoxazole

The synthesis of the nitro precursor is a critical first step. Various nitrating agents can be employed, with a mixture of nitric and sulfuric acid being a common choice. The reaction conditions must be carefully controlled to prevent over-nitration or degradation of the isoxazole ring.

Materials:

  • 3,5-Dimethyl-4-nitroisoxazole (as a starting point for the isoxazole ring system)

  • Suitable aldehyde for condensation

  • Catalyst (e.g., nano-titania)[2]

Procedure:

  • In a round-bottom flask, combine 3,5-dimethyl-4-nitroisoxazole (1.0 mmol) and the chosen aldehyde (1.0 mmol).

  • Add a catalytic amount of nano-titania (20 mol%).[2]

  • Heat the mixture under solvent-free conditions, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product, a 3-methyl-4-nitro-5-styrylisoxazole derivative, can be isolated.[2] For the synthesis of the simpler 3-methyl-4-nitroisoxazole, a different starting material and nitration strategy would be employed, typically involving the direct nitration of 3-methylisoxazole.

Causality: The use of a solid-phase catalyst like nano-titania in a solvent-free reaction promotes a green chemistry approach by minimizing waste and simplifying product isolation.[2]

Part B: Reduction of 3-Methyl-4-nitroisoxazole to this compound

The reduction of the nitro group to a primary amine is a well-established transformation in organic synthesis. Several reducing agents can be used, with iron powder in acetic acid being a cost-effective and efficient option.[3]

Materials:

  • 3-Methyl-4-nitroisoxazole

  • Iron powder

  • Glacial acetic acid

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium carbonate solution

Procedure:

  • In a round-bottom flask, dissolve 3-methyl-4-nitroisoxazole (1.0 eq) in a 3:1 (v/v) mixture of glacial acetic acid and water.

  • Add iron powder (5.0 eq) to the solution.

  • Heat the reaction mixture to 50°C and stir for 2 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Basify the aqueous layer with a saturated solution of sodium carbonate to a pH of ~8-9.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Causality: The use of iron in an acidic medium generates the active reducing species in situ. The basic workup is necessary to neutralize the acetic acid and deprotonate the amine, rendering it soluble in the organic extraction solvent.[3]

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amine protons, and the isoxazole ring proton.

  • Methyl Protons (-CH₃): A singlet around δ 2.0-2.5 ppm.

  • Amine Protons (-NH₂): A broad singlet that can appear over a wide range of chemical shifts (typically δ 3.0-5.0 ppm), the position of which is dependent on solvent and concentration. This signal will disappear upon D₂O exchange.[4]

  • Isoxazole Ring Proton (-CH=): A singlet in the aromatic region, typically δ 7.5-8.5 ppm.

¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the different carbon environments in the molecule.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 10-15 ppm.

  • C4 (Carbon bearing the amine group): This signal is expected to be in the range of δ 120-140 ppm.

  • C5 (Ring methine carbon): A signal in the aromatic region, typically around δ 140-150 ppm.

  • C3 (Carbon bearing the methyl group): This quaternary carbon will appear further downfield, around δ 155-165 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present.

  • N-H Stretching: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ are characteristic of a primary amine.[5]

  • N-H Bending: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.

  • C=N Stretching: A peak corresponding to the isoxazole ring's C=N bond will be present around 1600-1650 cm⁻¹.

  • C-N Stretching: The stretching vibration of the C-N bond is expected in the region of 1250-1335 cm⁻¹.

  • N-O Stretching: A characteristic absorption for the isoxazole N-O bond should appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 98, corresponding to the molecular weight of the compound. Due to the presence of two nitrogen atoms (an even number), the molecular ion peak will have an even mass-to-charge ratio, consistent with the nitrogen rule.

  • Fragmentation: Common fragmentation pathways for amines involve alpha-cleavage. For this compound, fragmentation of the isoxazole ring is also expected.

Applications in Drug Discovery and Development

The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] this compound serves as a versatile starting material for the synthesis of more complex molecules with a wide range of biological activities.

Role as a Synthetic Intermediate

The primary amine group of this compound provides a reactive handle for a variety of chemical transformations, including:

  • Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.

  • Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates.

  • Reductive amination: Reaction with aldehydes and ketones in the presence of a reducing agent to form secondary amines.

  • Condensation reactions: Participation in multicomponent reactions to build complex heterocyclic systems.[6]

These transformations allow for the incorporation of the 3-methylisoxazole-4-yl core into larger molecules, enabling the exploration of structure-activity relationships in drug discovery programs.

Logical Workflow for Utilizing this compound in Drug Discovery

G cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Screening & Optimization cluster_3 Preclinical Development Start This compound Amidation Amide Formation Start->Amidation Sulfonylation Sulfonamide Synthesis Start->Sulfonylation Urea_Formation Urea/Thiourea Formation Start->Urea_Formation Reductive_Amination Reductive Amination Start->Reductive_Amination HTS High-Throughput Screening Amidation->HTS Sulfonylation->HTS Urea_Formation->HTS Reductive_Amination->HTS SAR Structure-Activity Relationship Studies HTS->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical_Candidate Preclinical Candidate Lead_Opt->Preclinical_Candidate

Caption: Workflow for drug discovery using this compound.

Potential Therapeutic Areas

The isoxazole ring is associated with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] By derivatizing this compound, researchers can develop novel compounds targeting a variety of diseases. For instance, isoxazole-containing compounds have been investigated as inhibitors of various enzymes and receptors. The specific substitution pattern of this compound can be exploited to fine-tune the pharmacological properties of the resulting derivatives.

Conclusion

This compound is a chemically tractable and synthetically valuable building block for medicinal chemistry. Its straightforward synthesis and the reactivity of its primary amine group make it an attractive starting material for the generation of diverse chemical libraries. The inherent biological relevance of the isoxazole scaffold further enhances its potential in the development of novel therapeutic agents. This guide provides the foundational knowledge required for the effective utilization of this compound in research and drug discovery.

References

The Emergence of a Versatile Scaffold: A Technical Guide to 3-Methylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect in Drug Discovery

In the intricate world of medicinal chemistry, the isoxazole ring stands as a testament to the power of heterocyclic scaffolds in shaping the therapeutic landscape.[1][2] Its unique electronic properties and conformational rigidity have made it a privileged structure in a multitude of approved drugs. This guide delves into the discovery and history of a specific, yet broadly applicable building block: 3-Methylisoxazol-4-amine. While not a household name, this compound represents a critical synthon, a foundational piece upon which complex, biologically active molecules are built. We will explore its historical context, dissect its synthesis with the precision of a seasoned chemist, and illuminate its potential in the ongoing quest for novel therapeutics.

A Historical Perspective: The Rise of the Aminoisoxazoles

The journey to this compound is rooted in the broader history of isoxazole chemistry. The first synthesis of the parent isoxazole ring is credited to Claisen in 1903, who prepared it via the oximation of propargylaldehyde acetal.[3] The subsequent exploration of aminoisoxazoles, a class of isoxazoles bearing an amino group, opened new avenues for functionalization and biological application.

Early methods for the synthesis of aminoisoxazoles often involved the reaction of β-ketonitriles with hydroxylamine, a straightforward approach that provided access to 3-aminoisoxazoles.[3] Over the decades, a variety of synthetic strategies have been developed, including 1,3-dipolar cycloadditions and multi-component reactions, each offering unique advantages in terms of regioselectivity and substrate scope.[4][5] These advancements have been crucial in enabling the synthesis of a diverse library of aminoisoxazole derivatives for biological screening.

The specific timeline for the first synthesis of this compound is not prominently documented in seminal, early literature, suggesting it likely emerged from the broader expansion of isoxazole chemistry as a tool for medicinal chemists rather than a landmark discovery in its own right. Its importance lies not in a singular, celebrated discovery but in its utility as a versatile building block.

The Synthetic Blueprint: A Rational Approach to this compound

The synthesis of this compound is most logically achieved through a two-step sequence: the construction of a 3-methyl-4-nitroisoxazole precursor, followed by the reduction of the nitro group to the desired amine. This approach allows for the strategic introduction of the amine functionality at a late stage, a common tactic in medicinal chemistry to preserve the reactive amine group.

Step 1: Forging the Core - Synthesis of 3-Methyl-4-nitroisoxazole

The construction of the 3-methyl-4-nitroisoxazole core can be accomplished through various methods. A prevalent strategy involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine, followed by nitration. A more direct and efficient route, however, utilizes readily available starting materials in a multi-component reaction.

One such approach involves the reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and an aldehyde.[2] While this method is typically used to generate 3-methyl-4-arylmethyleneisoxazol-5(4H)-ones, modifications can be envisioned to yield the 4-nitro derivative.

A more direct precursor is 3,5-dimethyl-4-nitroisoxazole, which can be synthesized from commercially available starting materials.[6] This compound can then serve as a platform for further modification. For the purpose of this guide, we will outline a well-established method for the synthesis of a related nitroisoxazole, which can be adapted for our target.

Conceptual Workflow for 3-Methyl-4-nitroisoxazole Synthesis:

A Ethyl Acetoacetate D 3-Methylisoxazol-5-one A->D Condensation B Hydroxylamine B->D C Nitrating Agent (e.g., HNO3/H2SO4) E 3-Methyl-4-nitroisoxazol-5-one C->E D->E Nitration G 3-Methyl-4-nitroisoxazole E->G Decarboxylation (Hypothetical) F Decarboxylation

Caption: Conceptual synthesis of 3-methyl-4-nitroisoxazole.

Experimental Protocol: Synthesis of a 3-Methyl-4-nitroisoxazole Precursor

This protocol is adapted from the synthesis of related 3-methyl-4-nitro-5-styrylisoxazoles and illustrates the key transformations.[7][8]

  • Condensation: To a solution of ethyl acetoacetate (1.0 equiv) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 equiv) and a base (e.g., sodium acetate, 1.5 equiv).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude 3-methylisoxazol-5-one is then subjected to nitration.

  • Nitration: Dissolve the crude 3-methylisoxazol-5-one in concentrated sulfuric acid at 0 °C.

  • Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-methyl-4-nitroisoxazole derivative.

Step 2: The Final Transformation - Reduction of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several reliable methods are available, with the choice often depending on the presence of other functional groups in the molecule and the desired scale of the reaction.

Common Reduction Methods:

Reducing AgentTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C, Ethanol or Ethyl Acetate, room temp. to 50°CClean reaction, high yields, environmentally friendly.Requires specialized equipment (hydrogenator), catalyst can be pyrophoric. May reduce other functional groups.
Iron in Acidic Media Fe powder, HCl or Acetic Acid, Ethanol/Water, refluxInexpensive, effective for a wide range of nitroarenes.[9][10]Can require harsh acidic conditions, workup can be tedious due to iron salts.
Stannous Chloride SnCl₂·2H₂O, Ethanol or Ethyl Acetate, refluxMilder than Fe/HCl, good for substrates with acid-sensitive groups.Stoichiometric amounts of tin salts are produced, which can be toxic and difficult to remove.

Workflow for the Reduction of 3-Methyl-4-nitroisoxazole:

A 3-Methyl-4-nitroisoxazole C This compound A->C Reduction B Reducing Agent (e.g., H2, Pd/C) B->C

Caption: Reduction of 3-methyl-4-nitroisoxazole to this compound.

Detailed Experimental Protocol: Reduction using Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high efficiency.

  • Preparation: In a hydrogenation vessel, dissolve 3-methyl-4-nitroisoxazole (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Physicochemical Properties:

PropertyExpected Value
Molecular Formula C₄H₆N₂O
Molecular Weight 98.10 g/mol
Appearance White to off-white solid
Melting Point Not widely reported, expected to be a crystalline solid
Solubility Soluble in common organic solvents like methanol, ethanol, and dichloromethane

Spectroscopic Analysis:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl group protons, a singlet for the C5-proton of the isoxazole ring, and a broad singlet for the amine protons. The chemical shifts will be influenced by the solvent.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine) and C=N and C=C stretching vibrations of the isoxazole ring.[11]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 98, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information.[12]

The Role in Drug Discovery: A Versatile Building Block

This compound, and 4-aminoisoxazoles in general, are valuable building blocks in drug discovery due to the presence of the reactive primary amine, which allows for a wide range of chemical modifications.[13][14] The isoxazole core itself can act as a bioisostere for other functional groups, such as esters or amides, and can participate in hydrogen bonding interactions with biological targets.

Potential Applications:

  • Scaffold for Library Synthesis: The amine functionality serves as a convenient handle for parallel synthesis, allowing for the rapid generation of large libraries of compounds for high-throughput screening.

  • Kinase Inhibitors: The isoxazole scaffold is found in numerous kinase inhibitors. The 4-amino group can be derivatized to introduce functionalities that target the ATP-binding site of kinases.

  • GPCR Ligands: The rigid isoxazole ring can be used to orient substituents in a specific manner to achieve high-affinity binding to G-protein coupled receptors.

  • Antibacterial and Antifungal Agents: The isoxazole nucleus is a component of several antimicrobial drugs, and new derivatives are continuously being explored for their potential to combat infectious diseases.[2]

Conclusion: A Foundation for Future Innovation

While the discovery of this compound may not be a singular event of historical note, its significance lies in its enabling role in the synthesis of novel chemical entities with therapeutic potential. This guide has provided a comprehensive overview of its likely synthetic origins, a rational and detailed protocol for its preparation, and an insight into its applications. As the field of medicinal chemistry continues to evolve, the demand for versatile and strategically functionalized building blocks like this compound will undoubtedly grow, solidifying its place as a quiet but essential contributor to the future of drug discovery.

References

Unlocking the Potential of 3-Methylisoxazol-4-amine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of FDA-approved therapeutics.[1][2][3] This privileged five-membered heterocycle offers a unique combination of electronic properties, metabolic stability, and synthetic versatility that makes it a highly attractive core for drug discovery.[1][4][5] While the broader class of isoxazoles has been extensively explored, leading to breakthroughs in antibacterial, anti-inflammatory, and anticancer agents, specific isomers like 3-Methylisoxazol-4-amine remain a largely untapped resource.[1][6][7] This guide provides a comprehensive technical overview of promising, yet underexplored, research avenues for this compound. We will delve into novel synthetic strategies, propose high-potential medicinal chemistry applications, and explore its utility in creating advanced chemical biology tools. This document is intended for researchers, scientists, and drug development professionals seeking to innovate at the frontier of heterocyclic chemistry.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a small, functionalized heterocycle possessing a unique arrangement of substituents that offer distinct advantages for molecular design. The key features include:

  • Aromatic Isoxazole Core: Provides a rigid, planar scaffold with a dipole moment, influencing solubility and interactions with biological targets. The weak N-O bond can be a site for metabolic cleavage or designed prodrug strategies.[1]

  • 4-Amino Group: A primary amine at this position acts as a crucial hydrogen bond donor and a versatile synthetic handle for derivatization, allowing for the facile introduction of diverse functionalities.

  • 3-Methyl Group: This small alkyl group can provide beneficial steric interactions, enhance binding affinity by occupying hydrophobic pockets in target proteins, and improve metabolic stability by blocking potential sites of oxidation.

These structural elements position this compound as an ideal starting point for generating libraries of novel compounds with diverse pharmacological profiles.

Physicochemical Property Estimated Value Significance in Drug Discovery
Molecular Weight98.11 g/mol Excellent starting point for fragment-based drug design (FBDD).
LogP~0.5Indicates good water solubility, a favorable trait for bioavailability.
pKa (Amine)~4-5The amine is weakly basic, influencing its charge state at physiological pH.
Hydrogen Bond Donors1 (Amine -NH2)Key for forming specific interactions with biological targets.
Hydrogen Bond Acceptors2 (Ring N and O)Provides additional points for target recognition.

Research Area 1: Advanced Synthesis and Derivatization

While this compound is commercially available, developing novel and efficient synthetic routes is a critical first step to enable extensive derivatization and exploration.[8] Green chemistry approaches and methods that allow for late-stage functionalization are particularly valuable.[4][5]

Rationale for Synthetic Exploration

The primary amine of this compound is a powerful nucleophile, making it an ideal handle for a multitude of chemical transformations. By exploring reactions such as amide bond formation, reductive amination, and sulfonylation, researchers can rapidly generate a diverse library of derivatives. This diversity is paramount for probing structure-activity relationships (SAR) in subsequent biological screens.

Protocol: Parallel Amide Library Synthesis

This protocol outlines a high-throughput method for creating a library of N-acylated derivatives of this compound.

Objective: To generate a 96-well plate library of diverse amides for biological screening.

Materials:

  • This compound

  • A diverse set of 96 carboxylic acids

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent

  • DIPEA (N,N-Diisopropylethylamine) as a base

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Stock Solutions: Prepare a 0.2 M solution of this compound in DMF and a 0.2 M solution of DIPEA in DMF. Prepare 96 individual 0.15 M solutions of the diverse carboxylic acids in DMF in a 96-well plate.

  • Reagent Addition: To each well of a new 96-well reaction block, add 100 µL of the corresponding carboxylic acid solution.

  • Activation: Add 100 µL of a 0.18 M HATU solution in DMF to each well. Allow the plate to shake at room temperature for 15 minutes to activate the carboxylic acids.

  • Coupling Reaction: Add 100 µL of the this compound stock solution and 50 µL of the DIPEA stock solution to each well.

  • Incubation: Seal the reaction block and allow it to shake at room temperature for 16 hours.

  • Work-up & Analysis: Upon completion, the solvent can be evaporated, and the resulting library can be analyzed by LC-MS to confirm product formation and purity before being submitted for biological screening.

Visualization: Synthetic Workflow

G cluster_prep Preparation cluster_reaction Automated Synthesis cluster_analysis Analysis & Screening Amine This compound Stock Solution Addition Dispense Reagents into Reaction Block Amine->Addition Acids 96-Well Plate of Carboxylic Acids Acids->Addition Reagents HATU & DIPEA Stock Solutions Reagents->Addition Incubation Shake at RT for 16h Addition->Incubation Analysis LC-MS Analysis for Purity/Identity Incubation->Analysis Screening Biological Screening Plate Analysis->Screening

Caption: Automated workflow for parallel amide library synthesis.

Research Area 2: Medicinal Chemistry and Drug Discovery

The isoxazole ring is a well-established pharmacophore found in drugs targeting a multitude of diseases, from bacterial infections to cancer and inflammatory conditions.[1][6] The specific substitution pattern of this compound makes it a compelling starting point for several therapeutic areas.

A. Kinase Inhibitors for Oncology

Rationale: Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase active site. The 4-amino group of our lead compound is perfectly positioned to act as a hinge-binder. The isoxazole ring can be further functionalized at the 5-position to extend into the solvent-exposed region, allowing for modulation of potency and selectivity. Fms-like tyrosine kinase 3 (FLT3) is a validated target in acute myeloid leukemia, and isoxazole-based inhibitors have shown promise.[9]

Proposed Research:

  • Initial Screening: Screen this compound and its N-acylated derivatives against a panel of cancer-relevant kinases.

  • Hit-to-Lead Optimization: For any identified hits, use computational modeling to predict modifications that could enhance binding affinity. Synthesize derivatives with substitutions at the 5-position of the isoxazole ring to improve potency and selectivity.

  • Covalent Inhibition: For kinases with a nearby cysteine residue, derivatives can be designed to form a covalent bond, leading to irreversible inhibition. This can be achieved by appending a Michael acceptor, such as an acrylamide, to the 4-amino group.[9]

B. Modulators of CNS Receptors

Rationale: The isoxazole scaffold is present in several centrally active drugs, including the GABA-A receptor agonist muscimol.[1] The compact and polar nature of this compound makes it a candidate for crossing the blood-brain barrier. The amino group can be functionalized to mimic endogenous neurotransmitters or to target specific receptor subtypes.

Proposed Research:

  • Bioisosteric Replacement: Identify known ligands for CNS targets (e.g., serotonin, dopamine, or glutamate receptors) that contain an aniline or a similar amino-aromatic moiety.

  • Scaffold Hopping: Synthesize analogs where that moiety is replaced with this compound.

  • Functional Assays: Test these new compounds in cell-based functional assays (e.g., calcium flux or cAMP assays) to determine their agonist or antagonist activity at the target receptor.

Visualization: Drug Discovery Workflow

G Compound 3-Methylisoxazol- 4-amine Core Library Synthesize Derivative Library Compound->Library HTS High-Throughput Screening (e.g., Kinase Panel) Library->HTS Hit Hit Identification (Potency > 10 µM) HTS->Hit SAR Structure-Activity Relationship (SAR) & Computational Modeling Hit->SAR LeadOpt Lead Optimization (Improve Potency, Selectivity, ADME) SAR->LeadOpt LeadOpt->Library Iterative Synthesis Candidate Preclinical Candidate LeadOpt->Candidate

Caption: Iterative drug discovery cycle for this compound.

Research Area 3: Chemical Biology and Materials Science

Beyond therapeutics, the unique properties of this compound can be leveraged to create sophisticated tools for research and novel materials.

A. Development of Unnatural Amino Acids for Peptide Synthesis

Rationale: Non-proteinogenic amino acids are valuable tools for creating peptides with enhanced stability, novel secondary structures, and unique biological activities. A related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been successfully incorporated into peptides as an unnatural β-amino acid.[10] By analogy, this compound can be derivatized to create a novel unnatural amino acid.

Proposed Research:

  • Synthesis: Develop a synthetic route to convert this compound into an Fmoc-protected amino acid suitable for solid-phase peptide synthesis (SPPS). This would likely involve functionalizing the 5-position with a carboxylic acid group.

  • Incorporation: Use the synthesized building block in SPPS to create novel peptides.

  • Structural Analysis: Use techniques like NMR and circular dichroism to study how the isoxazole-based amino acid influences peptide conformation and stability.

B. Fluorescent Probes and Sensors

Rationale: The 4-amino group provides a convenient attachment point for fluorophores. The isoxazole ring itself has electronic properties that can modulate the fluorescence of an attached dye in response to changes in the local environment (e.g., pH, polarity, or binding to a target molecule).

Proposed Research:

  • Probe Synthesis: Synthesize a conjugate of this compound with a common fluorophore (e.g., fluorescein or a rhodamine derivative) via an amide or sulfonamide linkage.

  • Photophysical Characterization: Characterize the absorption and emission properties of the new probe. Investigate its sensitivity to environmental factors.

  • Application: Explore the use of the probe in cellular imaging to visualize specific organelles or in binding assays where a fluorescence change signals a molecular recognition event.

Conclusion and Future Outlook

This compound represents a promising yet underexplored chemical entity. Its inherent structural and electronic features, combined with its synthetic tractability, make it an exceptionally versatile platform for innovation. The research areas outlined in this guide—spanning novel synthesis, targeted drug discovery in oncology and neuroscience, and the creation of advanced chemical biology tools—provide a strategic roadmap for unlocking its full potential. By pursuing these avenues, the scientific community can expand the utility of the isoxazole scaffold and potentially deliver next-generation therapeutics and research tools.

References

A Comprehensive Guide to the Safe Laboratory Handling of 3-Methylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Methylisoxazol-4-amine is a heterocyclic organic compound belonging to the isoxazole family. Isoxazole derivatives are recognized for their significant role in medicinal chemistry and drug development, serving as crucial building blocks for complex therapeutic molecules.[1][2] The inherent reactivity and biological activity of such compounds necessitate a robust and informed approach to their laboratory handling. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely. The protocols and recommendations herein are grounded in the fundamental principle of risk mitigation, drawing upon established safety data for amines and structurally related isoxazole compounds to ensure a trustworthy and self-validating system of laboratory practice.

Part 1: Compound Profile and Hazard Assessment

A thorough understanding of a chemical's properties is the foundation of its safe handling. While comprehensive toxicological data for this compound is not extensively published, a conservative approach requires treating it with a high degree of caution based on data from analogous compounds.

1.1. Chemical and Physical Properties

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 354795-62-3[3][4]
Molecular Formula C4H6N2O[3][4]
Molecular Weight 98.1 g/mol [3][4]
Appearance Assumed to be a solid at room temperature.[1]
Solubility Likely soluble in polar solvents.[1]

1.2. Hazard Identification and Analysis

The causality behind our cautious stance stems from the known hazards of the amine functional group and related isoxazole structures. Amines can be corrosive and irritants, while various isoxazole derivatives are documented as causing skin, eye, and respiratory irritation.[5][6][7][8] For instance, (5-Methylisoxazol-3-yl)methylamine is noted to cause chemical burns[8], and 4-Methyl-1,3-oxazol-2-amine is harmful if swallowed, inhaled, or in contact with skin.[5] Therefore, it is imperative to assume this compound presents similar hazards until proven otherwise.

Assumed GHS Hazard Classifications:

Hazard ClassAssumed ClassificationRationale
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)Based on data for analogous compounds like 4-Methyl-1,3-oxazol-2-amine.[5][9]
Skin Corrosion/Irritation Category 2 (Irritant)A common hazard for amines and isoxazole derivatives.[5][6][7]
Serious Eye Damage/Irritation Category 2 (Irritant)A common hazard for amines and isoxazole derivatives.[5][6]
Specific Target Organ Toxicity Category 3 (Respiratory Irritation)Potential for irritation if dust or vapor is inhaled.[5]

Part 2: A Risk-Based Framework: The Hierarchy of Controls

The most effective safety programs implement a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to protect laboratory personnel.

2.1. Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher. Their proper use is non-negotiable.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[8] This is critical to prevent the inhalation of potentially harmful dusts or vapors.

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.

  • Emergency Equipment: An operational and easily accessible safety shower and eyewash station are mandatory in any area where this compound is handled.[8]

2.2. Administrative Controls: Standardizing Safe Practices

These controls involve work policies and procedures to minimize exposure risk.

  • Designated Areas: Clearly demarcate specific areas within the lab for working with this compound to prevent cross-contamination.

  • Standard Operating Procedures (SOPs): All personnel must be trained on and adhere to detailed SOPs for handling, storage, and waste disposal.

  • Training: Documented training on the specific hazards of this compound and general chemical safety is required for all users.

2.3. Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the sole means of protection. It must be used in conjunction with engineering and administrative controls.

  • Eye and Face Protection: Chemical safety goggles are required at all times.[9] A full-face shield should be worn over goggles when there is a significant risk of splashing.[10]

  • Skin Protection:

    • Gloves: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[11]

    • Lab Coat: A flame-resistant lab coat with long sleeves is required to protect street clothes and skin.

  • Respiratory Protection: In the rare event that engineering controls fail or are not feasible, a NIOSH-approved respirator with the appropriate cartridges must be used.[12] Respirator use must be part of a comprehensive respiratory protection program.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Goggles / Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Weighing_Workflow Start Start: Verify Fume Hood and Don PPE Prep Prepare Workspace and Equipment in Hood Start->Prep Weigh Tare Balance and Carefully Weigh Solid Prep->Weigh Transfer Transfer Solid to Solvent in Beaker Weigh->Transfer Mix Stir to Dissolve Transfer->Mix Clean Clean Equipment and Workspace Mix->Clean Waste Dispose of Contaminated Materials Correctly Clean->Waste End End: Doff PPE and Wash Hands Waste->End Spill_Response Start Spill Occurs CheckSize Is the spill large or is anyone exposed? Start->CheckSize Evacuate Evacuate Area. Alert Supervisor & EH&S. Pull Fire Alarm if Needed. CheckSize->Evacuate Yes SmallSpill Is the spill small and contained in the fume hood? CheckSize->SmallSpill No SmallSpill->Evacuate No UseKit Don appropriate PPE. Use chemical spill kit to absorb material with inert absorbent (e.g., sand, vermiculite). SmallSpill->UseKit Yes Collect Collect absorbed material into a sealed, labeled hazardous waste container. UseKit->Collect Decon Decontaminate the area and all equipment. Collect->Decon End Report Incident Decon->End

References

Methodological & Application

The Versatile Scaffold: Applications of 3-Methylisoxazol-4-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Moiety as a Privileged Structure in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have cemented its status as a "privileged scaffold." This versatile building block is present in a wide array of approved drugs and clinical candidates, demonstrating a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) effects. Within this important class of heterocycles, 3-Methylisoxazol-4-amine serves as a critical and highly versatile starting material for the synthesis of a diverse range of bioactive molecules. This application note will provide an in-depth technical guide on the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols, structure-activity relationship (SAR) insights, and an exploration of its role in the development of targeted therapeutics.

Core Synthetic Strategies: Accessing the this compound Scaffold

The utility of any building block is fundamentally dependent on its accessibility. While various methods for the synthesis of substituted isoxazoles exist, a common and reliable route to this compound proceeds through the construction of the isoxazole ring followed by the introduction of the amine functionality, often via the reduction of a nitro group.

Synthesis of this compound A 3,5-Dimethyl-4-nitroisoxazole B 3-Methyl-4-nitro-5-styrylisoxazole A->B Aldol Condensation (e.g., with Benzaldehyde) C 3-Methyl-4-nitroisoxazole B->C Oxidative Cleavage (e.g., Ozonolysis) D This compound C->D Reduction (e.g., Fe/AcOH or H2/Pd-C) FLT3_Inhibition cluster_0 FLT3 Signaling Pathway in AML FLT3 Mutated FLT3 (e.g., ITD) STAT5 STAT5 FLT3->STAT5 PI3K_Akt PI3K/Akt Pathway FLT3->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FLT3->RAS_MAPK Proliferation Cell Proliferation and Survival STAT5->Proliferation PI3K_Akt->Proliferation RAS_MAPK->Proliferation Inhibitor This compound Derivative Inhibitor->FLT3 Inhibits Anticonvulsant_Screening cluster_0 Preclinical Screening Workflow Synthesis Synthesis of This compound Derivatives MES_Screen Maximal Electroshock (MES) Seizure Model (Mice/Rats) Synthesis->MES_Screen Neurotoxicity Neurotoxicity Assessment (e.g., Rotarod Test) MES_Screen->Neurotoxicity Dose_Response Dose-Response Studies (ED₅₀ Determination) Neurotoxicity->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism

Application Note: 3-Methylisoxazol-4-amine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Methylisoxazol-4-amine is a pivotal heterocyclic amine that serves as a versatile and highly valuable building block in modern organic synthesis. Its unique structural arrangement, featuring a reactive primary amino group adjacent to the isoxazole core, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its synthetic utility, focusing on key reaction classes including N-acylation for the synthesis of bioactive amides, diazotization for the introduction of various functional groups, and its role in constructing complex molecular architectures for pharmaceutical and agrochemical applications.[1] Detailed, field-proven protocols are provided, accompanied by mechanistic insights and explanations for experimental choices to empower researchers in leveraging this potent synthetic intermediate.

Introduction: The Strategic Value of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocycle integral to numerous FDA-approved drugs and biologically active compounds.[2][3] Its presence in molecules like the anti-inflammatory drug Parecoxib and the antibiotic Sulfamethoxazole underscores its importance in medicinal chemistry.[2] The isoxazole moiety is valued for its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and provide a stable, rigid scaffold for orienting substituents in three-dimensional space.

This compound, specifically, emerges as a strategic starting material. The primary amine at the C4 position is a nucleophilic handle that provides a direct entry point for a multitude of functionalization reactions, making it a preferred precursor for generating libraries of diverse compounds for drug discovery and agrochemical development.[1]

Core Synthetic Transformations and Protocols

The reactivity of this compound is dominated by the chemistry of its aromatic amino group. The following sections detail the most critical transformations, providing both the "how" (protocol) and the "why" (mechanistic rationale).

N-Acylation: Gateway to Bioactive Amides and Sulfonamides

The most common transformation of this compound is its reaction with acylating agents (e.g., acyl chlorides, carboxylic acids) or sulfonyl chlorides to form stable amide or sulfonamide linkages. This reaction is fundamental to the synthesis of a vast array of pharmaceuticals.

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A This compound R Stir at 0 °C to RT A->R B Acyl Chloride / Sulfonyl Chloride B->R C Aprotic Solvent (e.g., DCM, THF) C->R D Base (e.g., Pyridine, TEA) D->R W1 Aqueous Wash R->W1 W2 Extract with Organic Solvent W1->W2 W3 Dry & Concentrate W2->W3 P Purify (Crystallization / Chromatography) W3->P Product N-Acylated Isoxazole Product P->Product

Caption: General workflow for the N-acylation of this compound.

This protocol provides a representative example of an amide bond formation.

Materials:

  • This compound: 1.0 g (10.2 mmol)

  • Acetyl chloride: 0.88 g, 0.8 mL (11.2 mmol)

  • Pyridine: 1.6 g, 1.65 mL (20.4 mmol)

  • Dichloromethane (DCM): 50 mL

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in 30 mL of DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

  • Add pyridine to the solution.

  • Slowly add acetyl chloride dropwise to the stirred solution over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Once complete, transfer the mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of water, 20 mL of saturated NaHCO₃, and 20 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Behind the Choice:

  • Solvent (DCM): Dichloromethane is an excellent aprotic solvent that dissolves the starting materials and does not participate in the reaction.

  • Base (Pyridine): Pyridine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the HCl generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

  • Temperature (0 °C): The initial cooling is crucial to control the exothermic reaction between the highly reactive acetyl chloride and the amine, preventing side reactions.

Diazotization and Sandmeyer Reactions: A Hub for Functional Group Interconversion

Diazotization converts the primary amino group into a diazonium salt (R-N₂⁺), an exceptionally good leaving group (N₂ gas).[5] This in situ generated intermediate is highly versatile and can be readily displaced by a wide range of nucleophiles, a transformation class broadly known as Sandmeyer reactions.[5][6] This two-step sequence allows for the introduction of halides (-Cl, -Br, -I), cyano (-CN), hydroxyl (-OH), and other functional groups onto the isoxazole ring at the C4 position.

Sandmeyer_Workflow cluster_products Products A This compound in Acid (HCl, HBr) B Aqueous NaNO₂ at 0-5 °C A->B 1. Diazotization C Isoxazole Diazonium Salt (In Situ Intermediate) B->C D Copper(I) Salt (CuCl, CuBr, CuCN) C->D 2. Sandmeyer Reaction E Heat / H₂O for -OH KI for -I C->E 2. Other Displacements P1 4-Haloisoxazole D->P1 P2 4-Cyanoisoxazole P3 4-Hydroxyisoxazole E->P3

Caption: Pathway for converting this compound to various functionalized isoxazoles via a diazonium salt intermediate.

Materials:

  • This compound: 2.0 g (20.4 mmol)

  • Concentrated Hydrochloric acid (HCl): 10 mL

  • Sodium nitrite (NaNO₂): 1.55 g (22.4 mmol)

  • Copper(I) chloride (CuCl): 2.42 g (24.5 mmol)

  • Water

  • Diethyl ether

Procedure:

  • Diazotization: Suspend this compound in 10 mL of concentrated HCl in a beaker and cool to 0-5 °C in an ice-salt bath with vigorous stirring. Prepare a solution of sodium nitrite in 5 mL of cold water. Add the NaNO₂ solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes at this temperature. The formation of the diazonium salt is indicated by a clear solution.[][8]

  • Sandmeyer Reaction: In a separate flask, dissolve Copper(I) chloride in 6 mL of concentrated HCl and cool to 0 °C. Slowly add the cold diazonium salt solution to the CuCl solution with continuous stirring. Effervescence (evolution of N₂ gas) should be observed.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (approx. 60 °C) for 30 minutes until gas evolution ceases.

  • Cool the reaction mixture and extract the product with diethyl ether (3 x 30 mL).

  • Combine the ether extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate carefully under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 4-Chloro-3-methylisoxazole.

Behind the Choice:

  • Reagents (NaNO₂, HCl): These react in situ to generate nitrous acid (HNO₂), the active nitrosating agent for the diazotization.[8] A strong acid environment is required.

  • Temperature (0-5 °C): Aromatic diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures.[9] Maintaining a low temperature is the single most critical parameter for safety and yield.

  • Catalyst (CuCl): Copper(I) salts are essential for the Sandmeyer reaction. They facilitate a single-electron transfer mechanism that enables the substitution of the diazonium group with the chloride.

Data Summary and Characterization

Proper characterization is essential to confirm the identity and purity of synthesized compounds. Below is a representative table of expected data for the products from the protocols.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm)
N-(3-methylisoxazol-4-yl)acetamideC₆H₈N₂O₂140.14~8.5 (br s, 1H, NH), ~8.3 (s, 1H, isoxazole H5), ~2.2 (s, 3H, CH₃-isoxazole), ~2.1 (s, 3H, CH₃-acetyl)
4-Chloro-3-methylisoxazoleC₄H₄ClNO117.53~8.6 (s, 1H, isoxazole H5), ~2.4 (s, 3H, CH₃-isoxazole)

Safety and Handling

  • This compound: Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

  • Acyl Chlorides: Highly corrosive and moisture-sensitive. Handle in a fume hood.

  • Diazonium Salts: Potentially explosive, especially when dry. Never isolate diazonium salts unless you are an experienced chemist following a specific, validated procedure. Always use them as in situ intermediates in solution at low temperatures. Ensure adequate shielding (blast shield) during the reaction.

References

Application Notes & Protocols: Synthetic Transformations of 3-Methylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Foundational Overview & Safety Mandates

Introduction to a Versatile Heterocyclic Building Block

3-Methylisoxazol-4-amine is a bifunctional heterocyclic compound featuring a nucleophilic primary amine and an isoxazole core. This structure is of significant interest to researchers in medicinal chemistry and materials science. The amine handle provides a reactive site for a multitude of transformations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. The isoxazole ring itself is a common motif in pharmacologically active compounds, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] These application notes provide detailed, field-tested protocols for several key reactions of this compound, moving beyond simple procedural steps to explain the underlying chemical logic and rationale for specific experimental choices.

Critical Safety & Handling Protocols

Safe laboratory practice is non-negotiable. Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) for this compound and all other reagents is mandatory.

  • Hazard Profile: this compound and its derivatives may be harmful if swallowed, cause skin irritation or allergic reactions, and can lead to serious eye damage.[2] Some related compounds are suspected of damaging fertility or the unborn child.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[2][3]

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4] Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Handling & Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated area.[2] Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Part 2: N-Functionalization via Acylation and Sulfonylation

The primary amine at the C4 position is the most accessible site for nucleophilic attack, making N-acylation and N-sulfonylation fundamental and highly reliable transformations. These reactions are crucial for peptide synthesis, creating amide-based drug candidates, and for installing protecting groups.[5]

Causality: The Role of the Base and Acylating Agent

The acylation of this compound with an acyl chloride (or sulfonyl chloride) generates one equivalent of hydrochloric acid (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is added to act as an acid scavenger, neutralizing the HCl as it forms and allowing the reaction to proceed to completion. The choice of solvent is typically an aprotic one, like dichloromethane (DCM) or tetrahydrofuran (THF), to prevent reaction with the highly electrophilic acylating agent.

General Protocol: N-Acylation of this compound
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq.).

  • Solvent Addition: Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.

  • Acylating Agent Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise to the cooled, stirring solution.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove residual acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Acylation & Sulfonylation Reactions
EntryElectrophileBase (eq.)SolventTime (h)Typical Yield
1Acetyl ChlorideTEA (1.2)DCM2>90%
2Benzoyl ChloridePyridine (1.5)THF4>85%
3Benzenesulfonyl ChlorideTEA (1.2)DCM3>88%
44-Toluene­sulfonyl ChlorideTEA (1.2)DCM3>90%

Visualization: N-Acylation Workflow

Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amine This compound Solvent Anhydrous DCM Amine->Solvent Dissolve Base Triethylamine Solvent->Base Add Base Cool Cool to 0 °C Base->Cool Acyl_Cl Add Acyl Chloride (dropwise) Cool->Acyl_Cl Stir Stir at RT (2-4h) Acyl_Cl->Stir TLC Monitor by TLC Stir->TLC Wash Aqueous Wash (HCl, NaHCO₃, Brine) TLC->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purify (Chromatography) Dry->Purify Product Final N-Acylated Product Purify->Product

Caption: Workflow for the N-acylation of this compound.

Part 3: Diazotization and Sandmeyer Reactions

The diazotization of heteroaromatic amines is a powerful synthetic tool that converts the amino group into an exceptionally good leaving group (N₂ gas).[6] The resulting diazonium salt is a versatile intermediate that can be displaced by a wide range of nucleophiles, often with the aid of a copper(I) catalyst in what is known as the Sandmeyer reaction.[7][8] This two-step sequence provides access to functional groups that are not achievable through direct substitution methods.[9]

Causality: The Unstable Diazonium Intermediate

The diazotization reaction involves the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[10][] The amine then reacts with the nitrosyl cation (NO⁺) to form the diazonium salt.[12] Aromatic and heteroaromatic diazonium salts are notoriously unstable and potentially explosive if isolated.[6] Therefore, the reaction is always performed at low temperatures (0–5 °C) and the diazonium salt is used immediately in the subsequent step without isolation. The copper(I) catalyst in the Sandmeyer reaction is believed to operate via a single-electron transfer mechanism, generating an aryl radical which then reacts with the nucleophile.[8]

Protocol: Sandmeyer Halogenation of this compound
  • Diazotization (Step 1):

    • In a three-neck flask equipped with a thermometer, add this compound (1.0 eq.) to a solution of concentrated HCl in water (e.g., 3M HCl).

    • Cool the slurry to 0 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the amine slurry, ensuring the internal temperature never exceeds 5 °C . Stir for 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is now complete.

  • Sandmeyer Reaction (Step 2):

    • In a separate flask, prepare a solution or slurry of the copper(I) salt (e.g., CuCl or CuBr, 1.2 eq.) in the corresponding concentrated acid (e.g., conc. HCl for CuCl). Cool this mixture to 0 °C.

    • Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirring copper(I) halide solution. Vigorous evolution of N₂ gas will be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent like ethyl acetate or diethyl ether.

    • Wash the organic extracts with water and brine, dry over MgSO₄, filter, and concentrate.

    • Purify the resulting 4-halo-3-methylisoxazole by column chromatography or distillation.

Data Presentation: Representative Sandmeyer Reactions
EntryTarget ProductCopper(I) SaltAcidTypical Yield
14-Chloro-3-methylisoxazoleCuClHCl70-80%
24-Bromo-3-methylisoxazoleCuBrHBr75-85%
34-Cyano-3-methylisoxazoleCuCNN/A60-70%
The cyanation reaction is typically performed by neutralizing the diazonium salt solution and adding it to a solution of CuCN and KCN.

Visualization: The Sandmeyer Reaction Pathway

Sandmeyer_Pathway cluster_conditions Key Conditions Amine This compound Diazonium Isoxazol-4-diazonium Salt (Unstable Intermediate) Amine->Diazonium NaNO₂, HCl 0-5 °C Product 4-Halo-3-methylisoxazole Diazonium->Product CuX (X=Cl, Br) Heat, -N₂ C1 • Strict temperature control (0-5 °C) • In situ generation and use C2 • Copper(I) catalyst • N₂ gas evolution drives reaction

Caption: Two-step conversion of an amine to a halide via a diazonium salt.

Part 4: Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-N and C-C bonds. These methods offer broad substrate scope and functional group tolerance, revolutionizing drug discovery.[13][14]

Buchwald-Hartwig Amination

This reaction couples the amine of this compound directly with an aryl halide or triflate, forming a new C-N bond.[15]

  • Causality: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[16] A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is essential. It promotes the initial oxidative addition of the aryl halide to the Pd(0) center and facilitates the final reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[17] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, forming the palladium-amido intermediate necessary for reductive elimination.[16]

  • Protocol: Buchwald-Hartwig Amination

    • Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.) to a dry reaction vessel.

    • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours.

    • Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

    • Purification: Wash the filtrate with water and brine, dry the organic layer (Na₂SO₄), and concentrate. Purify the crude product by column chromatography.

Sequential Sandmeyer-Suzuki Reaction

This powerful two-step sequence first converts the amine into a halide (a "handle" for coupling) and then uses that halide in a Suzuki-Miyaura C-C bond-forming reaction. This allows for the construction of biaryl structures.

  • Causality: The Suzuki reaction also follows a Pd(0)/Pd(II) cycle.[18] It involves: (1) Oxidative Addition of the 4-halo-3-methylisoxazole to the Pd(0) catalyst; (2) Transmetalation , where the organic group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, a step that is activated by a base (like Na₂CO₃); and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[18]

  • Protocol: Suzuki-Miyaura Coupling

    • Preparation: Synthesize 4-bromo-3-methylisoxazole using the Sandmeyer protocol described in Part 3.

    • Setup: To a flask, add the 4-bromo-3-methylisoxazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous 2M Na₂CO₃, 3.0 eq.).

    • Solvent: Add a solvent mixture, typically toluene or DME.

    • Reaction: Heat the mixture under an inert atmosphere to reflux (80-100 °C) for 6-12 hours, monitoring by TLC.

    • Work-up: Cool the reaction, dilute with ethyl acetate, and separate the layers. Wash the organic layer with water and brine.

    • Purification: Dry the organic layer (MgSO₄), concentrate, and purify by column chromatography to yield the 4-aryl-3-methylisoxazole product.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 L₂Pd(0) OxAdd L₂(Ar)(X)Pd(II) Pd0->OxAdd Oxidative Addition (+ Ar-X) Amide_Complex L₂(Ar)(NHR')Pd(II) OxAdd->Amide_Complex Amine Binding & Deprotonation (+ R'-NH₂, Base) Product_Out Ar-NHR' Amide_Complex->Product_Out Reductive Elimination Product_Out->Catalyst_Regen Catalyst_Regen->Pd0

Caption: The catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.

Part 5: References

  • The Royal Society of Chemistry. Supporting Information Contents. 19

  • Sigma-Aldrich. (2024). Safety Data Sheet for 3-Hydroxy-5-methylisoxazole. --INVALID-LINK--

  • Spectrum Chemical. (2006). Material Safety Data Sheet for 3-Amino-1,2,4-triazole. 4

  • Fisher Scientific. (2010). Safety Data Sheet for 4-Methyl-1,3-oxazol-2-amine. 2

  • Wikipedia. Sandmeyer reaction. 7

  • Wikipedia. Buchwald–Hartwig amination. 13

  • Name-Reaction.com. Buchwald-Hartwig amination. 15

  • BYJU'S. Sandmeyer Reaction Mechanism. 8

  • Fisher Scientific. (2024). Safety Data Sheet for 3-Methylisoxazole-4-carboxylic acid. 3

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. 6

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. 17

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. 16

  • University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. 14

  • Organic Chemistry Portal. Sandmeyer Reaction. 9

  • Organic Chemistry Portal. Diazotisation. 10

  • Molecules. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. 5

  • BOC Sciences. Custom Diazotization Services.

  • Unacademy. Diazotization Reaction Mechanism. 12

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. 18

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. 1

References

The Ascendant Role of 3-Methylisoxazol-4-amine Derivatives in Modern Drug Discovery: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs.[1] Among the diverse tapestry of isoxazole-based scaffolds, the 3-methylisoxazol-4-amine core has emerged as a particularly fruitful starting point for the development of novel therapeutics, especially in the realm of oncology. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of this compound derivatives. Herein, we delve into the causality behind experimental choices, provide validated, step-by-step protocols, and ground our discussion in authoritative scientific literature.

The Strategic Advantage of the this compound Scaffold

The this compound scaffold offers a unique combination of features that make it an attractive framework for drug design. The 4-amino group provides a convenient handle for introducing a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). This functional group can be readily acylated, alkylated, or otherwise modified to modulate the compound's physicochemical properties and target engagement. Furthermore, the isoxazole ring itself is a bioisostere for other functional groups and can participate in crucial hydrogen bonding and other non-covalent interactions within a biological target's binding site.[2]

A particularly compelling application of this scaffold has been in the development of protein kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The this compound core can be elaborated to generate potent and selective inhibitors of various kinases, including Fms-like tyrosine kinase 3 (FLT3), which is frequently mutated in acute myeloid leukemia (AML).[3][4]

Synthesis of this compound Derivatives: A Step-by-Step Protocol

The synthesis of a library of this compound derivatives typically begins with the preparation of the core scaffold, followed by diversification at the 4-amino position. While various methods exist for the synthesis of the isoxazole ring, a common and efficient approach is outlined below. This is followed by a general protocol for the acylation of the 4-amino group to generate a series of carboxamide derivatives, a class of compounds that has shown significant promise as anticancer agents.[5]

Protocol 1: Synthesis of the this compound Core

A robust method for the synthesis of the this compound core involves the cyclization of a β-ketonitrile with hydroxylamine.

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Sodium ethoxide

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Oxime Formation: In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol.

  • Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise at 0°C.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.

  • Cyclization and Amination: The subsequent steps to form the 4-amino-3-methylisoxazole can vary, but often involve treatment with a strong base to facilitate cyclization, followed by a Curtius or Hofmann-type rearrangement to install the amine. A detailed, specific protocol for this transformation should be consulted from the primary literature.

Protocol 2: Synthesis of 3-Methylisoxazol-4-carboxamide Derivatives

This protocol details the synthesis of a representative N-substituted 3-methylisoxazol-4-carboxamide, a common modification to explore SAR.[5]

Materials:

  • 3-Methylisoxazol-4-carboxylic acid (can be synthesized from the corresponding amine via diazotization and hydrolysis) (1 equivalent)

  • Substituted aniline (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • Hydroxybenzotriazole (HOBt) (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2 equivalents)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Activation of the Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylisoxazole-4-carboxylic acid (1 equivalent) in anhydrous DCM.

  • Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the activated ester can be monitored by TLC.

  • Amide Bond Formation: In a separate flask, dissolve the substituted aniline (1.1 equivalents) and DIPEA (2 equivalents) in anhydrous DCM.

  • Add the aniline solution to the activated carboxylic acid solution dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-methylisoxazol-4-carboxamide derivative.

  • Characterize the final product by NMR spectroscopy and mass spectrometry.

Caption: Synthetic workflow for 3-methylisoxazol-4-carboxamide derivatives.

Biological Evaluation of this compound Derivatives as Kinase Inhibitors

A primary application of this compound derivatives is in the development of kinase inhibitors. The following protocols outline an in vitro kinase inhibition assay and a cell-based cytotoxicity assay, which are fundamental for evaluating the efficacy of these compounds.

Protocol 3: In Vitro Kinase Inhibition Assay (FLT3 Kinase)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as FLT3. Commercially available kinase assay kits, which often utilize a fluorescence-based readout, are a convenient option.[6][7]

Materials:

  • Recombinant human FLT3 kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • Adenosine triphosphate (ATP)

  • Test compound (this compound derivative)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

  • Reaction Setup: In a microplate, add the test compound at various concentrations, the FLT3 kinase, and the kinase substrate.

  • Initiate Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_workflow In Vitro Kinase Assay Workflow A Prepare Compound Dilutions B Add Kinase, Substrate, and Compound to Plate A->B C Initiate Reaction with ATP B->C D Incubate C->D E Add Detection Reagent D->E F Measure Signal E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol 4: Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and is a common method for measuring the cytotoxic effects of a compound on cancer cell lines.[8]

Materials:

  • Cancer cell line (e.g., MV4-11, a human AML cell line with an FLT3-ITD mutation)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation and Interpretation

The results from these assays are crucial for understanding the potential of a this compound derivative as a drug candidate. The data should be presented clearly to facilitate comparison and interpretation.

Table 1: Representative Biological Activity Data for a Hypothetical this compound Derivative

Assay TypeTarget/Cell LineIC50 (nM)
In Vitro Kinase AssayFLT3 (wild-type)50
In Vitro Kinase AssayFLT3-ITD10
Cell-Based CytotoxicityMV4-11 (FLT3-ITD)25
Cell-Based CytotoxicityHL-60 (FLT3-wild type)>1000

The hypothetical data in Table 1 illustrates a compound with potent and selective activity against the mutated form of FLT3 and the corresponding cancer cell line, a desirable profile for a targeted cancer therapeutic.

Concluding Remarks

The this compound scaffold is a versatile and valuable platform in drug discovery, particularly for the development of kinase inhibitors. The synthetic accessibility of this core and the ease of diversification at the 4-amino position allow for the rapid generation of compound libraries for biological screening. The protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate their own this compound derivatives. As our understanding of the molecular drivers of disease continues to grow, the strategic application of privileged scaffolds like this compound will undoubtedly continue to yield novel and effective therapeutic agents.

References

analytical techniques for 3-Methylisoxazol-4-amine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 3-Methylisoxazol-4-amine

Introduction

This compound is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery. Its isoxazole core is a privileged scaffold found in numerous pharmacologically active compounds. The precise structural confirmation, purity assessment, and comprehensive characterization of this intermediate are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides a detailed overview of the essential analytical techniques and protocols for the definitive characterization of this compound, designed for researchers, scientists, and drug development professionals.

The methodologies outlined herein are grounded in fundamental analytical principles, offering a framework for robust quality control and assurance. We will delve into spectroscopic and chromatographic techniques, explaining not just the procedural steps but the scientific rationale behind their application.

Physicochemical Properties

A foundational step in characterization is the confirmation of basic physical and chemical properties. These data serve as a primary reference for identity.

PropertyValueSource
Molecular Formula C₄H₆N₂O[1]
Molecular Weight 98.10 g/mol [2]
CAS Number 354795-62-3[1]
Appearance White to cream or pale yellow crystalline powder[3]
Melting Point Not consistently reported; requires experimental determination
Purity Typically ≥95%[1]

Spectroscopic Characterization

Spectroscopic methods provide unambiguous information about the molecular structure and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework.

Causality and Experimental Choices: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR complements this by identifying the number of non-equivalent carbons and their functional group type. Deuterated solvents like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are used as they are NMR-inactive and dissolve the analyte. Tetramethylsilane (TMS) is the universal internal standard, defining the 0 ppm reference point.[4]

Expected Spectral Data for this compound:

  • ¹H NMR:

    • Methyl Protons (-CH₃): A singlet (~2.0-2.3 ppm) integrating to 3 protons.

    • Amine Protons (-NH₂): A broad singlet (variable, ~3.5-5.0 ppm) integrating to 2 protons. The chemical shift is highly dependent on solvent and concentration. This signal will disappear upon D₂O exchange.[5]

    • Isoxazole Ring Proton (=CH-): A singlet (~8.0-8.3 ppm) integrating to 1 proton.

  • ¹³C NMR:

    • Methyl Carbon (-CH₃): ~10-15 ppm.

    • Isoxazole Ring Carbons: Three distinct signals are expected in the aromatic region (~100-160 ppm).

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS in an NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse program. A spectral width of ~16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

  • Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a longer acquisition time are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.

Causality and Experimental Choices: Techniques like Electrospray Ionization (ESI) are "soft" and ideal for generating the protonated molecular ion [M+H]⁺, confirming the molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization provides more extensive fragmentation, which can serve as a structural fingerprint.[6] Since this compound is a primary amine, it may exhibit poor peak shape in GC; derivatization can be employed to improve its chromatographic behavior.[7]

Expected Mass Spectrum:

  • Molecular Ion Peak: The exact mass is 98.0480 Da.[2] In ESI-MS, the primary observed ion will be [M+H]⁺ at m/z 99.0553.

  • Key Fragments (EI): Fragmentation of isoxazole rings can involve the loss of CO and CH₃CN.[8]

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Chromatography: Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 column is typically used with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to promote ionization).

  • Mass Spectrometry: Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the analyte. Identify the [M+H]⁺ ion and compare its measured m/z to the theoretical value.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Causality and Experimental Choices: Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. These frequencies are characteristic of the bond type and its environment. As a primary amine, this compound will exhibit characteristic N-H stretching and bending vibrations.[9][10]

Expected Characteristic FT-IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
1650-1580N-H Bend (Scissoring)Primary Amine (-NH₂)
~3000-2850C-H StretchMethyl (-CH₃)
~1600-1450C=N and C=C StretchIsoxazole Ring
1335-1250C-N StretchAromatic Amine

Protocol: FT-IR Analysis (KBr Pellet Method)

  • Sample Preparation: Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.

  • Pellet Formation: Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of this compound.

Chromatographic Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, by-products, and starting materials, allowing for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution and quantitative accuracy.

Causality and Experimental Choices: Reversed-phase HPLC using a non-polar stationary phase (like C18) and a polar mobile phase is highly effective for separating moderately polar compounds like this compound from potential impurities. A UV detector is suitable as the isoxazole ring contains a chromophore. The mobile phase is often buffered or acidified (e.g., with TFA or formic acid) to ensure the amine is protonated, leading to sharp, symmetrical peaks and reproducible retention times.[11]

Protocol: Purity Determination by Reversed-Phase HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[12]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.

Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

Workflow and Data Correlation

The characterization of this compound is a multi-faceted process where data from different techniques are correlated to build a complete and confident profile of the molecule.

Caption: General workflow for the comprehensive analytical characterization.

G cluster_Techniques Analytical Techniques cluster_Information Derived Information NMR NMR Spectroscopy ¹H & ¹³C Structure Structural Identity Connectivity & Stereochemistry NMR->Structure Defines C-H Framework MS Mass Spectrometry ESI, EI MS->Structure Confirms MW & Fragmentation Purity Purity Profile % Purity & Impurity ID MS->Purity Helps Identify Impurities (LC-MS) IR FT-IR Spectroscopy KBr IR->Structure Identifies Functional Groups HPLC HPLC RP-C18, UV HPLC->Purity Quantifies Purity

Caption: Logical relationship between analytical techniques and the data obtained.

References

Application Notes and Protocols for the Scalable Synthesis of 3-Methylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methylisoxazol-4-amine in Medicinal Chemistry

This compound is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its rigid isoxazole core, adorned with a reactive primary amine, serves as a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. The isoxazole moiety is a known bioisostere for various functional groups, offering advantages in metabolic stability, pharmacokinetic properties, and target binding affinity. Consequently, this amine is a sought-after intermediate for the development of novel therapeutics targeting a wide range of diseases.

The successful transition of a drug candidate from bench-scale synthesis to industrial production hinges on the availability of a robust, scalable, and cost-effective route to its key intermediates. This guide provides a comprehensive overview of scalable synthetic strategies for this compound, with a focus on practical, field-proven protocols and an in-depth analysis of the underlying chemical principles. We will explore the synthesis of the crucial precursor, 3-methylisoxazole-4-carboxylic acid, and its subsequent conversion to the target amine via the Curtius rearrangement, a powerful transformation for the synthesis of primary amines from carboxylic acids.

Comparative Analysis of Synthetic Routes to this compound

While several synthetic routes to this compound can be envisaged, two of the most prominent and scalable approaches starting from the corresponding carboxylic acid are the Curtius and Hofmann rearrangements. Both methods achieve the conversion of a carboxylic acid derivative to a primary amine with the loss of one carbon atom.

FeatureCurtius RearrangementHofmann Rearrangement
Starting Material 3-Methylisoxazole-4-carboxylic acid3-Methylisoxazole-4-carboxamide
Key Intermediate Acyl azide, IsocyanateN-bromoamide, Isocyanate
Reagents Diphenylphosphoryl azide (DPPA) or Sodium azide (NaN₃) with an activating agentBromine (Br₂) or N-bromosuccinimide (NBS) and a strong base (e.g., NaOH)
Advantages - Milder reaction conditions often possible.[1] - High yields and purity of the resulting amine.[2] - Stereochemistry is retained.[2]- Well-established and widely used method.[3] - Can be a one-pot reaction from the amide.
Disadvantages - Use of potentially explosive and toxic azides requires stringent safety protocols.[4][5] - DPPA can be costly for large-scale synthesis.- Requires an additional step to synthesize the amide from the carboxylic acid. - Use of bromine can lead to side reactions, especially with electron-rich aromatic systems.[6]
Scalability - Scalable with careful process control and safety measures.[7] - Continuous flow processes can enhance safety.[8]- Scalable, but waste management of halogenated byproducts needs consideration.

For the purpose of this guide, we will focus on the Curtius rearrangement as the more direct route from the readily accessible 3-methylisoxazole-4-carboxylic acid.

Visualizing the Synthetic Workflow

Synthetic_Workflow Ethyl Acetoacetate Ethyl Acetoacetate Intermediate_A 3-Methylisoxazol-5(4H)-one Ethyl Acetoacetate->Intermediate_A Cyclization Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate_A Intermediate_B 4-((Dimethylamino)methylene)- 3-methylisoxazol-5(4H)-one Intermediate_A->Intermediate_B Acetalization DMFDMA N,N-Dimethylformamide dimethyl acetal DMFDMA->Intermediate_B Carboxylic_Acid 3-Methylisoxazole-4- carboxylic acid Intermediate_B->Carboxylic_Acid Hydrolysis & Rearrangement Amine This compound Carboxylic_Acid->Amine Curtius Rearrangement DPPA Diphenylphosphoryl azide (DPPA) DPPA->Amine

Caption: Overall synthetic pathway to this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Methylisoxazole-4-carboxylic acid

This protocol is adapted from a high-regioselectivity synthesis of 3-substituted-4-isoxazole carboxylic acids.[9]

Materials:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • N,N-Dimethylformamide dimethyl acetal (DMFDMA)

  • Hydrochloric acid

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Water

Protocol:

  • Step 1: Synthesis of 3-Methylisoxazol-5(4H)-one.

    • In a reaction vessel equipped with a stirrer, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium hydroxide (1.0 eq) in water.

    • Cool the solution in an ice bath and slowly add ethyl acetoacetate (1.0 eq) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-methylisoxazol-5(4H)-one.

  • Step 2: Synthesis of 4-((Dimethylamino)methylene)-3-methylisoxazol-5(4H)-one.

    • To a solution of 3-methylisoxazol-5(4H)-one (1.0 eq) in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (1.2 eq).

    • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

  • Step 3: Synthesis of 3-Methylisoxazole-4-carboxylic acid.

    • Dissolve the crude 4-((dimethylamino)methylene)-3-methylisoxazol-5(4H)-one in an aqueous solution of sodium hydroxide (e.g., 2 M).

    • Heat the mixture to 80-90 °C for 1-2 hours.

    • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.

    • The product, 3-methylisoxazole-4-carboxylic acid, will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain the pure product.

Part 2: Curtius Rearrangement to this compound

This protocol utilizes diphenylphosphoryl azide (DPPA) for a one-pot conversion of the carboxylic acid to the amine.

Materials:

  • 3-Methylisoxazole-4-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et₃N)

  • tert-Butanol (t-BuOH)

  • Toluene

  • Hydrochloric acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Protocol:

  • Step 1: Formation of the Boc-protected amine.

    • Safety First: The Curtius rearrangement involves the formation of an acyl azide, which is a potentially explosive intermediate. This reaction should be performed in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE).[4][5]

    • To a stirred solution of 3-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

    • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

    • After stirring for 30 minutes, add tert-butanol (2.0 eq) to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the evolution of nitrogen gas. The reaction should be equipped with a reflux condenser and a bubbler to safely vent the nitrogen.

    • Upon completion (as indicated by the cessation of gas evolution and TLC analysis), cool the reaction mixture to room temperature.

  • Step 2: Deprotection to yield this compound.

    • Concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

    • To the crude Boc-protected amine, add a solution of hydrochloric acid in a suitable solvent (e.g., 4 M HCl in dioxane or a mixture of concentrated HCl and an alcohol) and stir at room temperature until the deprotection is complete (monitored by TLC).

    • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain this compound. The product can be further purified by column chromatography or crystallization if necessary.

Scale-Up Considerations and Process Optimization

Scaling up the synthesis of this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

  • Reagent Selection: For the Curtius rearrangement, while DPPA is convenient for laboratory-scale synthesis, its cost can be prohibitive for large-scale production. An alternative is the in-situ generation of the acyl azide from the corresponding acyl chloride (prepared from the carboxylic acid and a chlorinating agent like thionyl chloride) and sodium azide.[10] However, this introduces an additional step and requires stringent safety measures for handling sodium azide.[4][5]

  • Thermal Safety: The decomposition of the acyl azide is an exothermic process. On a large scale, efficient heat dissipation is crucial to prevent a runaway reaction. The use of a jacketed reactor with precise temperature control is essential. Reaction calorimetry studies are highly recommended to determine the thermal profile of the reaction and establish safe operating parameters.[7]

  • Solvent Choice: The choice of solvent can impact reaction kinetics, solubility of intermediates, and product isolation. For the Curtius rearrangement, high-boiling aprotic solvents like toluene or xylene are often used.

  • Work-up and Purification: On a larger scale, extraction and chromatographic purification can be cumbersome. Optimizing the reaction conditions to minimize byproduct formation is critical. Crystallization is a preferred method for purification at scale.

  • Continuous Flow Synthesis: For the Curtius rearrangement, continuous flow chemistry offers significant advantages in terms of safety and scalability.[8] By generating and reacting the acyl azide intermediate in a continuous stream, the amount of this hazardous species at any given time is minimized, significantly reducing the risk of an uncontrolled decomposition.[11]

Troubleshooting Guide

Troubleshooting cluster_curtius Curtius Rearrangement Issues Low_Yield Low Yield of Amine Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Products Formation of Side Products Low_Yield->Side_Products Check_Temp Insufficient Temperature/ Reaction Time Incomplete_Reaction->Check_Temp Possible Cause Check_Reagents Degraded Reagents (e.g., DPPA, moisture in solvent) Incomplete_Reaction->Check_Reagents Possible Cause Urea_Formation Isocyanate reacts with amine product Side_Products->Urea_Formation Possible Cause Optimize_Heat Increase temperature or prolong reaction time with careful monitoring. Check_Temp->Optimize_Heat Solution Use_Fresh Use fresh, anhydrous reagents and solvents. Check_Reagents->Use_Fresh Solution Dilution Use more dilute conditions or add the trapping agent (t-BuOH) before heating. Urea_Formation->Dilution Solution

Caption: Troubleshooting common issues in the Curtius rearrangement.

Conclusion

The synthesis of this compound on a large scale is a feasible endeavor with careful planning and execution. The route involving the synthesis of 3-methylisoxazole-4-carboxylic acid followed by a Curtius rearrangement offers a direct and efficient pathway. By understanding the underlying chemical principles, implementing robust safety protocols, and considering the practical aspects of scale-up, researchers and drug development professionals can ensure a reliable supply of this valuable building block for the advancement of medicinal chemistry and the development of new therapeutics.

References

Application Notes & Protocols: 3-Methylisoxazol-4-amine as a Foundational Synthon in Modern Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, chemists, and crop protection specialists. The focus is on the strategic application of 3-Methylisoxazol-4-amine, a pivotal heterocyclic building block, in the rational design and synthesis of next-generation fungicides, herbicides, and insecticides. We will explore the causality behind its use as a versatile synthon and provide detailed, field-proven protocols for synthesis and bio-efficacy evaluation.

Introduction: The Isoxazole Scaffold in Crop Protection

The isoxazole ring is a privileged five-membered heterocyclic scaffold in medicinal and agricultural chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to form critical interactions with biological targets have led to the development of numerous commercial agrochemicals.[4][5] Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[4][6]

This compound, specifically, represents a highly valuable, yet underexplored, starting material. Its structure combines the stable isoxazole core with a reactive primary amine at the 4-position, making it an ideal precursor for creating diverse libraries of candidate molecules through well-established synthetic transformations. This guide will illuminate the pathways from this simple amine to complex, high-value agrochemical leads.

Synthetic Strategy: From Amine to Active Ingredient

The primary amino group of this compound is the key handle for synthetic elaboration. It allows for the introduction of various pharmacophores and tuning of physicochemical properties (e.g., lipophilicity, systemic mobility) through the formation of amides, ureas, sulfonamides, and other derivatives. The following section details a representative synthetic workflow to generate a candidate N-aroyl-3-methylisoxazol-4-amide, a class of compounds known for potent fungicidal activity.

Logical Workflow for Synthesis

The diagram below illustrates a common and efficient two-step process to convert the starting amine into a functionalized amide. This approach is chosen for its reliability, high yield, and the commercial availability of a wide range of acyl chlorides, allowing for extensive Structure-Activity Relationship (SAR) studies.

G cluster_0 PART 1: Synthesis of the Core Intermediate cluster_1 PART 2: Biological Evaluation A This compound (Starting Material) C Acylation Reaction (Schotten-Baumann Conditions) A->C Base (e.g., Pyridine) DCM, 0°C to RT B Substituted Benzoyl Chloride (Pharmacophore Source) B->C D N-(3-methylisoxazol-4-yl)benzamide Derivative (Candidate Active Ingredient) C->D Work-up & Purification E In Vitro Fungicidal Assay D->E Primary Screening D->E F Greenhouse Efficacy Trial E->F Lead Compound Advancement G Mechanism of Action Study F->G Further Characterization

Caption: Synthetic and screening workflow for novel agrochemicals.

Protocol 2.1: Synthesis of N-(2,6-dichlorobenzoyl)-3-methylisoxazol-4-amine

This protocol describes a standard N-acylation reaction. The 2,6-dichlorobenzoyl moiety is selected as it is a common feature in potent fungicides, known to confer conformational restriction and enhance binding affinity.

Materials:

  • This compound (1.0 eq)

  • 2,6-dichlorobenzoyl chloride (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (1.5 eq), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve this compound in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Base Addition: Slowly add anhydrous pyridine to the stirred solution.

  • Acyl Chloride Addition: Prepare a solution of 2,6-dichlorobenzoyl chloride in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Work-up: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(2,6-dichlorobenzoyl)-3-methylisoxazol-4-amine.

Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Application in Fungicide Discovery & Evaluation

Isoxazole-containing carboxamides have famously succeeded as fungicides by targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain, leading to a disruption of energy production.[5] Derivatives synthesized from this compound are prime candidates for acting as SDH inhibitors.

Mechanism of Action: SDH Inhibition

The diagram below conceptualizes the binding of a hypothetical isoxazole carboxamide fungicide to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex, preventing the reduction of ubiquinone to ubiquinol and halting cellular respiration.

G cluster_0 Fungal Mitochondrial Respiratory Chain (Complex II) SDH SDH UQ Ubiquinone (UQ) SDH:f1->UQ e- transfer UQH2 Ubiquinol (UQH2) UQ->UQH2 Reduction Fungicide Isoxazole Carboxamide (e.g., from Protocol 2.1) Fungicide->SDH:f2 Competitive Binding (INHIBITION)

Caption: Inhibition of Succinate Dehydrogenase (SDH) by an isoxazole fungicide.

Protocol 3.1: In Vitro Antifungal Activity Screening (Microtiter Plate Assay)

This protocol provides a high-throughput method to determine the half-maximal effective concentration (EC₅₀) of synthesized compounds against key plant pathogenic fungi.

Materials:

  • Synthesized test compounds (dissolved in DMSO to 10 mg/mL stock)

  • Potato Dextrose Broth (PDB) or other suitable liquid growth medium

  • 96-well microtiter plates (sterile)

  • Fungal isolates (e.g., Botrytis cinerea, Rhizoctonia solani)[4][5]

  • Spore suspension or mycelial fragment suspension of the target fungus

  • Microplate reader

Procedure:

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the test compound stock solutions in the growth medium to achieve a range of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, ... µg/mL). Include a positive control (commercial fungicide) and a negative control (medium with DMSO only).

  • Inoculation: Add a standardized aliquot of the fungal spore or mycelial suspension to each well. The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation: Seal the plates and incubate at an appropriate temperature (e.g., 25°C) for 48-72 hours, or until robust growth is observed in the negative control wells.

  • Growth Assessment: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The OD is proportional to fungal growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Plot the inhibition percentage against the log of the compound concentration and use a non-linear regression model to determine the EC₅₀ value.

Quantitative Data Summary:

Compound IDTarget FungusEC₅₀ (µg/mL)
Hypothetical-1 Botrytis cinerea1.5
(from Protocol 2.1)Rhizoctonia solani3.2
Commercial Std. Botrytis cinerea0.8
(e.g., Boscalid)Rhizoctonia solani1.1

Application in Herbicide and Insecticide Discovery

The versatility of the this compound scaffold extends to herbicides and insecticides. By modifying the synthetic partner, different biological targets can be engaged.

  • Herbicidal Derivatives: Reaction with appropriate sulfonyl chlorides or isocyanates can yield potent herbicides. For instance, isoxazole derivatives are known to act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants.[7]

  • Insecticidal Derivatives: The isoxazoline scaffold, a close relative of isoxazole, is a cornerstone of modern insecticides that act as non-competitive antagonists of the insect γ-aminobutyric acid (GABA) receptor.[8][9][10] While this compound itself is an isoxazole, it can serve as a precursor to more complex structures that mimic the activity of isoxazolines.

Protocol 4.1: Whole-Plant Post-Emergence Herbicidal Assay

Procedure:

  • Plant Cultivation: Grow target weed species (e.g., barnyard grass, Echinochloa crus-galli) and a crop species (e.g., rice) in pots in a greenhouse to the 2-3 leaf stage.

  • Compound Formulation: Prepare spray solutions of the test compounds at various application rates (e.g., 250, 125, 62.5 g a.i./ha) in a water/acetone/surfactant mixture.

  • Application: Spray the plants evenly with the formulations using a calibrated track sprayer. Include positive and negative controls.

  • Evaluation: Keep the treated plants in the greenhouse for 14-21 days. Visually assess herbicidal injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete kill).

Protocol 4.2: Insect Contact Toxicity Bioassay

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., acetone).

  • Application: Using a micropipette, apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of the target insect (e.g., diamondback moth, Plutella xylostella).

  • Incubation: Place the treated insects in ventilated containers with a food source and maintain them under controlled environmental conditions.

  • Mortality Assessment: Assess mortality at 24, 48, and 72 hours post-application.

  • Data Analysis: Calculate the lethal dose required to kill 50% of the test population (LD₅₀) using probit analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Methylisoxazol-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

There are two principal strategies for synthesizing this compound, each starting from a different precursor derived from the 3-methylisoxazole core.

  • Rearrangement from a Carboxylic Acid Derivative: This is the most common and versatile approach. It begins with 3-methylisoxazole-4-carboxylic acid, which is converted into a primary amine through a rearrangement reaction that expels the carboxyl group as CO2. The two main variants are:

    • Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which then rearranges upon heating to an isocyanate intermediate. This intermediate is subsequently hydrolyzed to the target amine.[1][2]

    • Hofmann Rearrangement: The carboxylic acid is first converted to its corresponding primary amide (3-methylisoxazole-4-carboxamide). This amide is then treated with a reagent like bromine in a basic solution to induce rearrangement to the isocyanate, followed by hydrolysis.[3][4]

  • Reduction of a Nitro Group: This route involves the synthesis of 3-methyl-4-nitroisoxazole as the key intermediate. The nitro group is then reduced to the desired amine using various reducing agents. This method is highly effective, provided the reducing conditions are chosen carefully to avoid cleaving the sensitive N-O bond of the isoxazole ring.[5][6]

Q2: Which synthetic route is generally recommended for achieving the highest yield?

The Curtius rearrangement is often preferred due to its mild conditions and the stability of the acyl azide intermediate, which can sometimes be isolated.[2] This route avoids the use of harsh reagents like elemental bromine required for the Hofmann rearrangement.[7] The reduction of a 4-nitroisoxazole is also a high-yielding method, but the synthesis of the nitro-precursor can be challenging, and the reduction step requires careful optimization to maintain the integrity of the isoxazole ring.[6][8]

Table 1: Comparison of Primary Synthetic Routes
FeatureCurtius RearrangementHofmann RearrangementNitro Group Reduction
Starting Material 3-Methylisoxazole-4-carboxylic acid3-Methylisoxazole-4-carboxamide3-Methyl-4-nitroisoxazole
Key Intermediate Acyl azide -> IsocyanateN-bromoamide -> IsocyanateN/A
Typical Reagents DPPA or NaN3; Heat or photolysisBr2/NaOH or NBSFe/AcOH, H2/Pd, Zn/HCl
Pros Mild conditions, generally clean reactions, avoids harsh reagents.[2][9]One-pot potential from the amide.[10]Can be very high-yielding.
Cons Acyl azides can be explosive and must be handled with care.[7]Uses hazardous bromine, potential for aromatic bromination side products.[10]Risk of isoxazole ring cleavage, precursor synthesis can be complex.[6]
Yield Potential Good to ExcellentGoodGood to Excellent
Q3: What are the critical safety precautions when performing a Curtius rearrangement?

The primary hazard is the acyl azide intermediate . Organic azides are energetic materials and can be explosive, especially when isolated in solid form or subjected to heat or shock.[7]

  • Best Practice: Whenever possible, generate and use the acyl azide in situ without isolation.

  • Handling: Always conduct the reaction behind a blast shield. Avoid using metal spatulas or ground glass joints that could cause friction. Use plastic or Teflon equipment where possible.

  • Scale: Perform the reaction on a small scale initially to establish its safety profile.

  • Temperature Control: Do not overheat the acyl azide. The rearrangement should be conducted at the lowest effective temperature.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter. The guidance is primarily focused on the Curtius rearrangement, as it is the most frequently employed and versatile route.

Scenario: Synthesis via Curtius Rearrangement of 3-Methylisoxazole-4-carboxylic Acid

G cluster_0 Problem Diagnosis cluster_1 Solutions start Low Yield of this compound check_sm Is starting carboxylic acid pure? start->check_sm check_azide Is acyl azide formation efficient? check_sm->check_azide If Yes sol_sm Recrystallize or purify 3-methylisoxazole-4-carboxylic acid. check_sm->sol_sm If No check_rearrange Is the rearrangement step complete? check_azide->check_rearrange If Yes sol_azide 1. Use a different azide source (e.g., DPPA). 2. Ensure anhydrous conditions. 3. Activate acid first (e.g., to acyl chloride). check_azide->sol_azide If No check_workup Is product lost during workup/purification? check_rearrange->check_workup If Yes sol_rearrange 1. Increase temperature cautiously. 2. Ensure sufficient reaction time. 3. Use a high-boiling, inert solvent. check_rearrange->sol_rearrange If No sol_workup 1. Use amine-specific purification (e.g., KP-NH silica). 2. Perform acidic/basic extraction carefully. 3. Protect the amine as a carbamate before purification. check_workup->sol_workup If No

Caption: Troubleshooting logic for low yield in this compound synthesis.

Q1: My yield for converting 3-methylisoxazole-4-carboxylic acid to the amine is very low. The main issue seems to be the initial conversion to the acyl azide. Why?

Answer: This is a common bottleneck. The efficiency of converting the carboxylic acid to the acyl azide is paramount for the overall yield.

Probable Cause 1: Inefficient Carboxylic Acid Activation.

  • Explanation: The direct reaction between a carboxylic acid and an azide salt (like NaN3) is often slow and inefficient. The carboxylate formed by deprotonation is a poor electrophile. The acid must first be activated. A common method is to convert it to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride.[9][11] However, this adds a step and these reagents can be harsh.

  • Solution: A superior, one-pot method is to use diphenylphosphoryl azide (DPPA) .[9] DPPA acts as both the activator and the azide source, reacting directly with the carboxylic acid in the presence of a non-nucleophilic base (like triethylamine) to form the acyl azide under mild conditions.

Probable Cause 2: Presence of Water.

  • Explanation: Water will hydrolyze your activated carboxylic acid intermediate (e.g., acyl chloride) back to the starting material. It can also compete with the azide ion as a nucleophile.

  • Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Probable Cause 3: Premature Decomposition of the Acyl Azide.

  • Explanation: If the temperature used for the azide formation is too high, the acyl azide can start to rearrange or decompose before the reaction is complete.

  • Solution: Form the acyl azide at a low temperature (e.g., 0 °C) before proceeding to the thermal rearrangement step.

Q2: I have successfully formed the acyl azide, but the rearrangement step gives a complex mixture of products instead of the desired amine. What is happening?

Answer: The isocyanate intermediate generated during the rearrangement is highly electrophilic and can be trapped by various nucleophiles, not just water.[1][12] The composition of your product mixture depends entirely on the reaction conditions during this step.

Probable Cause 1: Interception of Isocyanate by Solvent or Reagents.

  • Explanation: The Curtius rearrangement is often performed by heating the acyl azide in an inert, high-boiling solvent like toluene or dioxane. If the reaction is performed in an alcohol solvent (e.g., methanol or tert-butanol), the alcohol will trap the isocyanate to form a stable carbamate.[3] While this can be a deliberate strategy to form a protected amine, it is an unwanted side reaction if the free amine is the target.

  • Solution:

    • For the Free Amine: Perform the thermal rearrangement in an inert solvent (e.g., toluene). After the rearrangement is complete (monitor by IR for disappearance of the azide peak at ~2130 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹), cool the mixture and then carefully add an aqueous acid (e.g., HCl) to hydrolyze the isocyanate to the amine.

    • For a Protected Amine: Intentionally use an alcohol as the solvent. Using tert-butanol is a very common strategy to directly generate the Boc-protected amine, which is often easier to purify than the free amine.[12] The Boc group can then be removed later.

Probable Cause 2: Incomplete Reaction or Polymerization.

  • Explanation: Insufficient heat or reaction time can lead to incomplete rearrangement. At the same time, very high temperatures or concentrations can cause the isocyanate to polymerize or undergo other side reactions.

  • Solution: The ideal temperature is typically between 80-110 °C. Monitor the reaction by TLC or IR spectroscopy to ensure the acyl azide is fully consumed before proceeding with the workup.

Q3: The reaction seems to work, but purifying the final this compound is difficult and leads to significant product loss. What are the best practices?

Answer: Amines are notoriously challenging to purify using standard silica gel chromatography due to their basicity.

Probable Cause 1: Strong Adsorption to Silica Gel.

  • Explanation: The lone pair on the amine's nitrogen atom forms strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to severe tailing, poor separation, and often, irreversible adsorption of the product onto the column.[13]

  • Solutions:

    • Use a Modified Eluent: Add a small amount of a basic modifier to your solvent system (e.g., 0.5-2% triethylamine or ammonium hydroxide in your ethyl acetate/hexane eluent). This base will compete with your product for the acidic sites on the silica, improving the peak shape and recovery.

    • Use Amine-Functionalized Silica: Specialized stationary phases (often called "KP-NH" or similar) are available where the silica surface is functionalized with amine groups. This neutralizes the acidity and provides a much better surface for purifying basic compounds with standard non-polar eluents.[13]

    • Purify as a Protected Intermediate: As mentioned in Q2, converting the amine to its Boc-carbamate derivative makes it much less polar and non-basic. This derivative is typically very easy to purify on standard silica gel. After purification, the Boc group can be cleanly removed with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).[14]

Probable Cause 2: Product Loss During Aqueous Workup.

  • Explanation: this compound, being a small molecule with a polar amine group, may have some solubility in water, especially under acidic or basic conditions where it forms a salt.

  • Solution: When performing an acid/base extraction, ensure you extract the aqueous layer multiple times (at least 3-5 times) with your organic solvent (e.g., ethyl acetate or DCM) to maximize recovery. After basifying to isolate the free amine, saturating the aqueous layer with NaCl can decrease the amine's solubility in water and drive more of it into the organic phase.

Section 3: Recommended Experimental Protocol

Protocol: Synthesis of this compound via One-Pot Curtius Rearrangement

This protocol is designed to be a reliable starting point, emphasizing safety and yield by generating the acyl azide in situ and converting it directly to a stable, purifiable Boc-protected intermediate.

G A 1. Combine Acid, Base, & Solvent (3-Methylisoxazole-4-carboxylic acid, Et3N, Anhydrous Toluene) B 2. Cool to 0 °C (Ice Bath) A->B C 3. Add DPPA Dropwise (Forms Acyl Azide in situ) B->C D 4. Add tert-Butanol C->D E 5. Heat to Reflux (100-110 °C) (Rearrangement to Isocyanate & Trapping) D->E F 6. Aqueous Workup (Wash with NaHCO3, Brine) E->F G 7. Purify via Chromatography (Purifies Boc-protected amine) F->G H 8. Deprotection (Optional) (TFA in DCM) G->H I Final Product (this compound) H->I

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 3-Methylisoxazole-4-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N), distilled

  • tert-Butanol

  • Anhydrous Toluene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

Procedure:

  • Acyl Azide Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-methylisoxazole-4-carboxylic acid (1.0 eq) and anhydrous toluene (approx. 0.2 M). Add triethylamine (1.1 eq). Cool the stirred mixture to 0 °C in an ice bath.

  • Slowly add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise via syringe. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

  • Rearrangement and Trapping: Add tert-butanol (1.5-2.0 eq) to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) in an oil bath.

  • Monitor the reaction by TLC until all the starting material is consumed (typically 3-12 hours). The disappearance of the acyl azide can also be monitored by IR spectroscopy.

  • Workup and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO3, and brine. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue (the Boc-protected amine) by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Deprotection (Optional): Dissolve the purified Boc-protected amine in DCM (approx. 0.1 M). Cool to 0 °C and add TFA (5-10 eq). Stir the reaction at room temperature for 1-3 hours until TLC analysis shows complete removal of the Boc group.

  • Carefully concentrate the solvent under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 to neutralize excess acid and isolate the free amine. Dry the organic layer, concentrate, and place under high vacuum to yield the final product, this compound.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Methylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Methylisoxazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable heterocyclic building block. As a key intermediate in medicinal chemistry, robust and optimized synthesis of this compound is critical.

This document deviates from a rigid template to provide a dynamic, problem-oriented guide structured around the common synthetic challenges encountered in the field. We will explore two primary synthetic strategies, providing detailed troubleshooting in a question-and-answer format, supported by step-by-step protocols and mechanistic insights.

Core Synthetic Strategies & Troubleshooting

The synthesis of this compound is not extensively detailed in peer-reviewed literature, a common challenge with specialized building blocks. However, established principles of isoxazole chemistry allow us to outline two logical and robust synthetic pathways. This guide will focus on troubleshooting these routes.

  • Route A: De Novo Ring Construction via Cyclization

  • Route B: Functional Group Interconversion of a Pre-formed Isoxazole Ring

Route A: De Novo Ring Construction via Cyclization of Acyclic Precursors

This approach builds the isoxazole ring from a suitable acyclic 1,3-dicarbonyl equivalent. A chemically sound precursor for this compound is an α-cyano-β-ketoester, such as ethyl 2-cyano-3-oxobutanoate. The reaction involves a condensation cyclization with hydroxylamine.

Troubleshooting Guide & FAQs: Route A

Question 1: My overall yield is consistently low. What are the primary factors to investigate?

Answer: Low yield in this cyclization is often traced back to three areas: precursor quality, reaction conditions, and product isolation.

  • Precursor Instability: The starting material, ethyl 2-cyano-3-oxobutanoate, can be susceptible to self-condensation or hydrolysis. Ensure it is pure before starting. Its synthesis via Claisen condensation or other methods must be optimized to minimize impurities that can inhibit the main reaction.[1][2]

  • Suboptimal Base Stoichiometry: The reaction requires a base to neutralize the hydroxylamine hydrochloride salt and to facilitate the cyclization. Typically, bases like sodium ethoxide, sodium bicarbonate, or potassium carbonate are used.[3][4] Insufficient base will result in poor conversion, while a large excess of a strong base can promote side reactions. We recommend starting with 2.0-2.2 equivalents of base relative to hydroxylamine hydrochloride.

  • Temperature Control: The initial condensation is often exothermic. Running the reaction at room temperature or slightly below (0-5 °C) initially can prevent the formation of undesired byproducts. After the initial reaction, gentle heating might be required to drive the cyclization to completion.[5]

  • Work-up & Isolation Losses: The product, an amino-isoxazole, is basic and may have moderate water solubility. During aqueous work-up, ensure the pH of the aqueous layer is sufficiently high (>9) before extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) to ensure the amine is in its free base form. Multiple extractions are recommended.

Question 2: I'm observing the formation of an isomeric byproduct. How can I control the regioselectivity of the cyclization?

Answer: This is a classic challenge in the synthesis of unsymmetrical isoxazoles. The reaction of ethyl 2-cyano-3-oxobutanoate with hydroxylamine can theoretically yield two regioisomers: the desired 4-amino product and the 5-amino isomer.

  • Mechanism & pH Control: The regioselectivity is governed by which carbonyl group undergoes the initial nucleophilic attack by hydroxylamine. The ketone carbonyl is generally more electrophilic than the ester carbonyl. Under neutral or slightly acidic conditions, attack at the ketone is favored, which leads to the desired 4-amino-isoxazole precursor. Under strongly basic conditions, enolate formation can alter the reactivity profile, potentially leading to a mixture of isomers. Careful control of pH is paramount. A buffered system or the slow addition of base can provide better control.

  • Starting Material Choice: While ethyl 2-cyano-3-oxobutanoate is a common precursor, its use often leads to the isomeric ethyl 5-amino-3-methylisoxazole-4-carboxylate.[4][6] A superior strategy for unambiguous regiocontrol is to use a precursor where the reactive sites are more clearly differentiated, such as an α-nitro-β-diketone, followed by reduction of the nitro group.

Question 3: My reaction stalls and does not go to completion, even after extended reaction times. What can I do?

Answer:

  • Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature to 40-60 °C and monitor by TLC or LC-MS. Solvents like ethanol or dioxane are suitable for this.[4]

  • Solvent Choice: Ensure your solvent fully dissolves the reagents. While ethanol is common, if solubility is an issue, consider a more polar aprotic solvent like DMF, but be aware it can make product isolation more difficult.

  • Reagent Purity: Impurities in the hydroxylamine hydrochloride (e.g., water, ammonium chloride) can interfere with the reaction. Use a high-purity grade and dry it if necessary.

Data Summary Table: Route A Optimization
ParameterCondition 1 (Baseline)Condition 2 (High Temp)Condition 3 (Alternative Base)Expected Outcome
Precursor Ethyl 2-cyano-3-oxobutanoateEthyl 2-cyano-3-oxobutanoateEthyl 2-cyano-3-oxobutanoate---
Hydroxylamine HCl 1.1 eq1.1 eq1.1 eq---
Base 2.2 eq NaHCO₃2.2 eq NaHCO₃2.2 eq K₂CO₃K₂CO₃ is a stronger base, may speed up reaction.
Solvent EthanolDioxaneEthanolDioxane allows for higher reflux temperatures.
Temperature 25 °C80 °C50 °CHigher temp may improve conversion but risk byproducts.
Time 24 h12 h18 hMonitor by TLC for optimal time.
Experimental Protocol: Representative Cyclization (Route A)

Disclaimer: This is a representative protocol based on analogous syntheses and should be optimized.

  • To a stirred solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL per mmol of substrate), add hydroxylamine hydrochloride (1.1 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add anhydrous potassium carbonate (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Upon completion, filter off the inorganic salts and wash the filter cake with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product is then subjected to hydrolysis and decarboxylation, typically by heating with aqueous HCl or NaOH, to yield this compound.

  • After hydrolysis, neutralize the reaction mixture carefully and extract the product into an organic solvent for purification by column chromatography or recrystallization.

Visualization: Troubleshooting Workflow for Low Yield in Route A

G start Low Yield Observed check_precursor Verify Purity of Ethyl 2-cyano-3-oxobutanoate (NMR, GC-MS) start->check_precursor check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up Procedure start->check_workup precursor_impure Impure Precursor check_precursor->precursor_impure conditions_issue Suboptimal Conditions? check_conditions->conditions_issue workup_issue Product Loss During Isolation? check_workup->workup_issue precursor_impure->check_conditions No repurify Re-purify or Re-synthesize Starting Material precursor_impure->repurify Yes success Yield Improved repurify->success conditions_issue->check_workup No optimize_base Optimize Base: - Stoichiometry (2.0-2.2 eq) - Type (NaHCO3 vs K2CO3) conditions_issue->optimize_base Yes optimize_temp Optimize Temperature: - Start at 0-5°C - Gentle heating if stalled conditions_issue->optimize_temp Yes optimize_base->success optimize_temp->success optimize_ph Adjust Aqueous pH > 9 Before Extraction workup_issue->optimize_ph Yes multiple_extractions Perform Multiple Extractions (3x with EtOAc or DCM) workup_issue->multiple_extractions Yes optimize_ph->success multiple_extractions->success G cluster_0 Curtius Rearrangement Pathway A 3-Methylisoxazole- 4-carboxylic Acid B Acyl Azide Intermediate A->B  DPPA, TEA  or  1. SOCl₂  2. NaN₃ C Isocyanate Intermediate B->C  Heat (Δ)  Toluene, Reflux  (-N₂) D Boc-Protected Amine (Stable Intermediate) C->D  t-BuOH  (Trapping) E 3-Methylisoxazol- 4-amine (Product) C->E  H₃O⁺  (Direct Hydrolysis) D->E  TFA or HCl  (Deprotection)

References

Technical Support Center: Purification of 3-Methylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Methylisoxazol-4-amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic amine. The following question-and-answer format addresses common and complex issues encountered during its purification, providing not just procedural steps but also the underlying scientific rationale to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a discolored oil or a sticky solid after synthesis. What is the likely cause and the first purification step I should consider?

A1: The appearance of a discolored oil or sticky solid is a common issue, often indicating the presence of residual solvents, starting materials, or colored byproducts from the reaction. Amines, in general, are susceptible to air oxidation, which can lead to discoloration[1].

Your initial and often most effective purification step is recrystallization . The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling[2].

Recommended First Steps:

  • Solvent Screening: Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating.

  • Protolytic Recrystallization: For amines that are difficult to crystallize, consider forming a salt. You can often achieve this by dissolving the crude amine in a minimal amount of a polar solvent and then adding an acid like HCl in diethyl ether[1]. The resulting ammonium salt may have better crystallization properties. After purification, the free amine can be regenerated by basification and extraction.

Troubleshooting Common Purification Challenges

Q2: I'm struggling to find a suitable single solvent for recrystallization. What should I try next?

A2: When a single solvent is not effective, a two-solvent (or mixed-solvent) system is the logical next step. This technique involves dissolving the impure compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gentle heating to redissolve the solid, followed by slow cooling, should induce crystallization.

Table 1: Suggested Solvent Systems for this compound Recrystallization

Solvent System"Good" Solvent"Poor" SolventRationale & Expert Tips
System 1 Ethanol / MethanolWaterThe polarity difference between the alcohol and water often provides a good gradient for crystallization of polar compounds like amines.[3]
System 2 Dichloromethane (DCM)Hexanes / HeptaneThis is a classic combination for compounds with intermediate polarity. Dissolve in a minimum of DCM and slowly add hexanes.
System 3 Ethyl AcetateHexanes / HeptaneSimilar to DCM/Hexanes, this system is effective for a wide range of organic compounds.
System 4 TolueneHexanes / HeptaneToluene can be a good choice for aromatic compounds and can sometimes lead to well-formed crystals.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolve the crude this compound in a minimal amount of the "good" solvent with gentle heating.

  • Slowly add the "poor" solvent dropwise at the elevated temperature until you observe persistent cloudiness.

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.

  • Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Q3: My recrystallization yield is very low, or the product "oils out" instead of crystallizing. What's going wrong?

A3: Low yield or "oiling out" are common frustrations in recrystallization.

  • Low Yield: This can be due to using too much solvent, causing a significant portion of your product to remain in the mother liquor. It can also occur if the product is only sparingly soluble even at high temperatures.

  • Oiling Out: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. The compound then separates as a liquid instead of a solid.

Troubleshooting Workflow for Oiling Out & Low Yield

Caption: Decision tree for troubleshooting recrystallization issues.

Expert Insight: Amines can be particularly prone to oiling out due to their basicity and potential to form hydrates. An acid-base extraction can be a powerful preliminary purification step to remove non-basic impurities.

Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its protonated salt.

  • Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a base like sodium hydroxide until the pH is >10.

  • Extract the free amine back into an organic solvent.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to obtain the partially purified amine, which should be more amenable to crystallization.

Q4: Recrystallization is not providing the desired purity. What are my options for chromatographic purification?

A4: When crystallization is insufficient, column chromatography is the preferred method for achieving high purity. For an amine like this compound, you have a few choices for the stationary phase.

Table 2: Column Chromatography Options

Stationary PhaseMobile Phase (Eluent) SystemAdvantagesDisadvantages & Mitigation
Normal Phase (Silica Gel) Hexanes/Ethyl Acetate or DCM/MethanolReadily available and well-understood.Amines can streak on acidic silica. Mitigation: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent system to improve peak shape.
Reverse Phase (C18) Water/Acetonitrile or Water/Methanol with a modifierGood for polar compounds.May require desalting after purification if a buffer is used.
Alumina (Basic or Neutral) Hexanes/Ethyl AcetateAlumina is basic and can be advantageous for purifying amines, preventing streaking without needing a basic modifier in the eluent.Can sometimes have lower resolution than silica gel.

Workflow for Developing a Column Chromatography Method

Caption: Step-by-step process for developing a column chromatography method.

Purity Assessment

Q5: How can I confidently assess the purity of my final this compound product?

A5: A combination of analytical techniques should be used to confirm the purity and identity of your compound.

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A high-purity sample will show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point.

References

refining experimental protocols for 3-Methylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for 3-Methylisoxazol-4-amine. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful application of this versatile building block in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, properties, and reactivity of this compound.

Q1: What are the key structural and chemical properties of this compound?

This compound is a heterocyclic amine with the molecular formula C₄H₆N₂O and a molecular weight of approximately 98.1 g/mol .[1] Its structure features a five-membered isoxazole ring, which imparts specific reactivity and electronic properties. The presence of the amine group at the 4-position makes it a valuable nucleophile in various organic transformations.

Q2: What are the recommended storage and handling conditions for this compound?

To ensure the long-term stability and purity of this compound, it is crucial to store it at 2-8°C, protected from light, and under an inert atmosphere such as argon. Amines, in general, are susceptible to oxidation, so minimizing exposure to air and light is critical.[2] For prolonged storage, keeping the compound in a tightly sealed container in a freezer is advisable.

Q3: What are the primary safety concerns associated with this compound?

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, can cause serious eye damage, and may provoke an allergic skin reaction. Furthermore, it is suspected of having adverse effects on fertility or the unborn child and is toxic to aquatic life. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Q4: In what types of reactions is this compound commonly used?

As a primary amine, this compound is a versatile nucleophile. It readily participates in reactions with various electrophiles. A common application is N-acylation, where it reacts with acyl chlorides or anhydrides to form the corresponding amides.[3] These amide derivatives are often key intermediates in the synthesis of more complex molecules with potential biological activity.

Part 2: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis, a representative derivatization reaction, and purification of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, adapted from general isoxazole synthesis methodologies.[4][5]

Step 1: Formation of Acetylacetonitrile

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of diisopropylamine (0.35 mol) in anhydrous tetrahydrofuran (140 mL).

  • Cool the solution to below -30°C using a dry ice/acetone bath.

  • Under a nitrogen atmosphere, add n-butyllithium (2.5 M in hexanes, 0.35 mol) dropwise, maintaining the temperature below -30°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture to below -78°C.

  • Slowly add a solution of ethyl acetate (0.35 mol) and acetonitrile (0.25 mol).

  • Allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction with 2N HCl until the pH is between 5 and 6.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield acetylacetonitrile.

Step 2: Formation of Hydrazone

  • Combine acetylacetonitrile with p-toluenesulfonyl hydrazide in an appropriate solvent.

  • Catalyze the reaction under acidic conditions to form the corresponding hydrazone.

Step 3: Cyclization to this compound

  • In a 500 mL reaction flask, add hydroxylamine hydrochloride (0.23 mol) and potassium carbonate (0.92 mol) to 40 mL of water and stir for 30 minutes at room temperature.

  • Add the hydrazone from the previous step and an appropriate solvent (e.g., diethoxymethane).

  • Heat the mixture to 85°C for 2 hours.

  • After cooling, adjust the pH to 1 with concentrated hydrochloric acid and stir for 1 hour.

  • Separate the layers and discard the organic layer.

  • Adjust the pH of the aqueous layer to 10-12 with 20% sodium hydroxide to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Synthesis Workflow

A Ethyl Acetate + Acetonitrile B Acetylacetonitrile A->B  LDA, THF, -78°C to RT C Hydrazone Formation B->C  p-toluenesulfonyl hydrazide D This compound C->D  Hydroxylamine HCl, K2CO3, Heat

Caption: Synthetic pathway for this compound.

N-Acylation of this compound

This protocol describes a general procedure for the acylation of this compound with an acyl chloride.

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under a nitrogen atmosphere.

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add the desired acyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Acylation Reaction Mechanism

cluster_0 N-Acylation of this compound Amine This compound Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride R-COCl AcylChloride->Intermediate Product N-Acyl-3-methylisoxazol-4-amine Intermediate->Product Elimination of Cl- Base Base (e.g., Et3N) HCl HCl Base->HCl Neutralization

Caption: Mechanism of N-acylation.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid this compound, especially on a larger scale.[6]

  • Select a suitable solvent system. For amines, a mixture of a polar solvent (e.g., ethanol, methanol) and a non-polar solvent (e.g., hexanes, diethyl ether) often works well. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolve the crude this compound in a minimal amount of the hot solvent.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.

Q: My synthesis of this compound is resulting in a low yield. What are the possible causes?

A: Low yields in isoxazole synthesis can be attributed to several factors:

  • Incomplete reaction: Ensure all reagents are of high purity and anhydrous where necessary. Reaction times and temperatures may need to be optimized.

  • Side reactions: The formation of byproducts can reduce the yield of the desired product. Analyze the crude reaction mixture by LC-MS or NMR to identify any major side products.

  • Product loss during workup: this compound has some water solubility. Ensure thorough extraction from the aqueous layer. Back-extraction of the aqueous layer may be necessary.[7]

Q: I am observing multiple spots on the TLC plate after my acylation reaction. What could be the issue?

A: The presence of multiple spots could indicate:

  • Unreacted starting material: If the reaction has not gone to completion, you will see a spot corresponding to this compound.

  • Di-acylation: Although less common for primary amines under controlled conditions, di-acylation can occur, especially if an excess of the acylating agent is used.

  • Side products: The acylating agent or the product may be unstable under the reaction conditions.

  • Solution: Ensure the stoichiometry of your reagents is correct. Monitor the reaction closely by TLC and stop it once the starting material is consumed.

Q: My purified this compound is darkening in color over time. Why is this happening?

A: Amines are prone to oxidation, which often results in the formation of colored impurities.[2] This is exacerbated by exposure to air and light. Ensure the compound is stored under an inert atmosphere and in a dark, cool place. If the compound has discolored, it may need to be repurified before use, for example, by recrystallization.

Part 4: Analytical Methods

Accurate analysis is crucial for confirming the identity and purity of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. A reversed-phase method is typically suitable.

ParameterRecommended Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient Start with a low percentage of B, and gradually increase. A typical gradient might be 5-95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has significant absorbance (e.g., 254 nm).
Injection Volume 10 µL

Note: Due to the basic nature of the amine, peak tailing can be an issue on standard silica-based C18 columns. Using a column with end-capping or a mixed-mode column can improve peak shape. The addition of an ion-pairing reagent like TFA to the mobile phase is also beneficial.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural elucidation. The following table provides approximate chemical shifts for the protons of this compound.

ProtonApproximate Chemical Shift (ppm)Multiplicity
CH₃~2.2Singlet
NH₂Broad, variableSinglet
Isoxazole CH~8.0Singlet

Common Deuterated Solvents and Their Residual Peaks: [9][10][11][12]

Solvent¹H Residual Peak (ppm)¹³C Residual Peak (ppm)
Chloroform-d (CDCl₃)7.2677.16
Dimethyl sulfoxide-d₆ (DMSO-d₆)2.5039.52
Methanol-d₄ (CD₃OD)3.3149.00
Acetone-d₆ ((CD₃)₂CO)2.0529.84, 206.26

Part 5: Safety and Handling

Hazard Summary:

  • Acute Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: May cause an allergic skin reaction.

  • Eye Damage/Irritation: Causes serious eye damage.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a certified respirator.

First Aid Measures:

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

References

Technical Support Center: Enhancing the Purity of Synthesized 3-Methylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Methylisoxazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important heterocyclic amine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity for your synthesized this compound.

Understanding the Synthetic Landscape and Potential Impurities

A common and effective method for the synthesis of this compound involves a two-step process: the nitration of 3-methylisoxazole followed by the reduction of the resulting 3-methyl-4-nitroisoxazole. This synthetic route, while generally reliable, can introduce specific impurities that require targeted purification strategies.

A plausible reaction pathway is the reduction of a nitro precursor, such as methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, to the corresponding amine.[1] This transformation is often achieved using reducing agents like iron powder in acetic acid and water.[1]

Frequently Asked Questions (FAQs)

Q1: My final product is a dark oil or discolored solid. What is the likely cause and how can I fix it?

A1: Discoloration in the final product often indicates the presence of residual starting materials, byproducts from side reactions, or degradation of the amine product. Amines, in particular, can be susceptible to air oxidation, which can lead to colored impurities.

  • Troubleshooting:

    • Incomplete Reaction: Ensure the reduction of the nitro group is complete by monitoring the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material spot is a key indicator.

    • Oxidation: Amines are prone to oxidation.[2] It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during the final stages of the synthesis and purification. Storing the purified amine under an inert atmosphere and protected from light is also recommended.[2]

    • Purification: The colored impurities can often be removed by recrystallization or column chromatography. The choice of method will depend on the nature of the impurities.

Q2: The purity of my this compound is lower than expected after initial work-up. What are the most common impurities I should look for?

A2: Based on the likely synthetic route involving the reduction of 3-methyl-4-nitroisoxazole, the most probable impurities include:

  • Unreacted Starting Material: Residual 3-methyl-4-nitroisoxazole.

  • Side-Reaction Products: Depending on the reaction conditions, side reactions such as over-reduction or ring-opening of the isoxazole ring might occur.

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., ethyl acetate, methanol) and any excess reagents.

Q3: I am struggling to get my this compound to crystallize. What recrystallization solvents should I try?

A3: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.

  • Solvent Screening: A systematic approach to solvent screening is recommended. Start with small amounts of your crude product and test its solubility in various solvents at room temperature and upon heating.

  • Recommended Solvents: For amine compounds, a mixture of polar and non-polar solvents often works well. Consider solvent systems such as:

    • Ethanol/Water

    • Methanol/Water

    • Ethyl Acetate/Hexane

    • Dichloromethane/Hexane

Q4: My compound streaks on the silica gel column during chromatographic purification. How can I improve the separation?

A4: Streaking of amines on silica gel columns is a common issue due to the interaction of the basic amine with the acidic silanol groups on the silica surface.

  • Troubleshooting:

    • Solvent Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) at a concentration of 0.1-1% is a common choice to neutralize the acidic sites on the silica gel and improve peak shape.

    • Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized silica gel column can be highly effective.[3][4] These columns have a basic surface that minimizes the unwanted interactions with the amine product.[3]

    • Alternative Stationary Phases: In some cases, switching to a different stationary phase, such as alumina (basic or neutral), may provide better results.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Action Rationale
Incomplete Reaction Monitor the reaction progress closely using TLC or HPLC. Extend the reaction time if necessary.Ensures all the starting material is converted to the product.
Product Loss During Work-up Optimize the extraction procedure. Ensure the pH of the aqueous layer is appropriately adjusted to maximize the amount of free amine in the organic phase. Perform multiple extractions with a smaller volume of solvent.Minimizes the loss of the product in the aqueous phase.
Degradation of Product Perform the reaction and work-up under an inert atmosphere. Avoid prolonged exposure to high temperatures.Amines can be sensitive to oxidation and heat.
Problem 2: Persistent Impurities After Recrystallization
Potential Cause Troubleshooting Action Rationale
Co-crystallization of Impurities Try a different recrystallization solvent system. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can sometimes provide better separation.The impurity may have similar solubility properties to the product in the initial solvent system.
Impurity is an Isomer If the impurity is a structural isomer, recrystallization may not be effective. In this case, column chromatography is the preferred method of purification.Isomers often have very similar physical properties, making separation by crystallization difficult.
"Oiling Out" Ensure the boiling point of the recrystallization solvent is lower than the melting point of your compound. If oiling out occurs, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly."Oiling out" prevents the formation of a pure crystalline lattice and can trap impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent. Use a hot plate with stirring to facilitate dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Stationary Phase: Pack a glass column with silica gel.

  • Eluent Selection: Determine a suitable eluent system by running TLC plates. A good starting point is a mixture of ethyl acetate and hexane. Add 0.5% triethylamine to the eluent to prevent streaking.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Purity Assessment by HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a common choice for amine analysis.

  • Sample Preparation: Prepare a dilute solution of the purified this compound (e.g., 1 mg/mL) in the mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram. The purity can be determined by the area percentage of the main peak.

Visualizing the Workflow

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude this compound recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC, HPLC, NMR) recrystallization->purity_check1 success High Purity Product purity_check1->success Purity > 98% column_chromatography Perform Column Chromatography purity_check1->column_chromatography Purity < 98% purity_check2 Check Purity (TLC, HPLC, NMR) column_chromatography->purity_check2 purity_check2->success Purity > 98% troubleshoot Troubleshoot Synthesis/Work-up purity_check2->troubleshoot Purity < 98%

Caption: A decision tree to guide the purification strategy for this compound.

Diagram 2: Troubleshooting Workflow for Low Purity

Low_Purity_Troubleshooting start Low Purity Detected identify_impurities Identify Impurities (NMR, MS) start->identify_impurities unreacted_sm Unreacted Starting Material identify_impurities->unreacted_sm Presence of Starting Material side_product Side-Reaction Product identify_impurities->side_product Presence of Unknown Byproducts degradation Degradation Product identify_impurities->degradation Presence of Colored Impurities optimize_reaction Optimize Reaction Conditions (Time, Temperature, Reagents) unreacted_sm->optimize_reaction side_product->optimize_reaction optimize_workup Optimize Work-up (pH, Extraction) side_product->optimize_workup inert_atmosphere Use Inert Atmosphere & Protect from Light degradation->inert_atmosphere

Caption: A workflow for troubleshooting low purity issues in the synthesis of this compound.

References

Technical Support Center: Characterization of 3-Methylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Methylisoxazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analytical characterization of this compound. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to provide direct, actionable solutions to issues you may face in the lab.

Troubleshooting Guide

This section addresses specific experimental problems. Each answer provides an in-depth explanation of the root cause and a step-by-step protocol to resolve the issue.

Q1: Why are the amine (-NH₂) protons in my ¹H NMR spectrum showing a broad signal, or not appearing at the expected integration value?

A1: This is a classic challenge associated with amine groups in NMR spectroscopy, stemming from two primary phenomena: quadrupole broadening and chemical exchange.

  • Expertise & Experience: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and a quadrupole moment. This allows for rapid relaxation, which can broaden the signals of adjacent protons (-NH₂). More commonly, the amine protons are labile and can exchange with trace amounts of water or acidic protons in the deuterated solvent. This exchange happens on a timescale that is intermediate to the NMR experiment, causing the signal to broaden significantly. In some cases, if the exchange is very rapid, the peak can become so broad that it disappears into the baseline.

  • Trustworthiness (Self-Validation): To confirm that you are observing an exchangeable proton, you can perform a simple D₂O shake experiment. The deuterium from D₂O will exchange with the amine protons, causing the -NH₂ signal to disappear from the spectrum. This validates that the broad peak is indeed from the amine group.

Protocol: D₂O Shake Experiment
  • Acquire Standard Spectrum: Dissolve your sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix: Cap the tube and shake it gently for about 30 seconds to ensure thorough mixing.

  • Re-acquire Spectrum: Acquire the ¹H NMR spectrum again using the same parameters.

  • Analyze: Compare the two spectra. The broad signal corresponding to the -NH₂ protons should have disappeared or significantly diminished in the second spectrum.

Q2: My HPLC purity analysis is giving inconsistent results, with varying peak areas and retention times. What are the likely causes?

A2: Inconsistent HPLC results for a primary amine like this compound often point to issues with mobile phase pH, sample stability, or interactions with the stationary phase.

  • Expertise & Experience: The amine group is basic and its protonation state is highly dependent on the pH of the mobile phase. If the pH is not well-controlled or is close to the pKa of the amine, small variations can lead to shifts in retention time. Furthermore, primary amines can interact strongly with residual silanol groups on standard C18 columns, leading to peak tailing and poor reproducibility. The compound may also be degrading in the dissolution solvent or on the column itself.

  • Trustworthiness (Self-Validation): To diagnose the issue, first ensure your mobile phase is buffered. A good starting point is a phosphate or acetate buffer at a pH where the amine is consistently in either its protonated or free base form (e.g., pH 3-4 or pH 8-9). You can also use a column specifically designed for basic compounds, which has end-capping to minimize silanol interactions. Running a freshly prepared standard against an older one can help determine if sample degradation is the culprit.

Workflow: Troubleshooting HPLC Inconsistency

Caption: A decision tree for troubleshooting HPLC issues.

Q3: I am seeing an unexpected peak in my mass spectrum with the same m/z as my product. Could it be an isomer?

A3: Yes, this is a significant challenge. Isomeric impurities are common in the synthesis of substituted isoxazoles and will not be differentiated by mass spectrometry alone.

  • Expertise & Experience: The synthesis of this compound can potentially lead to the formation of other isomers, such as 3-Methylisoxazol-5-amine or 5-Methylisoxazol-3-amine.[1] These compounds have the exact same molecular formula (C₄H₆N₂O) and therefore the same exact mass (98.0480 g/mol ).[1] To resolve and identify these, you must rely on chromatographic separation (HPLC, GC) or spectroscopic techniques that are sensitive to the local chemical environment (NMR).

  • Trustworthiness (Self-Validation): The most reliable way to confirm the identity of your main peak and any isomeric impurities is to compare its retention time and NMR spectrum against a certified reference standard. If a standard is not available, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish the connectivity of the atoms. For instance, a correlation between the methyl protons and the C3 and C4 carbons of the isoxazole ring would confirm the 3-methyl-4-amino structure.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral characteristics for pure this compound?

A1: While a publicly available, fully characterized spectrum for this compound is sparse, we can predict the key characteristics based on its structure and data from similar isoxazole derivatives.[1][2]

Technique Expected Characteristics
¹H NMR Methyl Protons (-CH₃): A singlet around δ 2.0-2.5 ppm. Amine Protons (-NH₂): A broad singlet, variable chemical shift (δ 4.0-6.0 ppm in DMSO-d₆). Ring Proton (-CH): A singlet around δ 7.5-8.5 ppm.
¹³C NMR Methyl Carbon (-CH₃): A signal around δ 10-15 ppm. Ring Carbons (C3, C4, C5): Three signals in the aromatic region (δ 100-170 ppm). The carbon bearing the methyl group (C3) and the carbon bearing the amine group (C4) will be distinct from the C5 carbon.
FTIR (KBr) N-H Stretch: A pair of bands in the 3200-3400 cm⁻¹ region (asymmetric and symmetric stretching of the primary amine). C=N Stretch: A band around 1620-1650 cm⁻¹ (isoxazole ring). C-N Stretch: A band around 1250-1350 cm⁻¹.
Mass Spec (EI) Molecular Ion (M⁺): A peak at m/z 98.[1] Key Fragments: Expect fragmentation of the isoxazole ring, leading to characteristic neutral losses (e.g., loss of CO, HCN).
Q2: What are the optimal storage and handling conditions for this compound?

A2: Proper storage is critical to maintain the purity and stability of the compound. Based on supplier safety data sheets and the chemical nature of aromatic amines, the following conditions are recommended.[3][4]

  • Temperature: Store in a refrigerator at 2-8°C.[3] This slows down potential degradation reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[3] The primary amine group is susceptible to oxidation, which can be minimized by excluding air.

  • Light: Protect from light by storing in an amber vial or in a dark location.[3] Aromatic amines can be photosensitive and may degrade upon exposure to UV light.

  • Moisture: Keep the container tightly sealed to prevent moisture absorption.

When handling, always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.

Q3: What are common impurities to look out for during synthesis and characterization?

A3: Impurities can arise from starting materials, side reactions, or degradation.

Potential Impurities and Their Origins
Impurity Type Potential Structure/Source Identification Method
Isomers 3-Methylisoxazol-5-amine, 5-Methylisoxazol-3-amine[1]HPLC (different retention time), NMR (different chemical shifts and coupling)
Starting Materials Unreacted hydroxylamine or diketone precursors.[5]HPLC, NMR
Oxidation Products Formation of colored nitroso or nitro compounds.[4]Appearance of color, new peaks in HPLC, MS (M+16, M+32)
Ring-Opened Products Hydrolysis of the isoxazole ring under strong acid or base.HPLC, LC-MS

Diagram: Potential Degradation Pathways

DegradationPathways Compound This compound Oxidized Oxidized Impurities (e.g., Nitroso/Nitro derivatives) Compound->Oxidized O₂ / Air Photodegraded Photodegradation Products (Complex mixture) Compound->Photodegraded Light (hν) Hydrolyzed Ring-Opened Products (e.g., Cyano-ketone derivatives) Compound->Hydrolyzed H₂O / H⁺ or OH⁻

Caption: Key degradation pathways for this compound.

References

Technical Support Center: Solvent Effects on 3-Methylisoxazol-4-amine Reaction Rates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylisoxazol-4-amine. This guide is designed to provide in-depth, practical solutions to common issues encountered during synthetic reactions involving this compound, with a specific focus on the critical role of solvent selection in determining reaction outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental designs.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impact of solvents on reactions with this compound, a heterocyclic amine. The principles discussed draw from established knowledge of solvent effects on related aromatic and heterocyclic amine reactions.[1][2][3]

Q1: Why is my reaction with this compound proceeding so slowly?

A1: Several solvent-related factors can lead to slow reaction rates:

  • Poor Solubility: If your reactants are not fully dissolved, the reaction becomes diffusion-controlled, significantly slowing down the kinetics. This compound, with its polar amino group and heterocyclic ring, has nuanced solubility.

    • Solution: Consider switching to a solvent with better solubilizing power for all reactants. Polar aprotic solvents like DMF or DMSO are often effective at dissolving a wide range of organic molecules.[4] Gentle heating can also improve solubility, provided it doesn't lead to unwanted side reactions.[4]

  • Inappropriate Polarity: The polarity of the solvent plays a crucial role in stabilizing transition states. For many reactions involving polar reactants or intermediates, such as electrophilic aromatic substitutions or nucleophilic additions, polar solvents are often necessary to lower the activation energy.[1][5]

    • Solution: If you are using a non-polar solvent like toluene or hexanes, consider switching to a more polar alternative like acetonitrile, DMF, or even a protic solvent like ethanol, depending on the specific reaction mechanism.[6]

  • Solvent Interference: Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the amine group of this compound.[3] This can reduce its nucleophilicity and slow down reactions where the amine is intended to act as a nucleophile.[3]

    • Solution: If you suspect hydrogen bonding is inhibiting your reaction, switching to a polar aprotic solvent (e.g., THF, acetone, acetonitrile) can be beneficial.[6][7]

Q2: I'm observing unexpected side products. Could the solvent be the cause?

A2: Absolutely. The solvent can influence the chemoselectivity and regioselectivity of a reaction.

  • Altering Reactivity: Solvents can change the relative reactivity of different functional groups in your molecule. For instance, a protic solvent might activate a carbonyl group towards nucleophilic attack through hydrogen bonding.[4]

  • Influencing Regioselectivity: In reactions like [3+2] cycloadditions to form isoxazoles, solvent polarity has been shown to alter the ratio of regioisomers formed.[8] While your starting material is already an isoxazole, this principle applies to reactions where it might act as a dienophile or dipolarophile.

  • Participation in the Reaction: Some solvents can directly participate in the reaction. For example, using water or an alcohol as a solvent in a reaction involving a highly reactive intermediate could lead to hydrolysis or alcoholysis products.[7]

Q3: How do I choose the best solvent for my reaction with this compound?

A3: There is no single "best" solvent; the optimal choice depends on the specific reaction. However, a systematic approach can guide your selection:[6][9][10]

  • Consider the Reaction Mechanism:

    • Reactions with charged intermediates (e.g., SN1, electrophilic aromatic substitution): These are generally favored by polar, coordinating solvents that can stabilize the charged species.[5]

    • Reactions where the amine is a nucleophile (e.g., acylation, alkylation): Polar aprotic solvents are often a good choice as they can dissolve the reactants without deactivating the amine through hydrogen bonding.[7]

    • Reactions involving non-polar reactants: A non-polar solvent may be appropriate, but ensure all components remain in solution.

  • Assess Reactant and Product Solubility: All reactants must be soluble in the chosen solvent at the reaction temperature.[6][9] Ideally, the product will be less soluble, especially upon cooling, to facilitate crystallization and purification.

  • Evaluate Solvent Reactivity: The solvent should be inert under the reaction conditions. Avoid protic solvents with strong bases or organometallic reagents.[6][9]

  • Consider the Reaction Temperature: The solvent's boiling point must be high enough to allow the reaction to proceed at the desired temperature.[9]

A good practice is to perform small-scale solvent screening experiments to empirically determine the best conditions for your specific transformation.[4]

II. Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your experiments.

Issue Potential Solvent-Related Cause Troubleshooting Steps & Explanation
Low or No Product Yield 1. Inappropriate Solvent Polarity: The solvent is not effectively stabilizing the reaction's transition state, leading to a high activation energy barrier.[4] 2. Poor Reactant Solubility: One or more starting materials are not sufficiently soluble at the reaction temperature, leading to a heterogeneous mixture and slow reaction.[4]1. Screen Solvents: Test a range of solvents with varying polarities (e.g., non-polar toluene, moderately polar DCM, and polar aprotic DMF or acetonitrile). This will help identify the optimal polarity for your specific reaction mechanism.[4] 2. Change Solvent Type: If using a protic solvent and the amine's nucleophilicity is crucial, switch to a polar aprotic solvent like THF or acetone.[6] 3. Increase Temperature: If the solvent's boiling point allows, increasing the reaction temperature can improve solubility and reaction rate.[4] 4. Switch to a Better Solubilizing Solvent: For poorly soluble compounds, consider powerful solvents like DMF or DMSO.[4]
Reaction Fails to Go to Completion 1. Product Precipitation: The product may be precipitating out of solution, potentially coating the starting material and preventing further reaction. 2. Equilibrium Issues: The solvent may be unfavorably shifting the reaction equilibrium.1. Choose a Solvent with Higher Product Solubility: If the product is crashing out prematurely, select a solvent in which it is more soluble at the reaction temperature. 2. Use a Co-solvent: Adding a co-solvent can improve the solubility of all species in the reaction mixture.
Formation of Inseparable Byproducts Solvent-Influenced Selectivity: The solvent may be promoting an undesired reaction pathway, leading to regioisomers or other byproducts with similar properties to the desired product.[8]1. Vary Solvent Polarity: As solvent polarity can influence regioselectivity, testing a range from non-polar to polar may help favor the desired isomer.[8] 2. Consider Steric Hindrance: Bulky, non-coordinating solvents may favor sterically less hindered products.
Inconsistent Reaction Rates Between Batches Solvent Purity and Water Content: Trace amounts of water or other impurities in the solvent can significantly affect reaction kinetics, especially for moisture-sensitive reactions.1. Use Anhydrous Solvents: For moisture-sensitive reactions, always use freshly dried, anhydrous solvents. 2. Standardize Solvent Source: Ensure you are using the same grade and supplier of solvent for all experiments to maintain consistency.

III. Experimental Protocols & Methodologies

To empirically determine the effect of solvents on your reaction, a kinetic study is invaluable. Below is a general protocol for monitoring reaction rates.

Protocol: Kinetic Analysis of a Reaction Involving this compound via HPLC

This protocol outlines a method to compare the reaction rates of a hypothetical acylation reaction in different solvents.

Objective: To determine the relative reaction rates of the acylation of this compound with acetyl chloride in three different solvents: Dichloromethane (DCM), Acetonitrile (ACN), and Tetrahydrofuran (THF).

Materials:

  • This compound

  • Acetyl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (ACN)

  • Anhydrous Tetrahydrofuran (THF)

  • Internal Standard (e.g., Naphthalene, biphenyl - must be inert and have a distinct retention time)

  • HPLC-grade solvents for mobile phase

  • Reaction vials, syringes, HPLC vials

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 0.1 M) in each of the three reaction solvents (DCM, ACN, THF).

    • Prepare a stock solution of the internal standard (e.g., 0.05 M) in each of the three reaction solvents.

    • Prepare a stock solution of acetyl chloride (e.g., 0.1 M) in each of the three reaction solvents. Caution: Acetyl chloride is corrosive and reacts with moisture. Handle in a fume hood.

  • Reaction Setup:

    • For each solvent, set up a reaction vial with a stir bar.

    • To each vial, add a known volume of the this compound stock solution and the internal standard stock solution.

    • Place the vials in a temperature-controlled bath (e.g., 25 °C) and allow them to equilibrate.

  • Initiation and Monitoring of the Reaction:

    • To initiate the reaction, add a known volume of the acetyl chloride stock solution to each vial simultaneously (or with precise timing).

    • Immediately take a t=0 sample by withdrawing a small aliquot (e.g., 50 µL), quenching it in a vial containing a quenching agent (e.g., a dilute solution of a non-nucleophilic base or an alcohol), and diluting it with the HPLC mobile phase.

    • Continue to take samples at regular intervals (e.g., 5, 10, 20, 40, 60 minutes). The frequency of sampling should be adjusted based on the expected reaction rate.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC.

    • Develop an HPLC method that provides good separation between the starting material, product, and internal standard.

    • Integrate the peak areas of the starting material and the internal standard.

  • Data Analysis:

    • Calculate the ratio of the peak area of the starting material to the peak area of the internal standard for each time point.

    • Plot the concentration of this compound (or the area ratio) versus time for each solvent.

    • Determine the initial reaction rate for each solvent by calculating the slope of the initial linear portion of the curve.

    • Compare the initial rates to determine the relative effect of each solvent on the reaction rate.

Data Presentation: Expected Outcome

The data from the kinetic study can be summarized in a table for easy comparison.

SolventDielectric Constant (ε)Initial Rate (Relative)
Dichloromethane (DCM)9.1(Experimental Value)
Acetonitrile (ACN)37.5(Experimental Value)
Tetrahydrofuran (THF)7.6(Experimental Value)

This table will allow for a direct comparison of how solvent polarity influences the reaction rate.

IV. Visualizing Experimental Logic

Diagrams can help clarify the decision-making process in solvent selection and troubleshooting.

Diagram 1: General Solvent Selection Workflow

This diagram illustrates a logical workflow for selecting an appropriate solvent for a new reaction.

SolventSelection Start Define Reaction: Reactants, Products, Mechanism Solubility Are all reactants soluble? Start->Solubility Inertness Is the solvent inert under reaction conditions? Solubility->Inertness Yes Screening Perform Small-Scale Solvent Screening Solubility->Screening No BoilingPoint Is the boiling point suitable for the desired temperature? Inertness->BoilingPoint Yes Inertness->Screening No MechanismSupport Does the solvent polarity support the likely mechanism? BoilingPoint->MechanismSupport Yes BoilingPoint->Screening No MechanismSupport->Screening Yes Optimization Optimize Reaction in Best Performing Solvent Screening->Optimization End Final Protocol Optimization->End

Caption: A flowchart for systematic solvent selection.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

This diagram outlines the steps to take when troubleshooting a low-yielding reaction, focusing on solvent-related issues.

TroubleshootingYield Start Low Reaction Yield Observed CheckSolubility Check Reactant Solubility in Current Solvent Start->CheckSolubility Soluble Are reactants fully soluble? CheckSolubility->Soluble IncreaseTemp Increase Temperature (if possible) Soluble->IncreaseTemp No CheckPolarity Evaluate Solvent Polarity Soluble->CheckPolarity Yes IncreaseTemp->Soluble ChangeSolvent1 Change to a better solubilizing solvent (e.g., DMF, DMSO) IncreaseTemp->ChangeSolvent1 If temp increase fails ChangeSolvent1->Soluble PolarityMatch Does polarity match the expected mechanism? CheckPolarity->PolarityMatch ScreenSolvents Screen Solvents of Varying Polarity PolarityMatch->ScreenSolvents No CheckProtic Is the solvent protic? PolarityMatch->CheckProtic Yes FurtherOpt Further Optimization (Concentration, Catalyst, etc.) ScreenSolvents->FurtherOpt ProticInterference Could H-bonding be inhibiting the reaction? CheckProtic->ProticInterference Yes CheckProtic->FurtherOpt No SwitchToAprotic Switch to a Polar Aprotic Solvent ProticInterference->SwitchToAprotic Yes ProticInterference->FurtherOpt No SwitchToAprotic->FurtherOpt

Caption: A decision tree for troubleshooting low yield.

V. References

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  • Dalton, C. R., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. Available from: --INVALID-LINK--.

  • ResearchGate. Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. Available from: --INVALID-LINK--.

  • ResearchGate. Kinetics of Formation of Polar and Nonpolar Heterocyclic Amines as a Function of Time and Temperature. Available from: --INVALID-LINK--.

  • Journal of the American Chemical Society. (2014). Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Available from: --INVALID-LINK--.

  • Reddit. Is there a guide to selecting solvents for synthesis?. r/OrganicChemistry. Available from: --INVALID-LINK--.

  • NIH. (2023). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Available from: --INVALID-LINK--.

  • ResearchGate. Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. Available from: --INVALID-LINK--.

  • Quora. What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?. Available from: --INVALID-LINK--.

  • Chemistry Stack Exchange. How are solvents chosen in organic reactions?. Available from: --INVALID-LINK--.

  • BenchChem. Solvent effects and selection for benzoxazole formation reactions. Available from: --INVALID-LINK--.

  • ResearchGate. Reactivity of 3-Methyl-4-nitro-5-styrylisoxazoles with S-Nucleophiles. Available from: --INVALID-LINK--.

  • ResearchGate. Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. Available from: --INVALID-LINK--.

  • ACS Publications. The Effect of Solvents on the Absorption Spectra of Aromatic Compounds. Available from: --INVALID-LINK--.

  • PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: --INVALID-LINK--.

  • ResearchGate. (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Available from: --INVALID-LINK--.

  • American Chemical Society. What Factors Are Taken Into Consideration When Selecting a Solvent?. Available from: --INVALID-LINK--.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: --INVALID-LINK--.

  • NIH. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: --INVALID-LINK--.

  • YouTube. (2021). Solvent Selection. Chemistry university. Available from: --INVALID-LINK--.

  • ChemicalBook. 4-METHYLISOXAZOL-3-AMINE. Available from: --INVALID-LINK--.

  • NIH. (2020). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. Available from: --INVALID-LINK--.

  • NIH. Reactions of N,O- and N,S‑Azoles and -Azolines with Ozone: Kinetics and Mechanisms. Available from: --INVALID-LINK--.

  • R Discovery. THE KINETICS OF SOME AMINE CATALYZED REACTIONS. Available from: --INVALID-LINK--.

  • University of Pretoria. (2006). Kinetic Investigation of Aminolysis Reaction. Available from: --INVALID-LINK--.

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  • ResearchGate. Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Available from: --INVALID-LINK--.

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  • Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions. Available from: --INVALID-LINK--.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 3-Methylisoxazol-4-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Methylisoxazol-4-amine

This compound is a pivotal heterocyclic amine that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring an isoxazole ring substituted with a methyl and an amino group, imparts specific physicochemical properties that are desirable in the design of novel therapeutic agents. The isoxazole core is a known bioisostere for various functional groups, offering metabolic stability and engaging in specific interactions with biological targets. Consequently, the efficient and scalable synthesis of this compound is of paramount importance to researchers in both academic and industrial settings.

This guide provides an in-depth comparison of the three primary synthetic routes to this compound: the Curtius Rearrangement, the Hofmann Rearrangement, and the Reduction of a Nitro Precursor. Each method is critically evaluated based on its reaction mechanism, experimental protocol, and overall efficiency, providing researchers with the necessary insights to select the most appropriate method for their specific application.

Method 1: The Curtius Rearrangement of 3-Methylisoxazole-4-carboxylic Acid

The Curtius rearrangement is a classic and reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[1][2] This transformation proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate that can be subsequently hydrolyzed to the desired amine.[3]

Causality Behind Experimental Choices

This multi-step synthesis begins with the formation of the isoxazole ring, followed by the conversion of the carboxylic acid to the amine. The choice of reagents and conditions at each step is critical for maximizing yield and purity. The initial cyclization to form the isoxazole core is a well-established method. The subsequent conversion of the carboxylic acid to the acyl chloride is a standard procedure to activate the carboxyl group for nucleophilic attack by the azide ion. The use of diphenylphosphoryl azide (DPPA) offers a milder, one-pot alternative for the Curtius rearrangement, avoiding the isolation of the potentially explosive acyl azide.[4] The final hydrolysis of the isocyanate to the amine is typically achieved under acidic or basic conditions.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-Methylisoxazole-4-carboxylate

A common precursor for the synthesis of the isoxazole ring is ethyl 2-cyano-3-oxobutanoate. This can be synthesized via the Claisen condensation of ethyl acetate and ethyl cyanoacetate. The subsequent reaction with hydroxylamine hydrochloride in the presence of a base yields the ethyl 3-methylisoxazole-4-carboxylate.[5]

Step 2: Hydrolysis to 3-Methylisoxazole-4-carboxylic Acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong acid, such as 60% aqueous sulfuric acid, followed by neutralization.[6] This step is typically high-yielding.

Step 3: Curtius Rearrangement

  • Method A: Via Acyl Chloride

    • 3-Methylisoxazole-4-carboxylic acid is converted to its acyl chloride by refluxing with thionyl chloride.

    • The crude acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone) to form the acyl azide.

    • The acyl azide is carefully heated in an inert solvent (e.g., toluene) to induce the rearrangement to the isocyanate.

    • The resulting isocyanate is hydrolyzed with aqueous acid (e.g., HCl) to afford this compound hydrochloride, which can be neutralized to the free amine.

  • Method B: One-Pot with DPPA

    • To a solution of 3-Methylisoxazole-4-carboxylic acid and a base (e.g., triethylamine) in an inert solvent (e.g., toluene), diphenylphosphoryl azide (DPPA) is added.

    • The mixture is heated to induce the Curtius rearrangement.

    • Upon completion, the reaction is quenched with an acid to hydrolyze the isocyanate and yield the amine.

Visualizing the Curtius Rearrangement Pathway

Curtius Rearrangement cluster_0 Starting Material Synthesis cluster_1 Curtius Rearrangement Ethyl_acetoacetate Ethyl acetoacetate Ethyl_3_methylisoxazole_4_carboxylate Ethyl 3-Methylisoxazole- 4-carboxylate Ethyl_acetoacetate->Ethyl_3_methylisoxazole_4_carboxylate Claisen Condensation + Cyclization Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Ethyl_3_methylisoxazole_4_carboxylate Hydroxylamine Hydroxylamine Hydroxylamine->Ethyl_3_methylisoxazole_4_carboxylate 3_Methylisoxazole_4_carboxylic_acid 3-Methylisoxazole- 4-carboxylic acid Ethyl_3_methylisoxazole_4_carboxylate->3_Methylisoxazole_4_carboxylic_acid Hydrolysis Acyl_Chloride 3-Methylisoxazole- 4-carbonyl chloride 3_Methylisoxazole_4_carboxylic_acid->Acyl_Chloride SOCl₂ Acyl_Azide 3-Methylisoxazole- 4-carbonyl azide Acyl_Chloride->Acyl_Azide NaN₃ Isocyanate 4-Isocyanato- 3-methylisoxazole Acyl_Azide->Isocyanate Heat (Δ) 3_Methylisoxazol_4_amine 3-Methylisoxazol- 4-amine Isocyanate->3_Methylisoxazol_4_amine Hydrolysis (H₃O⁺)

Caption: Synthetic pathway to this compound via Curtius Rearrangement.

Method 2: The Hofmann Rearrangement of 3-Methylisoxazole-4-carboxamide

The Hofmann rearrangement provides an alternative route from a carboxylic acid derivative, in this case, a primary amide, to a primary amine with one less carbon atom.[2] The reaction typically involves the treatment of the amide with a halogen (e.g., bromine or chlorine) and a strong base.[7]

Causality Behind Experimental Choices

This pathway is advantageous if the 3-methylisoxazole-4-carboxamide precursor is readily available. The conversion of the carboxylic acid to the amide is a straightforward process. The Hofmann rearrangement itself is a well-understood reaction, and modern variations using reagents like N-bromosuccinimide (NBS) or household bleach can offer milder and more convenient conditions compared to handling elemental bromine.[8][9] The choice of base and solvent is crucial to ensure efficient rearrangement and minimize side reactions.

Experimental Protocol

Step 1: Synthesis of 3-Methylisoxazole-4-carboxamide

  • 3-Methylisoxazole-4-carboxylic acid is first converted to its acyl chloride using thionyl chloride or oxalyl chloride.

  • The crude acyl chloride is then reacted with an excess of aqueous ammonia to produce 3-methylisoxazole-4-carboxamide.

Step 2: Hofmann Rearrangement

  • To a solution of sodium hydroxide in water, cooled in an ice bath, bromine is added slowly to form a sodium hypobromite solution.

  • 3-Methylisoxazole-4-carboxamide is then added to the hypobromite solution.

  • The reaction mixture is heated to facilitate the rearrangement to the isocyanate, which is immediately hydrolyzed in the basic solution to the amine.

  • The product, this compound, can be extracted with an organic solvent.

Visualizing the Hofmann Rearrangement Pathway

Hofmann Rearrangement cluster_0 Starting Material Synthesis cluster_1 Hofmann Rearrangement 3_Methylisoxazole_4_carboxylic_acid 3-Methylisoxazole- 4-carboxylic acid Acyl_Chloride 3-Methylisoxazole- 4-carbonyl chloride 3_Methylisoxazole_4_carboxylic_acid->Acyl_Chloride SOCl₂ 3_Methylisoxazole_4_carboxamide 3-Methylisoxazole- 4-carboxamide Acyl_Chloride->3_Methylisoxazole_4_carboxamide NH₃ N_bromoamide N-Bromo- 3-methylisoxazole- 4-carboxamide 3_Methylisoxazole_4_carboxamide->N_bromoamide Br₂ / NaOH Isocyanate 4-Isocyanato- 3-methylisoxazole N_bromoamide->Isocyanate NaOH, Heat (Δ) 3_Methylisoxazol_4_amine 3-Methylisoxazol- 4-amine Isocyanate->3_Methylisoxazol_4_amine Hydrolysis (H₂O)

Caption: Synthetic pathway to this compound via Hofmann Rearrangement.

Method 3: Reduction of 4-Nitro-3-methylisoxazole

The reduction of a nitro group is a fundamental transformation in organic synthesis to introduce an amino group. This method is contingent on the successful synthesis of the 4-nitro-3-methylisoxazole precursor.

Causality Behind Experimental Choices

The nitration of the isoxazole ring is the key step in this sequence. Electrophilic nitration of isoxazoles typically occurs at the 4-position.[5] The choice of reducing agent for the nitro group is critical to ensure high yield and chemoselectivity, especially if other reducible functional groups are present. Common and effective reducing agents for aromatic nitro compounds include metals in acidic media, such as iron in acetic acid or hydrochloric acid.[10] Catalytic hydrogenation is another viable option.

Experimental Protocol

Step 1: Synthesis of 4-Nitro-3-methylisoxazole

  • 3-Methylisoxazole is treated with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, at low temperatures to control the exothermic reaction.

  • The reaction mixture is then carefully quenched with ice, and the product, 4-nitro-3-methylisoxazole, is isolated.

Step 2: Reduction of the Nitro Group

  • To a solution of 4-nitro-3-methylisoxazole in a suitable solvent (e.g., ethanol, acetic acid), a reducing agent such as iron powder is added.

  • An acid, such as hydrochloric acid or acetic acid, is added to facilitate the reduction.

  • The reaction mixture is heated to drive the reduction to completion.

  • After the reaction, the mixture is filtered to remove the metal salts, and the solvent is removed. The product is then purified.

Visualizing the Nitro Reduction Pathway

Nitro Reduction cluster_0 Starting Material Synthesis cluster_1 Reduction 3_Methylisoxazole 3-Methylisoxazole 4_Nitro_3_methylisoxazole 4-Nitro-3-methylisoxazole 3_Methylisoxazole->4_Nitro_3_methylisoxazole HNO₃ / H₂SO₄ 3_Methylisoxazol_4_amine 3-Methylisoxazol- 4-amine 4_Nitro_3_methylisoxazole->3_Methylisoxazol_4_amine Fe / HCl or H₂/Pd-C

Caption: Synthetic pathway to this compound via Nitro Reduction.

Comparative Analysis of Synthesis Methods

FeatureCurtius RearrangementHofmann RearrangementReduction of Nitro Group
Starting Material 3-Methylisoxazole-4-carboxylic acid3-Methylisoxazole-4-carboxamide4-Nitro-3-methylisoxazole
Key Transformation Acyl azide → Isocyanate → AmineAmide → Isocyanate → AmineNitro → Amine
Number of Steps 2-3 from carboxylic acid1-2 from amide1 from nitro compound
Reagents & Hazards Acyl azides (potentially explosive), DPPA (milder), strong acids.Halogens (corrosive, toxic), strong bases.Strong acids, flammable solvents, metal powders.
Typical Yields Moderate to good (60-80% for rearrangement)Moderate to good (60-80% for rearrangement)Good to excellent (often >80%)
Scalability Feasible, but caution with acyl azides. DPPA route is more scalable.Generally scalable, especially with bleach.Highly scalable and widely used in industry.
Substrate Scope Broad tolerance for functional groups.Sensitive to strong base, potential side reactions.Can be sensitive to other reducible groups.
Purification Standard chromatographic or crystallization methods.Extraction and crystallization.Filtration of metal salts, extraction, and crystallization.

Conclusion and Recommendations

The choice of the optimal synthesis method for this compound depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule.

  • The Reduction of a Nitro Group is often the most straightforward and highest-yielding method, provided that the nitration of 3-methylisoxazole proceeds efficiently and the substrate is tolerant to the reduction conditions. This method is generally preferred for its simplicity and scalability.

  • The Curtius Rearrangement offers a reliable alternative, particularly when starting from the corresponding carboxylic acid. The one-pot procedure using DPPA is particularly attractive due to its milder conditions and avoidance of isolating the potentially hazardous acyl azide intermediate.

  • The Hofmann Rearrangement is a viable option if the corresponding amide is readily accessible. While classic conditions can be harsh, modern modifications have improved its applicability.

For researchers embarking on the synthesis of this compound, a careful evaluation of these three methods against their specific project requirements is highly recommended. For large-scale production, the nitro reduction route is likely the most economical and efficient. For smaller-scale laboratory synthesis where functional group tolerance is a key concern, the Curtius rearrangement with DPPA presents a compelling choice.

References

A Comparative Guide for Researchers: 3-Methylisoxazol-4-amine and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged heterocycle, integral to the structure of numerous clinically approved drugs and a fertile ground for the discovery of novel therapeutic agents.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions have made it a cornerstone for the design of molecules targeting a wide array of biological targets. This guide provides an in-depth technical comparison of 3-Methylisoxazol-4-amine with other key isoxazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activities, and structure-activity relationships (SAR).

This document moves beyond a simple listing of facts to explain the causality behind experimental choices and to provide actionable protocols, empowering researchers to confidently incorporate these versatile building blocks into their discovery programs.

The Isoxazole Core: A Chameleon in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a bioisosteric equivalent for various functional groups, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[3] The strategic placement of substituents on the isoxazole ring profoundly influences its biological activity, a concept we will explore through the lens of this compound and its analogs.

Comparative Analysis of Key Isoxazole Derivatives

For this guide, we will focus on a comparative analysis of three key isoxazole derivatives that represent different facets of this chemical class:

  • This compound : Our primary compound of interest, a simple yet versatile building block.

  • 3-Amino-5-methylisoxazole : A constitutional isomer of our primary compound, offering insights into the impact of substituent positioning.

  • 3,5-Dimethylisoxazol-4-yl-containing compounds : Derivatives with a slightly more complex substitution pattern, which have shown promise as inhibitors of key biological targets like bromodomains.

Synthetic Accessibility: A Practical Consideration

The feasibility of synthesizing these core structures is a critical factor for their application in drug discovery programs, which often require the rapid generation of analog libraries for SAR studies.

3-Amino-5-methylisoxazole: This isomer is a known intermediate in the degradation of the antibiotic sulfamethoxazole and its synthesis has been reported through various routes.[5] One patented method involves the reaction of acetylacetonitrile with p-toluenesulfonyl hydrazide, followed by a ring-closure reaction with hydroxylamine.[6] Another process describes its manufacture from nitrile compounds like 2,3-dibromobutyronitrile and hydroxyurea.[7] The availability of multiple synthetic routes suggests its accessibility for research purposes.

3,5-Dimethylisoxazol-4-yl Derivatives: The synthesis of compounds bearing the 3,5-dimethylisoxazol-4-yl moiety has been well-documented, particularly in the context of their activity as bromodomain ligands. The core scaffold is typically constructed via a [3+2] cycloaddition reaction.

Experimental Workflow: Synthesis of Isoxazole Derivatives

cluster_0 Synthesis of this compound Precursor cluster_1 General Synthesis of 3,5-Disubstituted-4-Aryl Isoxazoles A1 Ethyl Cyanoacetate + Triethyl Orthoacetate B1 Ethyl 2-cyano-3-ethoxybut-2-enoate A1->B1 DMAP, 110°C C1 Cyclization with Hydroxylamine B1->C1 D1 Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate C1->D1 EtONa, NH2OH·HCl E1 Hydrolysis D1->E1 F1 5-Amino-3-methyl-isoxazole-4-carboxylic Acid E1->F1 10% NaOH, then HCl A2 Substituted Aldehyde + Hydroxylamine B2 Aldoxime A2->B2 C2 Chlorination (NCS) B2->C2 D2 Hydroximoyl Chloride C2->D2 E2 [3+2] Cycloaddition with Alkyne D2->E2 F2 3,5-Disubstituted-4-Aryl Isoxazole E2->F2

Caption: General synthetic workflows for isoxazole derivatives.

Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of isoxazole derivatives is highly dependent on the substitution pattern around the core ring. The following sections compare the known biological activities of our selected derivatives.

Anticancer Activity

Isoxazole-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms.[1]

Table 1: Comparative Anticancer Activity of Isoxazole Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Target/Mechanism of ActionReference
4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine (C14)MOLM-13 (AML)0.507FLT3 Kinase Inhibitor[7][8]
4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine (C14)MV4-11 (AML)0.325FLT3 Kinase Inhibitor[7][8]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast)2.63Not specified[9]
3,5-Dimethylisoxazole Derivative Dimer (Compound 22)HCT116 (Colorectal)0.162BRD4 Inhibitor

Note: Data is compiled from different studies and direct comparison should be made with caution.

The data in Table 1 highlights the potent anticancer activity of various isoxazole derivatives. For instance, the fused isoxazolo-pyridine derivative C14 demonstrates nanomolar efficacy against acute myeloid leukemia (AML) cell lines by inhibiting the FLT3 kinase.[7][8] This suggests that extending the isoxazole core with additional ring systems can lead to highly potent and selective kinase inhibitors.

In contrast, simpler 3,5-dimethylisoxazole derivatives have been identified as potent inhibitors of bromodomain and extra-terminal domain (BET) proteins, such as BRD4. These proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like c-MYC. The 3,5-dimethylisoxazole moiety acts as a bioisostere for the acetyl-lysine residue that bromodomains recognize.

While direct anticancer data for the parent this compound is not available in the provided search results, its structural similarity to these active compounds suggests its potential as a valuable starting point for the synthesis of more complex and potent anticancer agents. The amino group at the 4-position provides a convenient handle for further chemical modification.

Immunomodulatory and Anti-inflammatory Activity

Isoxazole derivatives have also been investigated for their ability to modulate the immune system. Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have shown differential stimulatory or inhibitory effects on the proliferation of peripheral blood mononuclear cells (PBMCs) and cytokine production, depending on the substituents on the phenylamide moiety.[10] This highlights the tunability of the biological response through chemical modification of the isoxazole scaffold.

Mechanistic Insights: Targeting Key Signaling Pathways

The diverse biological activities of isoxazole derivatives stem from their ability to interact with a variety of biological targets.

Kinase Inhibition: As demonstrated by the FLT3 inhibitor C14, the isoxazole scaffold can be effectively incorporated into ATP-competitive kinase inhibitors. The nitrogen and oxygen atoms of the isoxazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors.

Signaling Pathway: FLT3 Inhibition in Acute Myeloid Leukemia

FLT3 FLT3 Receptor Tyrosine Kinase STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS FL FLT3 Ligand FL->FLT3 C14 Isoxazole Inhibitor (C14) C14->FLT3 Apoptosis Apoptosis C14->Apoptosis pSTAT5 p-STAT5 STAT5->pSTAT5 AKT AKT PI3K->AKT ERK ERK RAS->ERK Proliferation Cell Proliferation & Survival pSTAT5->Proliferation AKT->Proliferation ERK->Proliferation

Caption: Simplified signaling pathway of FLT3 and its inhibition by an isoxazole derivative.

Epigenetic Modulation: The discovery of 3,5-dimethylisoxazole derivatives as BRD4 inhibitors opens up another exciting avenue for the application of this scaffold. The isoxazole ring mimics the acetylated lysine side chain, disrupting the interaction between BRD4 and acetylated histones, thereby downregulating the expression of oncogenes.

Experimental Protocols

To facilitate the practical application of the information presented in this guide, we provide the following detailed experimental protocols.

Protocol 1: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid[4]

This three-step synthesis provides a reliable route to a key precursor for this compound derivatives.

Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate

  • In a round-bottom flask, mix equimolar amounts of triethyl orthoacetate and ethyl cyanoacetate.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Heat the mixture to 110 °C while removing the ethanol formed during the reaction.

  • After cooling, filter the precipitate and wash with a 10% HCl solution.

Step 2: Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate

  • Dissolve the product from Step 1 in ethanol.

  • Add this solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.

  • Stir the mixture for 24 hours at room temperature.

  • Evaporate the excess ethanol, then filter and wash the precipitate with water.

Step 3: Preparation of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid

  • Dissolve the product from Step 2 in a 10% sodium hydroxide (NaOH) solution and heat to 70 °C.

  • Cool the mixture and add hydrochloric acid (HCl) to adjust the pH to 4.

  • Filter the resulting precipitate, wash with water, and dry to obtain the final product.

Protocol 2: MTT Assay for Cell Viability[5][9][11][12][13]

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Cancer cell line of interest

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the isoxazole derivative and a vehicle control.

  • Incubate for the desired treatment period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and related isoxazole derivatives, highlighting their synthetic accessibility and diverse biological activities. While direct comparative data for this compound remains an area for future investigation, the information presented here underscores its potential as a versatile building block for the development of novel therapeutics.

The future of isoxazole-based drug discovery lies in the rational design of derivatives that exhibit high potency and selectivity for their biological targets. The continued exploration of the structure-activity relationships of this remarkable scaffold will undoubtedly lead to the discovery of new and effective treatments for a wide range of diseases.

References

validation of 3-Methylisoxazol-4-amine's biological activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Validating the Biological Activity of the 3-Methylisoxazol-4-amine Scaffold in Kinase Inhibition

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for validating the biological activity of compounds incorporating the this compound scaffold. Rather than examining the precursor amine in isolation—a common building block with limited intrinsic activity—we will dissect the biological performance of a prominent drug molecule that features this core structure: Regorafenib .

Through a comparative analysis with other multi-kinase inhibitors, this document offers researchers, scientists, and drug development professionals the necessary protocols and interpretive insights to rigorously evaluate compounds built upon this valuable pharmacophore.

Introduction: The this compound Scaffold as a Privileged Structure

In modern medicinal chemistry, certain molecular fragments, or scaffolds, appear repeatedly in successful drug candidates. These "privileged structures" possess favorable properties for binding to specific protein families. The this compound moiety has emerged as a key component in the design of Type II kinase inhibitors. These inhibitors stabilize the inactive "DFG-out" conformation of the kinase activation loop, often leading to improved selectivity and a distinct pharmacological profile compared to ATP-competitive Type I inhibitors.

This guide will use Regorafenib , a potent oral multi-kinase inhibitor approved for metastatic colorectal cancer and other malignancies, as our primary example. Regorafenib's structure prominently features the this compound core, which is crucial for its interaction with the kinase hinge region and the DFG motif.

Selection of Comparator Compounds: Establishing a Performance Baseline

To objectively evaluate the biological activity profile conferred by the Regorafenib structure, we will compare it against two other well-established multi-kinase inhibitors:

  • Sorafenib: A close structural analog of Regorafenib. Comparing the two helps to elucidate how subtle chemical modifications on the same core template can fine-tune the kinase inhibition profile and clinical activity.

  • Sunitinib: A structurally distinct multi-kinase inhibitor that targets a similar, albeit not identical, spectrum of kinases, including VEGFR and PDGFR. This comparison provides a broader context of Regorafenib's place within the landscape of anti-angiogenic and anti-proliferative agents.

These comparators allow us to dissect which aspects of Regorafenib's activity can be attributed to its unique structural features, including the this compound scaffold.

Comparative Analysis of Biological Activity

The validation of a kinase inhibitor's activity is a multi-step process, moving from direct target engagement in biochemical assays to functional consequences in cellular models.

Biochemical Assays: Direct Target Inhibition

The initial and most fundamental test is to measure the compound's ability to inhibit the enzymatic activity of isolated kinases. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates higher potency.

Experimental Rationale: We select a panel of kinases known to be critical for tumor angiogenesis and proliferation, which are the primary targets of these drugs. This includes vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), RAF kinases, and other key oncogenic drivers like KIT and RET. Data for this comparison is often compiled from extensive profiling studies reported in peer-reviewed literature.

Table 1: Comparative Biochemical Potency (IC₅₀) of Selected Kinase Inhibitors

Kinase TargetRegorafenib (nM)Sorafenib (nM)Sunitinib (nM)
VEGFR1 32580
VEGFR2 4.2909
VEGFR3 13208
PDGFRβ 2252
c-KIT 7681
RET 1.54305
B-RAF 1322-
C-RAF 2.56-

Data compiled from publicly available sources and scientific literature for illustrative comparison. Actual values may vary between studies.

Interpretation: The data reveals that while all three are potent multi-kinase inhibitors, Regorafenib exhibits particularly high potency against VEGFR2, RET, and the RAF kinases. Its sub-nanomolar to low nanomolar activity against this spectrum of targets underscores its role as a powerful anti-angiogenic and anti-proliferative agent. The comparison with Sorafenib is particularly insightful; despite their structural similarity, Regorafenib often shows improved potency against key targets like VEGFR2.

Cell-Based Assays: Quantifying Functional Impact

While biochemical assays confirm direct target engagement, cell-based assays are critical for understanding a compound's functional effects in a biological context. These assays measure downstream consequences of kinase inhibition, such as the inhibition of cell proliferation or the induction of apoptosis.

Experimental Rationale: We select cancer cell lines whose growth is known to be dependent on the kinases targeted by the inhibitors. For instance, colorectal cancer cell lines (e.g., HT-29) or hepatocellular carcinoma cell lines (e.g., Huh-7) are relevant choices. The output is often the half-maximal growth inhibition concentration (GI₅₀).

Table 2: Comparative Anti-Proliferative Activity (GI₅₀) in Cancer Cell Lines

Cell LineCancer TypeRegorafenib (µM)Sorafenib (µM)Sunitinib (µM)
HT-29 Colorectal Cancer2.85.57.1
Huh-7 Hepatocellular Carcinoma4.16.28.5
HUVEC Endothelial Cells0.020.030.01

Data are representative values from scientific literature.

Interpretation: The data demonstrates that the potent biochemical activity of these inhibitors translates into effective inhibition of cancer cell growth. Notably, all three compounds are significantly more potent against Human Umbilical Vein Endothelial Cells (HUVECs), which is consistent with their primary mechanism as anti-angiogenic agents targeting VEGFR. Regorafenib consistently shows potent activity in these cellular models, aligning with its clinical efficacy.

Signaling Pathway Modulation

To confirm the mechanism of action, it is essential to demonstrate that the inhibitor modulates the intended intracellular signaling pathways. This is often achieved using techniques like Western blotting to measure the phosphorylation status of downstream effector proteins.

Mechanism of Action: Regorafenib and its comparators inhibit receptor tyrosine kinases (like VEGFR and PDGFR) on the cell surface, blocking signals that lead to angiogenesis. They also inhibit intracellular kinases like RAF, which is a central component of the MAPK/ERK pathway that drives cell proliferation.

// Inhibitors Regorafenib [label="Regorafenib /\nSorafenib /\nSunitinib", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Connections Regorafenib -> RTK [label="Inhibits", arrowhead=tee, style=dashed, color="#EA4335"]; Regorafenib -> RAF [label="Inhibits\n(Regorafenib/Sorafenib)", arrowhead=tee, style=dashed, color="#EA4335"];

RTK -> PI3K [arrowhead=normal]; PI3K -> AKT [arrowhead=normal]; AKT -> Angiogenesis [arrowhead=normal];

RTK -> RAS [arrowhead=normal]; RAS -> RAF [arrowhead=normal]; RAF -> MEK [arrowhead=normal]; MEK -> ERK [arrowhead=normal]; ERK -> Proliferation [arrowhead=normal]; } .enddot Caption: Targeted signaling pathways inhibited by multi-kinase inhibitors.

Detailed Experimental Protocols

Scientific integrity demands reproducible methodologies. The following are standardized, self-validating protocols for the key assays described above.

Protocol: In Vitro Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a competitive binding assay, which is a robust method for quantifying inhibitor potency.

Principle: This assay measures the displacement of a fluorescent tracer from the kinase active site by the test compound. The binding of a europium-labeled antibody to the kinase and the proximity of the tracer result in a high FRET (Förster Resonance Energy Transfer) signal. The inhibitor competes with the tracer, disrupting FRET in a dose-dependent manner.

Kinase_Assay_Workflow cluster_prep Preparation cluster_exec Assay Execution cluster_read Data Acquisition A 1. Serially Dilute Test Compound (e.g., Regorafenib) C 3. Add Compound, Kinase/Ab Mix, and Tracer to Assay Plate A->C B 2. Prepare Kinase/Antibody and Tracer Solutions B->C D 4. Incubate at Room Temp (e.g., 60 minutes) C->D E 5. Read Plate on Fluorescence Plate Reader (TR-FRET compatible) D->E F 6. Calculate Emission Ratio and Plot Dose-Response Curve E->F G 7. Determine IC₅₀ Value F->G

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound (e.g., Regorafenib) in 100% DMSO.

    • Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration gradient. A typical starting concentration for the top well would be 100 µM.

  • Reagent Preparation:

    • Prepare the kinase reaction buffer as specified by the manufacturer (e.g., Invitrogen's Kinase Buffer A).

    • Prepare a 4X solution of the kinase-antibody mix (e.g., GST-tagged c-RAF and LanthaScreen™ Eu-anti-GST Antibody).

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer.

  • Assay Plate Setup (384-well plate):

    • Add 2.5 µL of the serially diluted compound to the appropriate wells.

    • Controls: Include "no inhibitor" wells (DMSO only, for 0% inhibition) and "no kinase" wells (buffer only, for 100% inhibition/background).

  • Reaction Execution:

    • Add 2.5 µL of the 4X Kinase/Antibody solution to all wells.

    • Add 5 µL of the 4X Tracer solution to all wells. The final volume will be 10 µL.

    • Seal the plate and centrifuge briefly to mix.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET enabled plate reader (e.g., Tecan Spark or BMG PHERAstar), measuring emission at both the donor (620 nm) and acceptor (665 nm) wavelengths.

    • Calculate the emission ratio (665 nm / 620 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based Proliferation Assay (MTS Assay)

Principle: The CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in culture medium. The quantity of formazan product, measured by absorbance at 490 nm, is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., HT-29) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (Regorafenib, Sorafenib, Sunitinib) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • MTS Reagent Addition:

    • Add 20 µL of the CellTiter 96® AQueous One Solution Reagent directly to each well.

    • Incubate for 1-4 hours at 37°C. The incubation time should be optimized to yield an absorbance of ~1.0 for the vehicle control wells.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm using a 96-well plate reader.

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ value.

Conclusion and Future Directions

This guide demonstrates a rigorous, multi-faceted approach to validating the biological activity of compounds derived from the this compound scaffold. Through the lens of Regorafenib and its comparators, we have established that this chemical moiety is a cornerstone of a highly potent multi-kinase inhibitor. The comparative analysis reveals that while Regorafenib shares targets with Sorafenib and Sunitinib, it possesses a unique potency profile that likely contributes to its clinical efficacy.

The validation workflow—progressing from specific biochemical assays to functional cellular assays—provides a robust template for any drug discovery program. Future work should aim to further dissect the structure-activity relationship to understand how modifications to the scaffold and its substituents can be used to either broaden the inhibitory spectrum or, more importantly, to design next-generation inhibitors with enhanced selectivity, thereby minimizing off-target effects and improving patient outcomes.

A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 3-Methylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unequivocal identification and purity assessment of small molecules are foundational pillars of success. For novel heterocyclic compounds like 3-Methylisoxazol-4-amine, a versatile building block in medicinal chemistry, rigorous structural validation is not merely a procedural formality but a critical determinant of experimental reproducibility and, ultimately, regulatory approval. Misidentification, often due to the presence of structurally similar isomers, can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and compromised safety profiles.

This guide provides a comprehensive framework for the validation of this compound using a multi-technique spectroscopic approach. We will delve into the expected spectral signatures from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Crucially, this guide will emphasize a comparative analysis against its common isomers, 5-Methylisoxazol-4-amine and 3-Methylisoxazol-5-amine, to highlight the key distinguishing features that ensure confident characterization.

The Imperative of Orthogonal Validation

The core principle of robust small molecule validation is the use of orthogonal methods—multiple, independent analytical techniques that probe different molecular properties.[1] This approach creates a self-validating system; if the data from ¹H NMR, ¹³C NMR, IR, and MS all converge to support the proposed structure of this compound, the confidence in its identity is significantly amplified. This guide is structured to walk researchers through this integrated workflow.

cluster_workflow Spectroscopic Validation Workflow synthesis Synthesis or Procurement of this compound nmr ¹H & ¹³C NMR Spectroscopy synthesis->nmr Acquire Data ir Infrared (IR) Spectroscopy synthesis->ir Acquire Data ms Mass Spectrometry (MS) synthesis->ms Acquire Data data_analysis Data Interpretation & Comparative Analysis nmr->data_analysis ir->data_analysis ms->data_analysis validation Structure Confirmed / Validated data_analysis->validation Consistent Data?

Caption: A typical workflow for the orthogonal spectroscopic validation of a small molecule.

Part 1: Predicted Spectroscopic Signatures of this compound

Before analyzing experimental data, it is crucial to predict the expected spectral features based on the molecule's structure. This compound consists of a 5-membered isoxazole ring substituted with a methyl group at position 3 and an amine group at position 4.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules. For this compound, we anticipate three distinct signals:

  • Methyl Protons (-CH₃): A singlet integrating to 3 protons. Its chemical shift should be in the range of δ 2.0-2.5 ppm, characteristic of a methyl group attached to an sp² carbon of a heterocyclic ring.

  • Amine Protons (-NH₂): A broad singlet integrating to 2 protons. The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature, but can typically be expected in the δ 3.0-5.0 ppm range.

  • Ring Proton (C5-H): A singlet integrating to 1 proton. This is the most diagnostic proton. Its position on the electron-deficient isoxazole ring should place it significantly downfield, likely in the δ 7.5-8.5 ppm region.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon framework of the molecule. We expect four signals for the four unique carbon atoms in this compound:

  • Methyl Carbon (-CH₃): An upfield signal, typically δ 10-15 ppm.

  • Ring Carbons (C3, C4, C5): Three signals in the aromatic/heteroaromatic region (δ 100-170 ppm). The C3 (attached to the methyl group), C4 (attached to the amine group), and C5 carbons will have distinct chemical shifts influenced by their electronic environment. The C3 and C5 carbons, being adjacent to the oxygen and nitrogen atoms, are expected to be the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. Key expected absorptions include:

  • N-H Stretching: Primary amines typically show two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.[2][3]

  • N-H Bending: A medium to strong scissoring vibration is expected around 1650-1580 cm⁻¹.[2]

  • C=N Stretching: A stretching vibration for the isoxazole C=N bond should appear in the 1650-1550 cm⁻¹ region.

  • C-N Stretching: An absorption in the 1335-1250 cm⁻¹ range is characteristic of C-N bonds in aromatic amines.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For this compound (C₄H₆N₂O), the expected data is:

  • Molecular Ion (M⁺): The exact mass should be 98.0480 g/mol .[4][5] A prominent peak at m/z 98 (for the nominal mass) or 99 ([M+H]⁺ in ESI) should be observed.

  • Fragmentation: The fragmentation pattern can be complex but may involve the loss of common neutral fragments like CO, HCN, or CH₃CN, which is characteristic of isoxazole rings.[6]

Part 2: Comparative Analysis with Key Isomers

The primary challenge in validating this compound is distinguishing it from its positional isomers, which may be present as impurities from synthesis. The most common isomers are 5-Methylisoxazol-4-amine and 3-Methylisoxazol-5-amine.

cluster_isomers Structural Isomers of Methylisoxazolamine cluster_features Key Differentiating ¹H NMR Features node_target This compound (Target) node_iso1 5-Methylisoxazol-4-amine (Isomer 1) feat_target Single ring H at C5 (Downfield singlet, ~δ 8.0) node_target->feat_target node_iso2 3-Methylisoxazol-5-amine (Isomer 2) feat_iso1 Single ring H at C3 (Downfield singlet, ~δ 8.0) node_iso1->feat_iso1 feat_iso2 Single ring H at C4 (Upfield singlet, ~δ 5.5-6.0) node_iso2->feat_iso2

Caption: Key structural and ¹H NMR differences between the target molecule and its isomers.

Distinguishing from 5-Methylisoxazol-4-amine
  • ¹H NMR: This isomer is the most difficult to distinguish by ¹H NMR alone. It will also show a methyl singlet, an amine signal, and a single ring proton singlet. The key difference lies in the electronic environment. The ring proton is at C3, and its chemical shift will be very similar to the C5 proton of our target molecule. Differentiation may require high-resolution NMR and comparison to a certified reference standard or prediction software.

  • ¹³C NMR: The carbon shifts will be subtly different. In 5-Methylisoxazol-4-amine, the methyl group is attached to C5, which will alter the chemical shifts of all ring carbons compared to the target compound. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be definitive, showing a correlation between the methyl protons and C5, not C3.

Distinguishing from 3-Methylisoxazol-5-amine
  • ¹H NMR: This isomer is easily distinguished. The single ring proton is now at the C4 position, flanked by two carbons. This proton is in a more electron-rich environment compared to the C5 proton of the target molecule. Therefore, its chemical shift will be significantly upfield, likely in the δ 5.5-6.5 ppm range. This provides a clear and unambiguous diagnostic signal.

  • IR Spectroscopy: The overall IR spectrum will be similar due to the presence of the same functional groups. However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) arising from the different substitution pattern can be used for confirmation against a reference spectrum.

Summary of Spectroscopic Data Comparison
CompoundMolecular FormulaMW ( g/mol )Key ¹H NMR Signal (Ring H)Key IR Bands (cm⁻¹)
This compound C₄H₆N₂O98.10Singlet, ~δ 7.5-8.5 (C5-H)~3400-3250 (N-H str), ~1620 (N-H bend)
5-Methylisoxazol-4-amine C₄H₆N₂O98.10Singlet, ~δ 7.5-8.5 (C3-H)~3400-3250 (N-H str), ~1620 (N-H bend)
3-Methylisoxazol-5-amine C₄H₆N₂O98.10Singlet, ~δ 5.5-6.5 (C4-H)~3400-3250 (N-H str), ~1620 (N-H bend)

Part 3: Experimental Protocols for Data Acquisition and Validation

To ensure high-quality, reproducible data, the following standardized protocols should be employed.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). Ensure the chosen solvent fully dissolves the sample. Note the chemical shifts of residual solvent peaks (e.g., CHCl₃ at δ 7.26 ppm; DMSO at δ 2.50 ppm) as they will be present in the spectrum.[7][8]

  • Internal Standard (Optional): While modern spectrometers can lock onto the deuterium signal of the solvent, adding a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) can be used for precise referencing.[9][10]

  • Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer of at least 400 MHz.

    • For ¹H NMR, use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Protocol: IR Spectroscopy
  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

  • Sample Preparation (KBr Pellet): Alternatively, grind a small amount of sample (1-2 mg) with ~100 mg of dry Potassium Bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet to subtract atmospheric (CO₂, H₂O) absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Method Selection: Choose an appropriate ionization technique. Electrospray Ionization (ESI) is common for polar molecules like this and will typically yield the protonated molecule [M+H]⁺. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is sufficiently volatile and thermally stable.[11]

  • Acquisition: Infuse the sample into the mass spectrometer. Acquire data in full scan mode to detect the molecular ion. If available, perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data, which can provide further structural confirmation.

Conclusion

The structural validation of this compound is a clear-cut process when a systematic, multi-technique approach is applied. While Mass Spectrometry and IR spectroscopy confirm the molecular weight and functional groups, it is the careful analysis of NMR spectra, particularly in comparison to potential isomers, that provides the definitive structural proof. The distinct upfield shift of the C4-H proton in 3-Methylisoxazol-5-amine serves as a critical diagnostic marker to rule out its presence. Distinguishing the target from 5-Methylisoxazol-4-amine is more nuanced and may require advanced 2D NMR experiments for absolute certainty. By following the protocols and comparative logic outlined in this guide, researchers can confidently validate the identity and purity of their this compound, ensuring the integrity and reliability of their subsequent scientific endeavors.

References

A Senior Application Scientist's Guide to Precursor Efficacy: Evaluating 3-Methylisoxazol-4-amine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold and the Quest for Efficient Synthesis

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and various antibiotic and antipsychotic agents.[1][2] Its prevalence is due to its unique electronic properties, its ability to act as a bioisostere for other functional groups, and its role as a versatile synthetic handle. The critical question for any drug development program is not just the utility of the final molecule, but the efficiency, scalability, and elegance of its synthesis.

Traditionally, the isoxazole core is constructed from acyclic precursors, often through multicomponent reactions.[1][3] This guide provides a comparative analysis of these established methods versus a less-conventional approach: the use of a pre-functionalized building block, 3-Methylisoxazol-4-amine . We will assess its efficacy as a precursor by examining its potential reactivity, synthetic advantages, and inherent limitations compared to the industry-standard bottom-up approaches. This analysis is grounded in mechanistic principles to explain the causality behind experimental choices, empowering researchers to make informed decisions in their synthetic design.

Part 1: The Benchmark - Established de Novo Synthesis of the Isoxazole Ring

The most prevalent method for constructing the 3-methyl-isoxazole core is the condensation reaction involving a β-ketoester (typically ethyl acetoacetate), hydroxylamine, and, in many cases, an aldehyde to introduce diversity at the 4-position.[1][4] This one-pot, multicomponent approach is valued for its atom economy and ability to generate molecular complexity rapidly.

Mechanism and Rationale

The reaction proceeds through a well-understood pathway. First, hydroxylamine reacts with the β-ketoester to form an oxime intermediate. This is followed by an intramolecular cyclization and dehydration to yield the isoxazol-5-one ring. If an aldehyde is present, a subsequent Knoevenagel condensation occurs between the active methylene group of the isoxazol-5-one and the aldehyde to produce the final 3-methyl-4-arylmethylene-isoxazol-5(4H)-one derivative.[1]

The choice of catalyst and solvent is critical and is often tailored to improve yields and promote green chemistry principles. Catalysts range from simple bases to more complex systems like amine-functionalized cellulose or pyruvic acid, often allowing the reaction to proceed in aqueous media.[5][6]

Experimental Protocol: One-Pot Synthesis of 3-Methyl-4-(4-methoxybenzylidene)isoxazol-5(4H)-one

This protocol is a representative example of the established multicomponent synthesis.

  • Reagent Preparation: In a 50 mL round-bottom flask, combine ethyl acetoacetate (1.30 g, 10 mmol), 4-methoxybenzaldehyde (1.36 g, 10 mmol), and hydroxylamine hydrochloride (0.70 g, 10 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of an ethanol/water (1:1) mixture. To this suspension, add pyruvic acid (0.044 g, 0.5 mmol, 5 mol%) as the catalyst.[6]

  • Reaction Execution: Stir the mixture vigorously at 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).

  • Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Performance Data: A Comparison of Catalytic Systems

The choice of catalyst significantly impacts reaction time and yield. The following table summarizes data from various literature sources for the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones.

Catalyst SystemSolventTemperature (°C)Typical Reaction Time (min)Typical Yield Range (%)Reference
Tartaric Acid (5 mol%)WaterRoom Temp60-12078-88[4]
Pyruvic Acid (5 mol%)Water6030-6085-95[6]
Amine-functionalized CelluloseWaterRoom Temp45-9082-96[5]
WEOFPA / GlycerolGlycerol6060-9086-92[1]

WEOFPA: Water Extract of Orange Fruit Peel Ash

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_workup Work-up & Purification R1 Ethyl Acetoacetate P1 Mix Reactants in Aqueous Solvent R1->P1 R2 Hydroxylamine HCl R2->P1 R3 Aryl Aldehyde R3->P1 P2 Add Catalyst (e.g., Pyruvic Acid) P1->P2 P3 Heat & Stir (e.g., 60°C) P2->P3 P4 Monitor by TLC P3->P4 W1 Cool in Ice Bath P4->W1 Reaction Complete W2 Vacuum Filtration W1->W2 W3 Wash with Cold Water W2->W3 W4 Recrystallize W3->W4 Product Pure 3-Methyl-4-arylmethylene isoxazol-5(4H)-one W4->Product

Part 2: Assessing the Challenger - this compound as a Precursor

Using a pre-formed heterocyclic core like this compound represents a fundamentally different synthetic strategy. Instead of building the ring, this "scaffold-hopping" or late-stage functionalization approach focuses on modifying a stable, pre-existing isoxazole. This can be particularly advantageous when the desired modifications are incompatible with the conditions of ring formation.

Plausible Reactivity and Mechanistic Rationale

This compound possesses a nucleophilic amino group attached to the C4 position of the isoxazole ring. Its reactivity is analogous to that of an enamine or an aniline derivative. The primary site of reaction will be the nitrogen atom, which can engage in a variety of bond-forming reactions.

Key Potential Reactions:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a robust and predictable transformation.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in bioactive molecules.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to form C-N bonds, providing access to complex biaryl amine structures.

The choice to use this precursor is driven by the desire to install functionalities that might not be stable under the initial ring-forming conditions or to simplify purification by performing clean, high-yielding transformations on a more complex scaffold.

G cluster_products Derivative Classes start This compound Precursor R_Acyl R_Acyl start:f0->R_Acyl R_Sulf R_Sulf start:f0->R_Sulf R_Coup R_Coup start:f0->R_Coup R_RedAm R_RedAm start:f0->R_RedAm P_Amide Isoxazole Amides P_Sulfonamide Isoxazole Sulfonamides P_ArylAmine Aryl Aminoisoxazoles P_AlkylAmine N-Alkyl Aminoisoxazoles R_Acyl->P_Amide R_Sulf->P_Sulfonamide R_Coup->P_ArylAmine R_RedAm->P_AlkylAmine

Experimental Protocol: N-Acylation of this compound (Representative)

This protocol illustrates a fundamental transformation of the precursor.

  • Reagent Preparation: Dissolve this compound (0.98 g, 10 mmol) in 20 mL of dichloromethane (DCM) in a 100 mL round-bottom flask. Add triethylamine (1.5 mL, 11 mmol) as a base.

  • Reactant Addition: Cool the solution to 0°C in an ice bath. Add a solution of benzoyl chloride (1.40 g, 10 mmol) in 5 mL of DCM dropwise over 10 minutes.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by TLC.

  • Work-up and Purification: Quench the reaction by adding 20 mL of water. Separate the organic layer, and wash sequentially with 1N HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel.

Part 3: Head-to-Head Comparison - Which Strategy Prevails?

The decision to use a multicomponent de novo synthesis versus a pre-formed scaffold depends entirely on the specific synthetic target and the strategic goals of the research program.

G cluster_A Strategy A: De Novo Synthesis cluster_B Strategy B: Precursor-Based Synthesis Start Synthetic Goal: Target Isoxazole Derivative A1 Simple, Acyclic Precursors (Ethyl Acetoacetate, etc.) Start->A1 B1 Pre-formed Scaffold (this compound) Start->B1 A2 Multicomponent Reaction (One-Pot) A1->A2 A3 Advantages: - High Atom Economy - Rapid Complexity - Cheap Starting Materials A2->A3 A4 Limitations: - Limited Functional  Group Tolerance - Potential Regioselectivity Issues A2->A4 B2 Late-Stage Functionalization (e.g., Acylation, Coupling) B1->B2 B3 Advantages: - High Functional Group Tolerance - Predictable, High-Yielding Rxns - Simplified Purification B2->B3 B4 Limitations: - Precursor Synthesis Required - Lower Overall Atom Economy - Higher Cost of Precursor B2->B4

Comparative Data Summary
FeatureDe Novo Multicomponent SynthesisPrecursor-Based FunctionalizationExpert Analysis & Causality
Precursor Availability Readily available, low-cost bulk chemicals (e.g., ethyl acetoacetate, hydroxylamine).Niche chemical; may require multi-step synthesis, increasing cost and lead time.[7]The economic viability of a large-scale synthesis heavily favors the de novo approach due to the commodity nature of its starting materials.
Overall Yield Good to excellent (often >80%) in a single step.[1]High yield for the functionalization step, but overall yield depends on the synthesis of the precursor itself.While the final step may be cleaner, the hidden cost is the effort to obtain the precursor. The overall process may be lower yielding.
Atom Economy High; most atoms from the reactants are incorporated into the final product.Lower; atoms from activating groups (e.g., leaving groups on acyl chlorides) and bases are lost as waste.The multicomponent strategy is inherently "greener" from an atom economy perspective, minimizing waste.
Functional Group Tolerance Moderate; sensitive groups (e.g., certain unprotected amines or acids) may interfere with the condensation/cyclization cascade.Excellent; allows for the use of a wide array of modern synthetic reactions (e.g., cross-coupling) on a stable core.This is the key advantage of the precursor approach. It uncouples the sensitive functionalization step from the harsh ring-forming conditions.
Predictability Generally predictable, but regioselectivity can sometimes be an issue depending on the substrate.[6]Highly predictable; standard functional group transformations are well-documented and reliable.For novel or complex targets, the reliability of late-stage functionalization can de-risk a synthetic campaign.
Ideal Application Rapid generation of libraries for initial screening; synthesis of simpler analogs where functional groups are robust.Synthesis of complex, highly functionalized target molecules; late-stage diversification of a lead compound.Choose the de novo path for speed and scale in early discovery. Choose the precursor path for precision and complexity in lead optimization.

Conclusion and Recommendation

Assessing the efficacy of This compound reveals it to be a precursor of strategic, rather than universal, value. It is not a direct replacement for the classical multicomponent synthesis of isoxazoles. The de novo approach remains superior for its efficiency, low cost, and high atom economy, making it the workhorse for generating foundational isoxazole libraries.

However, This compound emerges as a powerful tool for late-stage functionalization and lead optimization . Its value lies in providing a stable, pre-formed core that is amenable to a wide range of modern, high-yielding synthetic transformations that would be incompatible with the conditions of ring formation. For drug development professionals aiming to synthesize complex analogs with sensitive functionalities, or to precisely modify a lead scaffold, this precursor offers a predictable and highly versatile pathway.

The ultimate decision rests on a careful analysis of the target molecule's complexity, the scale of the synthesis, and the overall goals of the research program.

References

A Researcher's Guide to Benchmarking 3-Methylisoxazol-4-amine Against Known FLT3 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The isoxazole motif is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a diverse range of biological targets, including protein kinases.[1] 3-Methylisoxazol-4-amine represents a foundational structure within this class. While its specific inhibitory profile is an area of active investigation, its structural elements suggest potential activity against therapeutically relevant kinases. This guide proposes a comprehensive framework for evaluating this compound as a potential inhibitor of FMS-like Tyrosine Kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML).

FLT3 is a receptor tyrosine kinase essential for the normal development of hematopoietic stem cells.[2][3] In approximately 30% of AML cases, mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive kinase activation.[2][4] This aberrant signaling drives uncontrolled cell proliferation and is associated with a poor prognosis, making FLT3 a key therapeutic target.[2][5]

To rigorously assess the potential of this compound, this guide establishes a head-to-head comparison with well-characterized, clinically relevant FLT3 inhibitors:

  • Quizartinib (AC220): A potent and selective second-generation, type II FLT3 inhibitor, primarily targeting the FLT3-ITD mutation.[5][6][7][8]

  • Gilteritinib (ASP2215): A next-generation, type I FLT3 inhibitor with potent activity against both FLT3-ITD and tyrosine kinase domain (TKD) resistance mutations.[1][9][10]

  • Sorafenib: A first-generation multi-kinase inhibitor with activity against FLT3, VEGFR, and PDGFR, providing a benchmark for broader kinase selectivity.[8][11][12][13]

This guide provides detailed experimental protocols, data interpretation frameworks, and the scientific rationale needed to position this compound within the competitive landscape of FLT3-targeted therapies.

Part 1: Biochemical Potency and Selectivity

The initial step in characterizing any potential inhibitor is to determine its direct enzymatic inhibitory activity (potency) and its specificity for the intended target over other related kinases (selectivity).

Rationale for Experimental Choice: A luminescent-based kinase assay, such as the ADP-Glo™ Kinase Assay, is selected for its high sensitivity, broad dynamic range, and scalability for high-throughput screening. This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction, which directly correlates with enzyme activity.[3][14] By measuring the reduction in ADP production in the presence of an inhibitor, we can accurately determine the compound's half-maximal inhibitory concentration (IC50).

Experimental Protocol: FLT3 Biochemical Kinase Assay (ADP-Glo™)

This protocol outlines the procedure for determining the IC50 value of a test compound against purified FLT3 enzyme.

Materials:

  • Purified recombinant FLT3 kinase domain (e.g., from BPS Bioscience, #78514).[15]

  • FLT3 Kinase Buffer: 40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT.[3]

  • Substrate: Poly(E,Y)4:1 or a specific peptide substrate.

  • ATP solution.

  • Test Compounds (this compound, Quizartinib, Gilteritinib, Sorafenib) dissolved in 100% DMSO.

  • ADP-Glo™ Kinase Assay Kit (Promega, #V6930).[15]

  • 384-well white assay plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a 1 mM stock.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle control (final DMSO concentration ≤1%).[15]

    • Add 2 µL of a solution containing the FLT3 enzyme and substrate in Kinase Buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors are fairly evaluated.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction.[3] Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Workflow for Biochemical IC50 Determination

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Signal Detection Compound_Prep Prepare 10-point serial dilution of inhibitors in 100% DMSO Add_Inhibitor 1. Add 1µL inhibitor or DMSO Compound_Prep->Add_Inhibitor Reagent_Prep Prepare enzyme, substrate, and ATP solutions in kinase buffer Add_Enzyme 2. Add 2µL enzyme + substrate mix Reagent_Prep->Add_Enzyme Add_Inhibitor->Add_Enzyme Start_Rxn 3. Add 2µL ATP to initiate reaction Add_Enzyme->Start_Rxn Incubate_Rxn 4. Incubate 60 min at room temp Start_Rxn->Incubate_Rxn Stop_Rxn 5. Add 5µL ADP-Glo™ Reagent (Incubate 40 min) Incubate_Rxn->Stop_Rxn Detect_Signal 6. Add 10µL Kinase Detection Reagent (Incubate 30 min) Stop_Rxn->Detect_Signal Read_Plate 7. Measure Luminescence Detect_Signal->Read_Plate Data_Analysis Data Analysis: Plot dose-response curve Calculate IC50 Read_Plate->Data_Analysis G cluster_downstream Downstream Signaling Pathways cluster_outcome Cellular Outcomes FLT3 Constitutively Active FLT3-ITD Receptor RAS RAS/RAF/MEK/ERK Pathway FLT3->RAS Activates PI3K PI3K/AKT/mTOR Pathway FLT3->PI3K Activates STAT5 JAK/STAT5 Pathway FLT3->STAT5 Activates Inhibitor FLT3 Inhibitor (e.g., this compound) Inhibitor->FLT3 Inhibition Proliferation Cell Proliferation & Survival RAS->Proliferation PI3K->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis STAT5->Proliferation

References

A Comparative Guide to the Structure-Activity Relationship of 3-Methylisoxazol-4-amine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole moiety is a versatile scaffold in medicinal chemistry, present in numerous clinically approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug discovery.[1][2] This guide will specifically explore derivatives of the 3-methylisoxazol-4-amine core, particularly the more complex and highly active isoxazolo[3,4-b]pyridin-3-amine scaffold, in the context of treating acute myeloid leukemia (AML) by targeting FLT3 mutations.[3]

The Significance of Targeting FLT3 in Acute Myeloid Leukemia

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal white blood cells in the bone marrow.[4] Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[4][5][6] These mutations, particularly internal tandem duplications (ITD) within the juxtamembrane domain, lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival.[4] Consequently, FLT3 has emerged as a critical therapeutic target for AML, and the development of potent and selective FLT3 inhibitors is an area of intense research.[3][5]

Core Scaffold: The Isoxazolo[3,4-b]pyridin-3-amine Moiety

The focus of this guide is a series of potent FLT3 inhibitors based on the 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine scaffold. These compounds have been designed as covalent inhibitors, aiming to form an irreversible bond with a non-catalytic cysteine residue near the ATP-binding site of the FLT3 kinase. This covalent interaction can lead to prolonged target engagement and potentially overcome resistance mechanisms.[3]

Structure-Activity Relationship (SAR) Analysis of Isoxazolo[3,4-b]pyridin-3-amine Derivatives as FLT3 Inhibitors

The following sections will dissect the impact of various structural modifications on the inhibitory potency of these derivatives against both wild-type FLT3 and the clinically relevant FLT3-ITD mutant. The data presented is synthesized from preclinical studies and provides a clear comparison of the different analogs.[3]

The Role of the Covalent Warhead

A key feature of the optimized derivatives is the incorporation of a "warhead" – a reactive group designed to form a covalent bond with the target protein. In the studied series, two types of Michael acceptors were explored: vinyl sulfonamides and acrylamides, attached to the 4-aminophenyl moiety.[3] The presence and nature of this warhead are critical for the irreversible inhibition of FLT3.

Table 1: Comparison of FLT3 Inhibitory Activity of Key Derivatives

Compound IDR Group (Warhead)FLT3 IC50 (nM)MOLM-13 (FLT3-ITD) IC50 (nM)MV4-11 (FLT3-ITD) IC50 (nM)
C14 N,N-dimethylaminovinylsulfonamide256507325
F15 Acrylamide12325391

Data compiled from multiple sources.[3][7]

From the data in Table 1, it is evident that the nature of the Michael acceptor significantly influences the biological activity. Compound F15 , bearing an acrylamide group, demonstrates more potent inhibition of both the isolated FLT3 enzyme and the FLT3-ITD expressing cell lines (MOLM-13 and MV4-11) compared to the vinyl sulfonamide derivative C14 .[7] This suggests that the acrylamide moiety may have a more favorable geometry and reactivity for covalent modification of the target cysteine residue within the FLT3 kinase.

Impact of Substitutions on the Phenyl Ring

Further optimization of the scaffold involved substitutions on the phenyl ring at the 6-position of the isoxazolo[3,4-b]pyridine core. The parent compound in this series features a methyl group at this position.

A systematic exploration of various substituents at this position would be the logical next step in optimizing the potency and selectivity of this class of inhibitors. The introduction of different alkyl or aryl groups could influence the compound's conformation, solubility, and interaction with the hydrophobic pockets of the kinase domain.

Below is a logical workflow for the discovery and optimization of such kinase inhibitors.

SAR_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening Hit_ID Hit Identification (this compound core) HTS->Hit_ID Scaffold_Mod Scaffold Modification (Isoxazolo[3,4-b]pyridin-3-amine) Hit_ID->Scaffold_Mod Covalent_Mod Introduction of Covalent Warhead (Acrylamide, Vinyl Sulfonamide) Scaffold_Mod->Covalent_Mod SAR_Study SAR Studies (Substitution analysis) Lead_Opt Optimized Lead Compound (e.g., F15) SAR_Study->Lead_Opt Covalent_Mod->SAR_Study In_Vitro In Vitro Assays (Kinase Inhibition, Cell Viability) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Clinical Candidate Tox->Candidate

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to evaluate the biological activity of this compound derivatives. These protocols are designed to be self-validating, with appropriate controls to ensure data integrity.

FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human FLT3 enzyme

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • ATP

  • Substrate (e.g., poly(Glu, Tyr) 4:1)

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the FLT3 enzyme, the substrate, and the test compound dilution.[8]

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable software.

Kinase_Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, ATP, Compound) Reaction Kinase Reaction (Incubate at RT) Start->Reaction Stop_Deplete Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Reaction->Stop_Deplete Signal_Gen Generate Luminescence (Add Kinase Detection Reagent) Stop_Deplete->Signal_Gen Read Measure Luminescence Signal_Gen->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the AML cells in 96-well plates at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivatives for a specified period (e.g., 72 hours).[9]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[9]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Determine the IC50 for cell viability by plotting the percentage of viable cells against the compound concentration.

Conclusion and Future Directions

The structure-activity relationship studies of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives have identified potent covalent inhibitors of FLT3. The key takeaways from this analysis are:

  • The isoxazolo[3,4-b]pyridin-3-amine scaffold is a promising framework for the development of FLT3 inhibitors.

  • The incorporation of a covalent warhead, particularly an acrylamide moiety, significantly enhances the inhibitory potency against FLT3 and FLT3-ITD expressing cell lines.

Future research in this area should focus on:

  • A more extensive exploration of substituents on the phenyl ring at the 6-position to further optimize potency and selectivity.

  • In vivo efficacy studies of the most promising compounds in animal models of AML.

  • Comprehensive pharmacokinetic and toxicological profiling to assess the drug-like properties of these derivatives.

By leveraging the insights from these SAR studies, researchers can continue to refine the design of this compound derivatives to develop novel and effective therapies for AML and other kinase-driven cancers.

References

Safety Operating Guide

A Researcher's Comprehensive Guide to the Proper Disposal of 3-Methylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the well-being of our community. This guide provides a detailed protocol for the safe disposal of 3-Methylisoxazol-4-amine, grounding every step in the principles of chemical compatibility, risk mitigation, and regulatory compliance.

Core Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation. This compound is a compound that demands respect due to its significant health and environmental risks.

The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.

Hazard ClassificationGHS CategoryStatement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Serious Eye DamageCategory 1H318: Causes serious eye damage.
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child.
Chronic Aquatic HazardCategory 2H411: Toxic to aquatic life with long lasting effects.

The causality behind these classifications dictates our disposal strategy. The acute oral toxicity and potential for severe eye damage necessitate stringent containment to prevent accidental exposure. The classification as a skin sensitizer means that even minor contact can lead to an allergic reaction upon subsequent exposures. Most critically for disposal, its high aquatic toxicity strictly prohibits any form of drain disposal, as release into sewer systems could pose a substantial threat to the environment.[1]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the complete disposal process, from the point of generation at the lab bench to its final collection for professional treatment. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.

Step 1: Immediate Personal Protection

Before handling any waste materials, don the appropriate PPE. The goal is to create a complete barrier between you and the chemical.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Immediately change gloves if they become contaminated.

  • Eye/Face Protection: Use safety glasses with side-shields or, preferably, chemical safety goggles and a face shield, especially when transferring liquids.

  • Skin and Body Protection: A standard lab coat is required. Ensure it is fully buttoned. For larger quantities, consider a chemically resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. All respiratory protection must be part of an established institutional program with proper fit-testing.[2]

Step 2: Waste Segregation and Container Selection

Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.

  • Identify the Waste Stream: Determine if you are disposing of pure (solid) this compound, a concentrated solution, or dilute aqueous/solvent waste.

  • Container Choice:

    • The container must be compatible with the chemical. The original product container is often a suitable choice.[3]

    • For liquid waste, use a container designed for liquids, preferably plastic, with a secure, screw-top cap.[4]

    • Ensure the container is in good condition, free from leaks or cracks.[3]

  • Prohibited Actions:

    • DO NOT dispose of this compound down the drain.[1] This is a direct violation of environmental safety protocols due to its aquatic toxicity.

    • DO NOT dispose of it in the regular solid trash.

    • DO NOT mix it with other waste streams unless you have confirmed chemical compatibility. For instance, do not mix amine compounds with acids or strong oxidizing agents, as this can cause violent reactions or the release of toxic fumes.[2]

The following decision tree illustrates the initial segregation logic.

G start Waste Generated: This compound q1 What is the physical form? start->q1 solid Solid (Pure Compound, Contaminated Labware) q1->solid Solid liquid Liquid (Solutions) q1->liquid Liquid solid_waste Collect in a labeled, sealed container for 'Solid Hazardous Waste'. solid->solid_waste q2 What is the solvent? liquid->q2 organic Non-halogenated Organic Solvent q2->organic Organic aqueous Aqueous Solution q2->aqueous Aqueous organic_waste Collect in a labeled, 'Non-halogenated Solvent Hazardous Waste' carboy. organic->organic_waste aqueous_waste Collect in a labeled, 'Aqueous Hazardous Waste' container. aqueous->aqueous_waste

Caption: Waste Segregation Decision Tree

Step 3: Proper Labeling of Waste Containers

Accurate and complete labeling is a regulatory requirement and is critical for the safety of everyone who will handle the container.[3][4][5]

Your hazardous waste label must include:

  • The words "HAZARDOUS WASTE" .[3]

  • The full chemical name: "this compound" . Avoid using abbreviations or formulas.[3]

  • The approximate concentration and composition if it is a mixture.

  • The date when waste was first added to the container (the "accumulation start date").[5]

  • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

Step 4: Accumulation and Storage

Waste must be stored safely in a designated location within the laboratory, known as a Satellite Accumulation Area (SAA), at or near the point of generation.[4]

  • Keep waste containers tightly closed at all times, except when adding waste.[3][5]

  • Store containers in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ensure the SAA is away from drains, heat sources, and incompatible chemicals.[2]

Step 5: Arranging for Final Disposal

Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[1][6]

  • Once your waste container is full or you are finished with the process, complete a chemical collection request form as required by your institution.[2]

  • Ensure all labeling is correct and the container exterior is clean and free of contamination.

  • Follow your EHS department's specific procedures for waste pickup.

The entire disposal protocol can be visualized as a continuous workflow.

G A 1. Assess Hazards & Select Appropriate PPE B 2. Select & Prepare Compatible Waste Container A->B C 3. Affix 'Hazardous Waste' Label with Full Details B->C D 4. Transfer Waste into Container in a Fume Hood C->D E 5. Securely Close Container & Store in Satellite Area D->E F 6. Request Pickup from Institutional EHS E->F G 7. EHS Transports to Approved Waste Facility F->G

Caption: End-to-End Disposal Workflow

Emergency Procedures: Spill and Exposure

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spills:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[2][7] Do not use combustible materials.

    • Collect the absorbed material using spark-proof tools and place it in a sealed, labeled hazardous waste container for disposal.[1]

    • For large spills, evacuate the area, secure it, and contact your institution's emergency response team or EHS immediately.[2]

  • Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

    • Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation or a rash occurs, get medical advice.

    • Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water and seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][9]

Regulatory Framework

The procedures outlined in this guide are mandated by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] These regulations establish a "cradle to grave" responsibility for hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[5] Classifying this compound as a regulated chemical waste is based on its toxic and environmentally hazardous characteristics.[6]

By adhering to these protocols, you ensure not only the safety of yourself and your colleagues but also maintain your institution's compliance with federal, state, and local laws, preventing potential fines and legal consequences.[4]

References

A Senior Application Scientist's Guide to the Safe Handling of 3-Methylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and the experimental outcome. However, the foundational prerequisite to any successful experiment is a thorough understanding and implementation of safety protocols. This guide provides essential, field-tested safety and logistical information for handling 3-Methylisoxazol-4-amine, ensuring both the integrity of your research and the safety of your laboratory personnel.

Understanding the Hazard Profile of this compound

Before handling any chemical, a comprehensive understanding of its potential hazards is crucial. This compound is classified as a hazardous substance.[1] The primary hazards associated with this compound are:

  • Skin Irritation: Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation: The chemical can cause serious irritation if it comes into contact with the eyes.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[2][3][4]

  • Harmful if Swallowed: Ingestion of this chemical is harmful.[2]

Understanding these hazards informs every aspect of the handling procedure, from the selection of personal protective equipment to the design of the experimental setup.

Engineering Controls: Your First Line of Defense

The most effective way to mitigate exposure to hazardous chemicals is to use robust engineering controls. Personal protective equipment should always be considered the last line of defense.

  • Chemical Fume Hood: All work involving this compound, especially when handling the solid form or creating solutions, should be conducted in a certified chemical fume hood.[5] This is critical to prevent the inhalation of any dust or vapors that may be generated.[6]

  • Ventilation: Ensure that your laboratory is well-ventilated.[2][3][4] Good general lab ventilation complements the localized exhaust of a fume hood.

  • Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[1][5] In the event of an accidental exposure, immediate access to an eyewash station or safety shower is critical.[6]

Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE are non-negotiable when handling this compound.[2][3][4]

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and irritation.[6][7] It is advisable to double-glove if the procedure involves a high risk of splashing.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from dust particles and splashes of solutions containing the chemical.[6][8]
Body Protection A laboratory coat.To protect the skin and personal clothing from contamination.[6]
Respiratory Protection Generally not required if work is conducted in a fume hood.If a fume hood is not available or in the case of a large spill, a NIOSH/MSHA-approved respirator may be necessary.[5]

dot

PPE_Selection PPE Selection for this compound cluster_ppe Required PPE cluster_hazards Hazards Mitigated Gloves Nitrile Gloves Skin_Irritation Skin Irritation Gloves->Skin_Irritation Goggles Safety Goggles Eye_Irritation Eye Irritation Goggles->Eye_Irritation LabCoat Lab Coat Contamination Clothing Contamination LabCoat->Contamination

Fig. 1: Personal Protective Equipment (PPE) and the hazards they mitigate.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize risks and ensure a smooth workflow.

Step 1: Pre-Handling Preparations
  • Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read the SDS for this compound.[6] The SDS provides detailed information on hazards, handling, storage, and emergency procedures.[1][2][4]

  • Designate a Work Area: Clearly define the area where the chemical will be handled, preferably within a fume hood.[5]

  • Assemble all Necessary Materials: Have all required equipment, including PPE, weighing materials, solvents, and waste containers, ready before you begin.

Step 2: Handling the Chemical
  • Don PPE: Put on your lab coat, safety goggles, and gloves before handling the chemical container.[6]

  • Weighing: If you need to weigh the solid, do so in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Making Solutions: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • Avoid Inhalation and Contact: At all times, avoid breathing in dust or vapors and prevent the chemical from coming into contact with your skin or eyes.[1][5]

Step 3: Post-Handling Procedures
  • Decontamination: Clean the work area thoroughly after use.

  • Doffing PPE: Remove your gloves and lab coat before leaving the work area. Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[1][6]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Collection: All waste materials, including unused chemical, contaminated consumables (e.g., weighing boats, pipette tips, gloves), and empty containers, should be collected in a designated, labeled hazardous waste container.[1][9]

  • Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste.

  • Consult Regulations: Dispose of the hazardous waste in accordance with local, state, and federal regulations.[9] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Be Prepared

Accidents can happen, and being prepared is key to mitigating their consequences.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][10] Remove contaminated clothing.[4] Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][10] Seek immediate medical attention.[5]

  • Inhalation: Move the affected person to fresh air.[1][4] If they are not breathing, give artificial respiration. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[10] Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5] For large spills, evacuate the area and contact your EHS department.

dot

Handling_Workflow Workflow for Handling this compound Start Start Prep Preparation: - Review SDS - Designate work area - Assemble materials Start->Prep Don_PPE Don PPE: - Lab coat - Goggles - Gloves Prep->Don_PPE Handling Handling in Fume Hood: - Weighing - Solution preparation Don_PPE->Handling Post_Handling Post-Handling: - Decontaminate work area - Doff PPE - Wash hands Handling->Post_Handling Disposal Waste Disposal: - Collect in labeled container - Follow institutional guidelines Post_Handling->Disposal End End Disposal->End

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.